Indium Oxine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
14514-42-2 |
|---|---|
Molecular Formula |
C27H18InN3O3 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
indium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
InChI Key |
AEGSYIKLTCZUEZ-UHFFFAOYSA-K |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Isomeric SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3] |
Other CAS No. |
14514-42-2 |
Synonyms |
(111In)oxinate(3) 111In-oxine indium oxinate indium oxine indium oxine sulfate, 111In-labeled cpd indium oxine, 111In-labeled cpd indium oxine, 113In-labeled cpd indium oxine, 133In-labeled cpd indium-111-oxine indium-111-oxine sulfate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chelation Chemistry of Indium-111 with Oxine for Radiopharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies underlying the use of Indium-111 Oxine in radiolabeling, with a primary focus on its application in cellular labeling for diagnostic imaging.
Executive Summary
Indium-111 (¹¹¹In) Oxine, a radiopharmaceutical, is a cornerstone in nuclear medicine for the radiolabeling of autologous leukocytes and platelets. This technique is instrumental in the diagnosis and localization of inflammation, infection, and thrombosis.[1][2] The process leverages the formation of a lipid-soluble chelate between the trivalent Indium-111 cation and oxine (8-hydroxyquinoline), which facilitates its passage across cell membranes. Once intracellular, the ¹¹¹In dissociates from the oxine and binds to cytoplasmic components, effectively trapping the radioisotope within the cell.[3] This guide delves into the fundamental chemistry of this process, provides detailed experimental protocols for cell labeling, and presents key quantitative data to inform research and development in this field.
Fundamentals of Indium-111 and Oxine Chelation
Properties of Indium-111
Indium-111 is a gamma-emitting radionuclide with physical characteristics that make it well-suited for diagnostic imaging.[3]
| Property | Value |
| Half-life | 2.8 days (67.2 hours) |
| Decay Mode | Electron Capture |
| Principal Gamma Photon Energies | 171.3 keV (90.2% abundance), 245.4 keV (94% abundance)[4] |
Its half-life is sufficiently long to allow for the tracking of biological processes over several days, such as the migration of leukocytes to sites of infection.[5]
Oxine (8-Hydroxyquinoline) as a Chelating Agent
Oxine is a bidentate chelating agent, meaning it binds to a central metal atom at two points. In the case of Indium-111, three oxine molecules coordinate with one ¹¹¹In³⁺ ion to form a neutral, 1:3 lipophilic complex.[6] This charge neutrality and lipid solubility are critical for its ability to passively diffuse across the phospholipid bilayer of cell membranes.
The Chelation Process and Cellular Labeling Mechanism
The formation of the ¹¹¹In-Oxine complex is a straightforward process. The subsequent labeling of cells is a multi-step mechanism that relies on the principles of passive diffusion and transchelation.
Once inside the cell, the ¹¹¹In-Oxine complex dissociates due to the presence of intracellular components with a higher affinity for Indium-111. The liberated ¹¹¹In³⁺ then firmly binds to these cytoplasmic molecules, while the free oxine is released from the cell.[3]
Experimental Protocols
The following protocols are generalized from established methodologies for the radiolabeling of leukocytes. Strict aseptic techniques must be maintained throughout all procedures.
Reagent Preparation
-
Anticoagulant Citrate Dextrose (ACD) Solution: Prepare according to standard laboratory procedures.
-
Indium-111 Oxine Solution: Commercially available, typically supplied in a sterile, non-pyrogenic, isotonic aqueous solution with a pH of 6.5 to 7.5.[4]
Leukocyte Separation and Labeling
-
Blood Collection: Draw 40-60 mL of venous blood into a syringe containing 1000-1500 units of heparin or ACD as an anticoagulant.
-
Erythrocyte Sedimentation: Transfer the blood to a sterile tube and add a sedimenting agent like 6% hydroxyethyl starch. Allow the red blood cells to sediment for 30-60 minutes.
-
Leukocyte-Rich Plasma (LRP) Isolation: Carefully collect the LRP supernatant.
-
Cell Pellet Formation: Centrifuge the LRP at 150-450 g for 5 minutes to obtain a leukocyte pellet.
-
Washing: Resuspend the cell pellet in sterile saline and centrifuge again at 150-450 g for 5 minutes. Discard the supernatant.
-
Incubation with ¹¹¹In-Oxine: Resuspend the washed leukocyte pellet in a small volume of saline. Add approximately 18.5-37 MBq (0.5-1.0 mCi) of ¹¹¹In-Oxine solution. Incubate at room temperature for 15-30 minutes with gentle agitation.
-
Removal of Unbound ¹¹¹In-Oxine: After incubation, add sterile saline to the cell suspension and centrifuge at 150-450 g for 5 minutes.
-
Final Resuspension: Carefully remove and discard the supernatant containing unbound ¹¹¹In-Oxine. Resuspend the labeled leukocyte pellet in autologous platelet-poor plasma.
Quality Control
Quality control is essential to ensure the safety and efficacy of the radiolabeled cell preparation.
-
Visual Inspection: Examine the final cell suspension for any clumps or aggregates.
-
Labeling Efficiency: Calculate the percentage of ¹¹¹In that has been incorporated into the cells. This is determined by measuring the radioactivity of the cell pellet and the supernatant after the final wash.
-
Cell Viability: A trypan blue exclusion test can be performed to assess the percentage of viable cells.
Quantitative Data
The following tables summarize key quantitative data related to ¹¹¹In-Oxine labeling.
Table 1: Labeling Efficiency
| Cell Type | Labeling Medium | Mean Labeling Efficiency (%) | Reference |
| Leukocytes | Saline | ~77% | |
| Platelets | Saline | 73% | [7] |
| Platelets | Plasma (open tube) | 53% | [8] |
| Platelets | Plasma (closed bag) | 27% | [8] |
| Platelets | Saline | 78% | [9] |
| Platelets | Plasma | 53% | [9] |
Table 2: Stability and Elution of ¹¹¹In from Labeled Leukocytes
| Time Post-Labeling | Spontaneous Release (%) | Reference |
| 1 hour | ~3% | [4] |
| 24 hours | ~24% | [4] |
| 22 hours | ~10% (intracellular retention of ~90%) | [10] |
Table 3: Effects of Labeling on Cellular Function
| Cell Type | Functional Assay | Observation | Reference |
| Neutrophils | Chemotaxis | No significant impairment with ¹¹¹In-Oxine | [2][11] |
| Platelets | Aggregation (in response to ADP and collagen) | No significant difference compared to ⁵¹Cr-labeled platelets | [7] |
| Lymphocytes | Antibody-Dependent Cellular Cytotoxicity (ADCC) | Significantly reduced | [12] |
Signaling Pathways and Logical Relationships
The diagnostic utility of ¹¹¹In-labeled leukocytes relies on their physiological response to inflammatory signals.
Conclusion
The chelation of Indium-111 with oxine provides a robust and effective method for the radiolabeling of various cell types, most notably leukocytes and platelets. The resulting radiopharmaceutical has been instrumental in the non-invasive diagnosis of a wide range of inflammatory and infectious conditions. A thorough understanding of the underlying chelation chemistry, adherence to meticulous experimental protocols, and rigorous quality control are paramount to the successful clinical application of this technology. This guide provides a foundational resource for professionals engaged in the research, development, and application of ¹¹¹In-Oxine based radiopharmaceuticals.
References
- 1. Indium-111 platelet kinetics in normal human subjects: tropolone versus oxine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil labeling with indium-111: tropolone vs. oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Labeling autologous leukocytes with indium-111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Indium-III: a new radionuclide label for studying human platelet kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human platelets labeled with In-111 8-hydroxyquinoline: kinetics, distribution, and estimates of radiation dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Factors influencing platelets labelling with indium-111 oxine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Labelling of lymphocytes with indium 111 oxine: effect on cell surface phenotype and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Indium-111 Oxine for Radiolabeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Indium-111 (¹¹¹In) oxine for radiolabeling, with a primary focus on its use in labeling leukocytes for diagnostic imaging. This document details the underlying chemical principles, experimental procedures, quality control measures, and the biological fate of ¹¹¹In-oxine labeled cells.
Introduction to Indium-111 Oxine
Indium-111 oxine is a radiopharmaceutical agent widely utilized in nuclear medicine for the radiolabeling of various cells, most notably autologous leukocytes (white blood cells).[1][2][3] The resulting radiolabeled cells are then reinjected into the patient to detect and localize sites of infection and inflammation.[2][3] Indium-111 is a gamma-emitting radionuclide with a physical half-life of 2.8 days (67.2 hours), which is suitable for diagnostic imaging procedures that may require monitoring over several days.[4][5][6][7] The principle of this technique relies on the natural physiological function of leukocytes, which migrate to areas of infection as part of the body's immune response.[5]
The ¹¹¹In-oxine complex is formed by the chelation of the trivalent Indium-111 cation by three molecules of oxine (8-hydroxyquinoline).[1] This forms a neutral, lipid-soluble (lipophilic) complex that can readily penetrate the cell membrane.[1][2][4] Once inside the cell, the relatively weak complex dissociates. The ¹¹¹In³⁺ ion then binds strongly to intracellular components, effectively trapping the radioactivity within the cell, while the oxine molecules are released.[1][4]
Synthesis of Indium-111 Oxine
The synthesis of ¹¹¹In-oxine involves the chelation of Indium-111 chloride with 8-hydroxyquinoline (oxine) in a buffered aqueous solution. The final product is a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5.[4][6][8]
Materials and Reagents
-
Indium-111 Chloride (¹¹¹InCl₃) solution in dilute HCl (e.g., 0.02 N HCl)[9]
-
8-hydroxyquinoline (Oxine) solution in ethanol (e.g., 20 mg/mL)[9]
-
Sodium Acetate (NaOAc) buffer (e.g., 1 M)[9]
-
HEPES buffer
-
Polysorbate 80 (Tween 80)
-
Sodium Chloride (0.9% w/v) for injection
-
Sterile, pyrogen-free water for injection
-
Chloroform (for extraction method)
-
Ethanol
Experimental Protocol for Synthesis
A common method for the preparation of ¹¹¹In-oxine for radiolabeling is as follows:
-
In a sterile, pyrogen-free reaction vial, add the required volume of ¹¹¹InCl₃ solution.
-
Add a sodium acetate buffer to adjust the pH to approximately 5.0-6.8.[9][10]
-
Introduce a freshly prepared solution of oxine in ethanol to the buffered ¹¹¹InCl₃ solution.[9][10]
-
The reaction mixture is gently stirred or swirled for a period of 5 to 15 minutes at room temperature to allow for the formation of the ¹¹¹In-oxine complex.[9][11]
-
For purification, the lipophilic ¹¹¹In-oxine complex can be extracted into an organic solvent such as chloroform. The chloroform layer is then separated, and the solvent is evaporated to dryness. The purified complex is then redissolved in ethanol and diluted with sterile saline.[10]
-
Alternatively, for direct use in cell labeling, the reaction is often formulated with buffers and surfactants (like Polysorbate 80) to maintain stability and facilitate cell penetration, avoiding the need for organic solvent extraction.[4][6][8]
Below is a diagram illustrating the synthesis workflow of Indium-111 Oxine.
Characterization and Quality Control
To ensure the safety and efficacy of the radiolabeled product, rigorous quality control of the ¹¹¹In-oxine preparation is mandatory. The primary quality control parameter is the radiochemical purity.
Radiochemical Purity Determination
Radiochemical purity is the proportion of the total radioactivity in the desired chemical form, which is the ¹¹¹In-oxine complex. Common impurities include free ¹¹¹In³⁺ and hydrolyzed ¹¹¹In. Thin-layer chromatography (TLC) or instant thin-layer chromatography (iTLC) are routinely used for this determination.
Experimental Protocol for iTLC:
-
Stationary Phase: Silica gel impregnated glass fiber sheets (iTLC-SG).
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 95:5 v/v) is a suitable mobile phase.[9] In this system, the lipophilic ¹¹¹In-oxine complex will migrate with the solvent front, while the free, more polar ¹¹¹In³⁺ will remain at the origin.
-
Procedure:
-
Apply a small spot of the ¹¹¹In-oxine solution onto the origin of the iTLC strip.
-
Develop the chromatogram in a tank containing the mobile phase until the solvent front has migrated a sufficient distance.
-
Dry the strip and cut it into two or more sections (e.g., origin and front).
-
Measure the radioactivity in each section using a suitable radiation detector (e.g., gamma counter).
-
-
Calculation: Radiochemical Purity (%) = (Activity at the solvent front / Total activity on the strip) x 100
A radiochemical purity of >95% is generally required for clinical use.
The following diagram outlines the quality control workflow for ¹¹¹In-Oxine.
Radiolabeling of Leukocytes with Indium-111 Oxine
The labeling of autologous leukocytes is a multi-step process that requires careful handling under aseptic conditions to maintain cell viability and prevent contamination.
Experimental Protocol for Leukocyte Labeling
-
Blood Collection and Leukocyte Separation:
-
Draw whole blood from the patient into a syringe containing an anticoagulant.
-
Separate the leukocytes from the red blood cells and plasma. This is typically achieved by sedimentation, followed by centrifugation to obtain a leukocyte-rich pellet.
-
-
Labeling Procedure:
-
Washing and Resuspension:
-
After incubation, add saline or cell-free plasma to the labeled cell suspension and centrifuge to pellet the cells.
-
Carefully remove and discard the supernatant, which contains any unbound ¹¹¹In-oxine.
-
Gently resuspend the labeled leukocyte pellet in a small volume of cell-free plasma for reinjection.
-
-
Final Product Quality Control:
-
Visually inspect the final preparation for any clumps or aggregates.[1]
-
Measure the total radioactivity in the final preparation to determine the patient dose.
-
Calculate the labeling efficiency.
-
Labeling Efficiency Calculation:
Labeling Efficiency (%) = (Activity in the cell pellet / (Activity in the cell pellet + Activity in the supernatant)) x 100
A labeling efficiency of approximately 77% is typically achieved with this method.[4][6][8]
The diagram below illustrates the workflow for radiolabeling leukocytes with ¹¹¹In-Oxine.
Mechanism of Cellular Uptake
The mechanism of ¹¹¹In-oxine uptake by leukocytes is a passive diffusion process driven by the lipophilic nature of the complex.
-
Membrane Permeation: The neutral and lipid-soluble ¹¹¹In-oxine complex readily diffuses across the lipid bilayer of the cell membrane.[1]
-
Intracellular Dissociation: Once inside the cytoplasm, the ¹¹¹In-oxine complex, which has a relatively low stability constant, dissociates.[1][4]
-
Intracellular Trapping: The released ¹¹¹In³⁺ ion binds with high affinity to intracellular proteins and other subcellular components.[1][4][5] This strong binding effectively traps the radionuclide within the cell.
-
Oxine Efflux: The liberated oxine molecules, being lipophilic, can diffuse back out of the cell.[1][4]
The following diagram depicts the mechanism of cellular uptake of ¹¹¹In-Oxine.
Quantitative Data Summary
The following tables summarize key quantitative data related to ¹¹¹In-oxine and its use in radiolabeling.
Table 1: Physical Properties of Indium-111
| Property | Value |
| Physical Half-life | 2.8 days (67.2 hours)[4][5][6][7] |
| Decay Mode | Electron Capture[6][7] |
| Principal Gamma Photon Energies | 171.3 keV, 245.4 keV[8] |
Table 2: Typical Parameters for ¹¹¹In-Oxine Leukocyte Labeling
| Parameter | Value |
| Recommended Adult Dose | 7.4 - 18.5 MBq (200 - 500 µCi)[4] |
| Incubation Time | 10 - 15 minutes[1][4] |
| Incubation Temperature | Room Temperature[1] |
| Typical Labeling Efficiency | ~77%[4][6][8] |
| Imaging Time Post-injection | 24 hours[3] |
Table 3: Biodistribution of ¹¹¹In-Labeled Leukocytes in Normal Subjects
| Organ | Uptake (% of Injected Dose) |
| Spleen | ~30%[6] |
| Liver | ~30%[6] |
| Lungs (initial, transient) | 4 - 7.5%[6][8] |
Conclusion
Indium-111 oxine remains a valuable tool in nuclear medicine for the radiolabeling of leukocytes to diagnose and localize infection and inflammation. Its synthesis is straightforward, and the labeling procedure is well-established. Proper adherence to detailed experimental protocols and stringent quality control are paramount to ensure the preparation of a safe and effective radiopharmaceutical for clinical use. The information provided in this technical guide serves as a comprehensive resource for researchers and professionals working in the field of radiopharmaceutical sciences and drug development.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. What is Indium In-111 oxyquinoline used for? [synapse.patsnap.com]
- 4. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 5. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Indium In-111 Oxyquinoline | C27H18InN3O3 | CID 119117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. 68Ga[Ga]-, 111In[In]-oxine: a novel strategy of in situ radiolabeling of HPMA-based micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling autologous leukocytes with indium-111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0017355B1 - Indium-111 oxine complex composition - Google Patents [patents.google.com]
The Intracellular Journey of Indium-111 Oxine: A Technical Guide to Cellular Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 oxine has long been a cornerstone in cellular labeling for diagnostic imaging and tracking studies. Its ability to efficiently label a variety of cell types, including leukocytes, platelets, and tumor cells, has made it an invaluable tool in nuclear medicine. This technical guide provides an in-depth exploration of the core mechanisms governing the uptake of Indium-111 oxine in different cell types. It consolidates quantitative data, details experimental protocols, and presents visual diagrams of the key pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Uptake: A Tale of Lipophilicity and Transchelation
The uptake of Indium-111 oxine by cells is a fascinating process driven by fundamental principles of cell biology and coordination chemistry. The radiopharmaceutical consists of the radioactive isotope Indium-111 chelated by three molecules of 8-hydroxyquinoline, also known as oxine. This forms a neutral, lipid-soluble (lipophilic) complex.[1][2][3]
The journey of Indium-111 into the cell can be summarized in four key steps:
-
Passive Diffusion: The lipophilic nature of the Indium-111 oxine complex allows it to readily diffuse across the phospholipid bilayer of the cell membrane without the need for active transport mechanisms.[1][4]
-
Intracellular Dissociation: Once inside the cytoplasm, the relatively weak chemical bonds of the Indium-111 oxine complex are disrupted.[2]
-
Transchelation: The free Indium-111 cation is then "transchelated," meaning it is transferred to and binds with higher affinity to various intracellular components, particularly proteins and nucleic acids.[2][4] In leukocytes, for instance, indium becomes firmly attached to cytoplasmic components like lactoferrin.[2]
-
Oxine Efflux: The liberated, uncharged oxine molecules are then free to diffuse back out of the cell.[2]
This elegant mechanism ensures that the radioactive Indium-111 is effectively trapped within the cell, allowing for subsequent imaging and tracking.
dot
References
In Vitro Stability of the Indium-111 Oxine Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (¹¹¹In) oxine, a coordination complex of a radioactive isotope of indium with 8-hydroxyquinoline (oxine), is a widely utilized radiopharmaceutical agent. Its primary application is the in vitro radiolabeling of autologous cells, such as leukocytes and platelets, for subsequent in vivo imaging to detect and localize sites of infection, inflammation, and thrombosis. The diagnostic efficacy of ¹¹¹In-oxine-labeled cells is critically dependent on the stability of the complex and, more importantly, the retention of the ¹¹¹In radiolabel within the target cells. This technical guide provides an in-depth overview of the in vitro stability of the ¹¹¹In-oxine complex, with a focus on quantitative data, experimental protocols for stability assessment, and the underlying mechanisms of cellular uptake and retention.
The ¹¹¹In-oxine complex is a neutral, lipophilic molecule that readily permeates cell membranes.[1][2][3] Once inside the cell, the relatively low stability constant of the complex (estimated at approximately 10¹⁰) facilitates the transchelation of ¹¹¹In from the oxine ligands to intracellular components, to which it binds more firmly.[1][2][3][4] The liberated oxine is then released from the cell.[1][2][3] This intracellular trapping mechanism is fundamental to its utility in diagnostic imaging. However, the gradual dissociation of ¹¹¹In from these intracellular binding sites, a phenomenon known as elution or efflux, can impact image quality and interpretation.
Quantitative Stability Data
The in vitro stability of ¹¹¹In-oxine is most relevantly assessed by measuring the retention of the radiolabel within the target cells over time. The following table summarizes key quantitative data on the spontaneous release (efflux) of ¹¹¹In from various cell types after labeling with ¹¹¹In-oxine.
| Cell Type | Time Point | ¹¹¹In Release (%) | Reference |
| Leukocytes | 1 hour | ~3% | [2] |
| Leukocytes | 24 hours | up to 24% | [2] |
| Leukocytes (Validation Criterion) | 1 hour | <5% | [1] |
| Endothelial Cells | 1 hour | 7.8% ± 1.9% | [5] |
| Endothelial Cells | 24 hours | 47.6% ± 1.8% | [5] |
| Mesenchymal Stem Cells (hMSC) | 48 hours | 39% (61% retention) | [6] |
Factors Influencing Stability and Labeling Efficiency
Several factors can influence the stability of the cell-bound ¹¹¹In and the initial labeling efficiency:
-
Presence of Plasma: Transferrin in plasma competes with oxine for the chelation of ¹¹¹In, which can significantly reduce the efficiency of leukocyte labeling.[2][3][7]
-
Cellular Contaminants: The presence of red blood cells can also impair the labeling efficiency of leukocytes.[2][3][7]
-
pH: The optimal pH range for the supplied ¹¹¹In-oxine solution is between 6.5 and 7.5.[3][7] Deviations from this range can affect complex formation and stability.
-
Cell Viability: Damage to cells during the labeling procedure can lead to increased leakage of the radiolabel.[1]
-
Metal Contaminants: The presence of other metal ions can compete with ¹¹¹In for binding to oxine, potentially reducing labeling efficacy.[8]
Experimental Protocols
Accurate assessment of the in vitro stability of ¹¹¹In-oxine labeled cells is crucial for quality control and validation. The following are detailed methodologies for key experiments.
Protocol 1: Measurement of ¹¹¹In Efflux from Labeled Cells
This protocol determines the extent of spontaneous release of ¹¹¹In from labeled cells over time.
Materials:
-
¹¹¹In-oxine labeled cell suspension
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Incubator at 37°C
-
Centrifuge
-
Gamma counter
Procedure:
-
Prepare at least three aliquots of the final ¹¹¹In-oxine labeled cell suspension.
-
Incubate the aliquots at 37°C.
-
At designated time points (e.g., 1, 4, and 24 hours), centrifuge the aliquots at 150 x g for 5-10 minutes to pellet the cells.[1]
-
Carefully separate the supernatant from the cell pellet.
-
Measure the radioactivity in the supernatant and the cell pellet for each aliquot using a gamma counter.
-
Calculate the percentage of ¹¹¹In efflux using the following formula:
% Efflux = [Activity in Supernatant / (Activity in Supernatant + Activity in Pellet)] x 100
Acceptance Criteria: For initial validation of the labeling procedure for leukocytes, a release of less than 5% at 1 hour is considered acceptable.[1]
Protocol 2: Determination of Radiochemical Purity
Radiochemical purity is essential to ensure that the radioactivity is associated with the desired chemical form. Radio-High-Performance Liquid Chromatography (Radio-HPLC) is a common method for this assessment.
Materials:
-
¹¹¹In-oxine solution
-
HPLC system with a radioactivity detector
-
Appropriate HPLC column (e.g., reverse-phase)
-
Mobile phase (specific to the column and method)
-
Reference standards for ¹¹¹In-oxine and potential impurities
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Inject a small, known volume of the ¹¹¹In-oxine solution onto the column.
-
Elute the components with the mobile phase at a constant flow rate.
-
The radioactivity detector will generate a chromatogram showing peaks corresponding to different radioactive species.
-
Identify the peak corresponding to the intact ¹¹¹In-oxine complex based on the retention time of a reference standard.
-
Calculate the radiochemical purity by determining the percentage of the total radioactivity that is present in the ¹¹¹In-oxine peak.
% Radiochemical Purity = (Area of ¹¹¹In-oxine Peak / Total Area of All Radioactive Peaks) x 100
Visualizations
Cellular Uptake and Intracellular Trapping of ¹¹¹In-Oxine
Caption: Mechanism of ¹¹¹In-Oxine uptake and intracellular retention.
Experimental Workflow for ¹¹¹In Efflux Assay
Caption: Workflow for assessing the in vitro stability of ¹¹¹In-labeled cells.
Conclusion
The in vitro stability of the Indium-111 oxine complex is a multifaceted issue, with the most critical parameter being the retention of the radiolabel within the target cells post-labeling. While the complex itself has a moderate stability constant, the subsequent transchelation to intracellular components results in a relatively stable association, which is essential for its diagnostic utility. The spontaneous efflux of ¹¹¹In does occur and varies depending on the cell type and incubation time. Adherence to standardized and validated protocols for cell labeling and stability assessment, as outlined in this guide, is paramount for ensuring the quality and reliability of diagnostic procedures utilizing ¹¹¹In-oxine. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is crucial for the accurate interpretation of preclinical and clinical imaging data.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. 68Ga[Ga]-, 111In[In]-oxine: a novel strategy of in situ radiolabeling of HPMA-based micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.agu.edu.tr:8080 [openaccess.agu.edu.tr:8080]
- 6. Quality Control Method for 111 In-Oxine Radiopharmaceutical Composition - Taratonenkova - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 7. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
Biodistribution of Indium-111 Oxine Labeled Cells in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of Indium-111 (¹¹¹In) oxine as a cellular radiolabeling agent has been a cornerstone in preclinical and clinical research for tracking the in vivo fate of various cell populations. Its lipophilic nature allows it to passively diffuse across cell membranes, where the ¹¹¹In dissociates from the oxine and binds to intracellular components, effectively trapping the radionuclide within the cell. This stable labeling enables the non-invasive, longitudinal tracking of cell migration, localization, and clearance using single-photon emission computed tomography (SPECT). This technical guide provides a comprehensive overview of the biodistribution of ¹¹¹In-oxine labeled cells in various animal models, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of ¹¹¹In-Oxine Cell Labeling
Indium-111 is a gamma-emitting radionuclide with a physical half-life of 2.8 days and principal photon energies of 171 and 245 keV, which are ideal for SPECT imaging. The labeling process involves the chelation of ¹¹¹In³⁺ by 8-hydroxyquinoline (oxine) to form a neutral, lipid-soluble complex, ¹¹¹In-oxine. This complex readily penetrates the cell membrane. Intracellularly, the relatively low stability of the ¹¹¹In-oxine complex leads to the transchelation of ¹¹¹In to cytosolic proteins and other macromolecules, resulting in its entrapment. The free oxine is then released from the cell.
Data Presentation: Quantitative Biodistribution
The biodistribution of ¹¹¹In-oxine labeled cells is highly dependent on the cell type, the animal model used, the route of administration, and the time post-injection. The following tables summarize quantitative biodistribution data from various preclinical studies.
Table 1: Biodistribution of ¹¹¹In-Oxine Labeled Leukocytes in Animal Models
| Animal Model | Cell Type | Time Post-Injection | Lung (%ID/organ) | Liver (%ID/organ) | Spleen (%ID/organ) | Bone Marrow (%ID/organ) | Reference |
| Dog | Autologous Leukocytes | 6 hours | Normal, transient | Increased uptake | Increased uptake | Increased uptake | [1] |
| Dog | Autologous Leukocytes | 24 hours | Normal | High uptake | Highest uptake | High uptake | [2] |
| Rabbit | Autologous WBCs | 24 hours | - | High uptake | High uptake | High uptake | [3][4] |
Note: In many studies, a transient pulmonary activity is observed shortly after injection, which is considered normal as it reflects the temporary sequestration of labeled leukocytes in the pulmonary vasculature.[2]
Table 2: Biodistribution of ¹¹¹In-Oxine Labeled Platelets in Animal Models
| Animal Model | Time Post-Injection | Liver (%ID/organ) | Spleen (%ID/organ) | Bone Marrow (%ID/organ) | Reference |
| Rabbit | 1 day | ~35% | ~12% | - | [5] |
| Rabbit | 6 days | ~40% | ~14% | ~28% | [5] |
| Dog | Not Specified | Significant Uptake | Significant Uptake | Not Specified | [6][7] |
Table 3: Biodistribution of ¹¹¹In-Oxine Labeled Mesenchymal Stem Cells (MSCs) in Animal Models
| Animal Model | Condition | Time Post-Injection | Lung (%ID/organ) | Liver (%ID/organ) | Spleen (%ID/organ) | Kidneys (%ID/organ) | Reference |
| Dog | Myocardial Infarction | Immediate | High initial uptake | - | - | - | [8] |
| Dog | Myocardial Infarction | Day 1-7 | Decreased | High redistribution | High redistribution | High redistribution | [8] |
| Athymic Rat | Intra-osseous injection | Up to 48 hours | - | - | - | - | [9] |
Note: Following intravenous administration, a significant initial accumulation of MSCs in the lungs is a common observation, followed by redistribution to other organs like the liver, spleen, and kidneys.[8]
Table 4: Biodistribution of ¹¹¹In-Oxine Labeled Cancer Cells in Animal Models
| Animal Model | Cell Line | Time Post-Injection | Lung (%ID/organ) | Liver (%ID/organ) | Spleen (%ID/organ) | Reference |
| Mouse | 5T33 Myeloma | 0-2 hours | Initial localization | Subsequent localization | - | [10][11][12] |
| Mouse | 5T33 Myeloma | 1 day | Decreased | High localization | High localization | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for ¹¹¹In-Oxine Labeling of Mammalian Cells
This protocol provides a generalized workflow for the radiolabeling of isolated cells with ¹¹¹In-oxine. Specific parameters such as cell concentration, incubation time, and radioactivity may need to be optimized for different cell types.
Materials:
-
Isolated cell suspension (e.g., leukocytes, platelets, MSCs) in a suitable buffer (e.g., saline, PBS).
-
¹¹¹In-oxine solution (commercially available or prepared in-house).
-
Sterile, pyrogen-free polypropylene centrifuge tubes.
-
Centrifuge.
-
Gamma counter.
-
Sterile saline or plasma for resuspension.
Procedure:
-
Cell Preparation: Isolate the desired cell population using standard laboratory techniques (e.g., density gradient centrifugation for leukocytes, differential centrifugation for platelets). Wash the cells to remove plasma components, as transferrin can compete for ¹¹¹In. Resuspend the cells in a suitable buffer at a known concentration.
-
Labeling: Add the ¹¹¹In-oxine solution to the cell suspension. The amount of radioactivity will depend on the cell type and number, as well as the specific application. A common range is 0.11 to 0.74 MBq per 10⁷ dendritic cells.[13]
-
Incubation: Incubate the cell suspension at room temperature for a specified period, typically 15-30 minutes, with occasional gentle mixing.[10][14]
-
Washing: After incubation, centrifuge the cell suspension to pellet the cells. Carefully remove the supernatant containing unbound ¹¹¹In-oxine. Wash the cell pellet with sterile saline or buffer to remove any remaining free radioactivity.
-
Quantification of Labeling Efficiency: Measure the radioactivity in the cell pellet and the supernatant using a gamma counter to determine the labeling efficiency. Labeling efficiency is calculated as: (Activity in cell pellet / (Activity in cell pellet + Activity in supernatant)) x 100%.
-
Resuspension and Administration: Gently resuspend the labeled cells in a sterile, injectable medium (e.g., saline or autologous plasma) for administration to the animal model. The route of administration (e.g., intravenous, intradermal) will depend on the experimental design.[3][11]
Protocol 2: In Vivo SPECT/CT Imaging of ¹¹¹In-Oxine Labeled Cells
Equipment:
-
SPECT/CT scanner suitable for small animal imaging.
-
Anesthesia system.
-
Animal positioning and monitoring equipment.
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Administration of Labeled Cells: Inject the prepared suspension of ¹¹¹In-oxine labeled cells via the desired route.
-
Imaging: Position the animal in the SPECT/CT scanner. Acquire whole-body or region-of-interest scans at various time points post-injection (e.g., immediately, 2h, 24h, 48h).[11][15]
-
SPECT Acquisition: Use appropriate energy windows for the ¹¹¹In photopeaks (171 and 245 keV). Acquisition parameters (e.g., matrix size, projection number, time per projection) should be optimized for the specific scanner and experimental goals.
-
CT Acquisition: Acquire a co-registered CT scan for anatomical localization and attenuation correction of the SPECT data.
-
-
Image Reconstruction and Analysis: Reconstruct the SPECT and CT images using appropriate algorithms. Fuse the images to visualize the biodistribution of the labeled cells in the anatomical context. Quantify the radioactivity in various organs and tissues by drawing regions of interest (ROIs) on the fused images and express the data as a percentage of the injected dose per organ (%ID/organ) or per gram of tissue (%ID/g).
Mandatory Visualization
Cellular Uptake and Intracellular Trapping of ¹¹¹In-Oxine
Caption: Diagram illustrating the passive diffusion of the lipophilic ¹¹¹In-oxine complex across the cell membrane and subsequent intracellular trapping of ¹¹¹In.
Experimental Workflow for Biodistribution Studies
Caption: A flowchart outlining the key steps involved in a typical preclinical biodistribution study using ¹¹¹In-oxine labeled cells.
Generalized Trafficking of Intravenously Injected Cells
Caption: A simplified diagram showing the common biodistribution pattern of intravenously administered cells, characterized by initial lung entrapment followed by redistribution.
Conclusion
The radiolabeling of cells with ¹¹¹In-oxine remains a valuable and widely used technique for investigating cellular biodistribution and trafficking in animal models. The data and protocols presented in this guide offer a foundational resource for researchers designing and interpreting such studies. A thorough understanding of the expected biodistribution patterns for different cell types is crucial for accurately evaluating the efficacy of cell-based therapies and diagnostics. The ability to non-invasively track cells over time provides invaluable insights into their in vivo behavior, ultimately accelerating the translation of novel cellular therapies from the laboratory to the clinic.
References
- 1. Indium 111 oxine-labeled leukocytes for early diagnosis of ischemic enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Scintigraphic Patterns of Indium-111 Oxine-Labeled White Blood Cell Imaging of Gram-Negative versus Gram-Positive Vertebral Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scintigraphic Patterns of Indium-111 Oxine-Labeled White Blood Cell Imaging of Gram-Negative versus Gram-Positive Vertebral Osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 111In oxine-labeled rabbit platelets: in vivo distribution and sites of destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mediso - An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging [mediso.com]
- 12. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]
- 13. 111In-oxine and 99mTc-HMPAO labelling of antigen-loaded dendritic cells: in vivo imaging and influence on motility and actin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo tracking of 111In-oxine labeled mesenchymal stem cells following infusion in patients with advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Indium Oxine chemical properties and solubility
An In-Depth Technical Guide to the Chemical Properties and Solubility of Indium Oxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and associated experimental protocols for this compound, a key radiopharmaceutical agent. The information is intended for professionals in research, science, and drug development who utilize this compound for diagnostic imaging and cellular labeling.
Core Chemical and Physical Properties
This compound, specifically Indium-111 Oxine, is an organometallic coordination complex. It consists of a central Indium-111 radionuclide chelated by three molecules of 8-hydroxyquinoline, also known as oxine.[1][2] This formation results in a neutral, lipophilic compound, which is critical for its biological function.[2][3] The molecular structure has been determined by X-ray crystallography to be an asymmetric pseudo-octahedral N₃O₃ metal coordination sphere.[4]
While the complex is formulated as an aqueous solution for clinical use, data regarding the physical properties of the pure, solid-state compound is limited. The properties of the analogous non-radioactive compound, tris(8-hydroxyquinolinato)aluminum (Alq3), are often used as a reference, which has a melting point reported to be above 300 °C.[4][5] The radiopharmaceutical solution itself has a melting and boiling point consistent with its aqueous base (0 °C and 100 °C, respectively).
Table 1: Summary of Chemical & Physical Properties for Indium (¹¹¹In) Oxine
| Property | Value | Citation |
| IUPAC Name | Indium(3+);tris(quinolin-8-olate) | [6] |
| Synonyms | Indium In-111 Oxyquinoline, ¹¹¹In-Oxine, Tris(8-quinolinolato)indium(III) | [7][8][9] |
| Molecular Formula | C₂₇H₁₈¹¹¹InN₃O₃ | [6][10] |
| Molecular Weight | Approx. 543.4 - 547.3 g/mol | [6][11][12] |
| Appearance | Clear, odorless liquid (as aqueous solution) | [13] |
| Stability Constant (K) | ~10¹⁰ (low stability) | [1][2][3] |
| Radioisotope | Indium-111 (¹¹¹In) | [14] |
| Physical Half-Life | 67.2 hours (2.8 days) | [2][3] |
| Decay Method | Electron Capture | [3] |
| Storage | Store at room temperature (15-25°C) | [3][15] |
Solubility Profile
The solubility of the this compound complex is a defining characteristic that dictates its mechanism of action. As a neutral, saturated 1:3 complex, it possesses significant lipophilicity (lipid solubility).[2][3] This property allows it to readily diffuse across the lipid bilayer of cell membranes.[1][11]
Conversely, the complex has poor stability and solubility in aqueous solutions.[16][17] This instability can lead to the complex binding to the surfaces of glass and plastic containers.[17] To counteract this, commercial radiopharmaceutical preparations are formulated as sterile, isotonic aqueous solutions containing a non-toxic surfactant, such as Polysorbate 80, and a HEPES buffer to maintain a physiological pH between 6.5 and 7.5.[11] Studies have also suggested that hydrogen bonding plays a significant role in the solvation of the complex in protic solvents like ethanol.[4][14]
Table 2: Solubility Characteristics of this compound
| Solvent Type | Solubility Description | Key Considerations | Citation |
| Aqueous Media | Poor; unstable. | Formulated with surfactants (e.g., Polysorbate 80) and buffers (e.g., HEPES) to maintain solution stability. | [11][17] |
| Organic Solvents | Lipid-soluble (Lipophilic). | This property is essential for passive diffusion across cell membranes. | [1][2][3] |
| Protic Solvents | Solvation is influenced by hydrogen bonding. | The complex has been crystallized from ethanol, indicating some solubility. | [4][14] |
| Aprotic Solvents | Exhibits different coordination patterns and exchange kinetics compared to protic solvents. | [14] |
Mechanism of Cellular Labeling
The primary application of Indium-111 Oxine is the radiolabeling of autologous leukocytes (white blood cells) for the diagnostic imaging of infection and inflammation.[7][14] The process hinges on a passive diffusion and intracellular trapping mechanism.
-
Passive Diffusion : The neutral, lipid-soluble ¹¹¹In-Oxine complex easily penetrates the cell membrane.[11]
-
Intracellular Dissociation : Once inside the cytoplasm, the complex dissociates. This is driven by the relatively low stability constant of the ¹¹¹In-Oxine complex (~10¹⁰).[2][11]
-
Indium Transchelation : The liberated Indium-111 cation is then transchelated and binds with high affinity to intracellular cytoplasmic components, such as lactoferrin.[2][14]
-
Oxine Efflux : The free oxine (8-hydroxyquinoline) molecules are subsequently released from the cell.[2][11]
This mechanism effectively traps the Indium-111 radionuclide inside the cell, allowing the labeled cells to be tracked in vivo using scintigraphy.
Experimental Protocols
Strict adherence to validated protocols is essential for the safe and effective use of Indium-111 Oxine. The following sections detail key experimental procedures for leukocyte labeling and quality control.
Protocol for Autologous Leukocyte Labeling
This protocol provides a generalized workflow for labeling white blood cells (WBCs). All procedures must be conducted in a laminar flow hood using sterile, aseptic techniques.[2][18]
-
Blood Collection : Withdraw 30-50 mL of venous blood from the patient into a syringe containing an anticoagulant such as Acid-Citrate-Dextrose (ACD).[2][19]
-
Cell Separation :
-
Allow red blood cells (RBCs) to sediment. This can be accelerated using a sedimenting agent.
-
Transfer the leukocyte-rich plasma (LRP) to a sterile centrifuge tube.
-
Centrifuge the LRP (e.g., 450 g for 5 minutes) to obtain a WBC pellet.[11]
-
Remove the supernatant, which is leukocyte-poor plasma (LPP), and save it for a later step.
-
-
Cell Washing : Wash the WBC pellet with sterile saline to remove residual plasma, as transferrin in plasma can compete for the ¹¹¹In, reducing labeling efficiency. Centrifuge again and discard the supernatant.[11][19]
-
Incubation with ¹¹¹In-Oxine :
-
Final Wash and Resuspension :
-
Add a portion of the previously saved LPP to the labeled cell mixture to stop the labeling reaction.
-
Centrifuge the mixture (e.g., 150 g for 5 minutes) to pellet the now-labeled WBCs.[2]
-
Carefully collect the supernatant into a separate tube for calculating labeling efficiency.
-
Gently resuspend the final cell pellet in 3-5 mL of the remaining LPP.[2]
-
-
Dose Administration : The resuspended, labeled WBCs are now ready for quality control checks and subsequent intravenous reinjection into the patient. The labeled cells should be administered as soon as possible, typically within 1-3 hours of labeling.[2][15]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tris(8-hydroxyquinolinato)aluminium - Wikipedia [en.wikipedia.org]
- 5. Tris(8-quinolinolato)aluminum [chembk.com]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. In-vitro human leukocyte labeling with 64Cu: An intraindividual comparison with 111In-oxine and 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(8-quinolinolato)indium-(111)in | 65389-08-4 | Benchchem [benchchem.com]
- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 11. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 12. Indium In 111 Oxyquinoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 14. Buy this compound | 14514-42-2 [smolecule.com]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. Solution speciation and human serum protein binding of indium(III) complexes of 8-hydroxyquinoline, deferiprone and maltol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 18. greenkid.idv.tw [greenkid.idv.tw]
- 19. tech.snmjournals.org [tech.snmjournals.org]
Intracellular Fate of Indium-111 Oxine After Cell Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular journey of Indium-111 (¹¹¹In) oxine following its use in cell labeling. Widely utilized in diagnostic imaging to track leukocytes and other cells, a thorough understanding of its behavior within the cell is critical for accurate data interpretation and the development of new cell-based therapies. This document details the mechanism of uptake, subcellular localization, subsequent efflux, and potential cytotoxic effects of ¹¹¹In-oxine, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Journey of Indium-111 Oxine into the Cell
The initial step in labeling is the formation of a neutral, lipid-soluble complex between the radioactive isotope Indium-111 and oxine (8-hydroxyquinoline).[1][2] This lipophilic nature allows the ¹¹¹In-oxine complex to readily diffuse across the cell membrane.[3][4] Once inside the cell, the complex dissociates due to the lower stability of the ¹¹¹In-oxine complex compared to the strong chelating affinity of intracellular components.[1][5] The liberated oxine molecule is then released from the cell, while the Indium-111 cation becomes trapped intracellularly by binding to various cytoplasmic and nuclear components.[2][3] This process of intracellular transchelation ensures a stable and relatively long-lasting radiolabel within the target cell population.[1]
Subcellular Distribution of Indium-111
Following dissociation from oxine, Indium-111 primarily localizes within the cytoplasm.[6] Studies involving subcellular fractionation of ¹¹¹In-labeled platelets have shown that over 70% of the radioactivity is found in the cytoplasmic pool.[6] Within the cytoplasm, ¹¹¹In binds to a variety of soluble proteins and particulate matter.[3] Specifically, in human neutrophils, the label is initially distributed among four soluble components, with a minor fraction associating with specific and azurophil granules.[3] Over time, a greater proportion of Indium-111 appears to become attached to particulate material.[3] While a small amount of radioactivity has been detected in the vicinity of DNA, a direct association has not been definitively confirmed.[3]
Table 1: Subcellular Distribution of Indium-111 in Labeled Cells
| Cell Type | Subcellular Fraction | Percentage of Total Radioactivity | Reference |
| Human Platelets | Cytosol | >70% | [6] |
| Human Neutrophils | Soluble Components (short incubation) | Majority | [3] |
| Human Neutrophils | Particulate Material (longer incubation) | Increasing proportion | [3] |
| Human Neutrophils | DNA region | Small peak, unconfirmed association | [3] |
Efflux of Indium-111 from Labeled Cells
Despite the strong intracellular binding, a gradual efflux of Indium-111 from labeled cells is observed over time. The rate of this release is a critical factor in the interpretation of in vivo cell tracking studies, as it can affect the signal intensity at the target site. The efflux rate can vary depending on the cell type and its viability. Damaged or non-viable cells tend to release the radiolabel more rapidly.[7]
Table 2: Efflux of Indium-111 from Labeled Cells
| Cell Type | Time Point | Percentage of ¹¹¹In Released | Reference |
| Autologous Leukocytes | 1 hour | ~3% | [2][5] |
| Autologous Leukocytes | 24 hours | ~24% | [2][5] |
| Human Mesenchymal Stem Cells | 48 hours | ~39% (calculated from 61% retention) | [8] |
| Rat Lymphocytes | 24-72 hours | ~70% (in supernatant) | [7] |
Cytotoxicity of Indium-111 Oxine
The process of radiolabeling and the subsequent intracellular presence of Indium-111 can have cytotoxic effects on the labeled cells. These effects are generally dose-dependent and time-dependent.[9] While some studies report no significant cytotoxicity at lower doses,[10][11] others have observed detrimental effects on cell viability, metabolism, and function, particularly at higher radioactivity concentrations and over longer periods.[8][9] For instance, while the viability of human mesenchymal stem cells (hMSCs) was not immediately affected by labeling with 10 Bq/cell of ¹¹¹In-oxine, their metabolic activity and migration were significantly reduced.[8] In lymphocytes, ¹¹¹In labeling has been shown to impair their proliferative response.[7]
Table 3: Cytotoxicity of Indium-111 Oxine on Various Cell Types
| Cell Type | ¹¹¹In-Oxine Concentration | Observed Effect | Reference |
| Human Tumor Cells | 1 µCi / 10⁶ cells | No cytotoxicity by colony assay or trypan blue | [10][11] |
| Human Mesenchymal Stem Cells | 10 Bq / cell | No effect on viability, but reduced metabolic activity and migration | [8] |
| Human Lymphocytes | Not specified | Poor proliferative response 24-48h post-labeling | [7] |
| Human Stem Cells | Not specified | Time-dependent cell loss over a 2-week period | [9] |
Experimental Protocols
Cell Labeling with Indium-111 Oxine
This protocol is a generalized procedure for labeling isolated leukocytes. Specific parameters may need to be optimized for different cell types.
Materials:
-
Isolated cell suspension (e.g., leukocytes)
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP or Phosphate Buffered Saline (PBS)
-
Indium-111 oxine solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Serological pipettes
-
Centrifuge
-
Dose calibrator
Procedure:
-
Cell Preparation: Isolate the target cell population using standard laboratory procedures (e.g., density gradient centrifugation for leukocytes).
-
Wash the isolated cells at least twice with sterile saline or PBS to remove plasma, as transferrin in plasma can compete for the ¹¹¹In-oxine. Centrifuge at 150-450 g for 5 minutes for each wash.
-
Resuspend the final cell pellet in a small volume (e.g., 1-2 mL) of saline or PBS.
-
Labeling: In a sterile tube, add approximately 20 MBq of ¹¹¹In-oxine to the cell suspension.[3]
-
Incubate the mixture for 10-15 minutes at room temperature.[3] Gently swirl the tube every 5 minutes to ensure uniform labeling and prevent cell clumping.
-
Washing: After incubation, add at least 3 mL (preferably up to 10 mL) of saline or PBS to the tube to stop the labeling process.[3]
-
Centrifuge the cell suspension at 150-450 g for 5 minutes.[3]
-
Carefully aspirate the supernatant into a separate tube. Measure the radioactivity in the cell pellet and the supernatant using a dose calibrator to determine the labeling efficiency.
-
Labeling Efficiency (%) = (Activity in cell pellet) / (Activity in cell pellet + Activity in supernatant) x 100
-
-
Final Resuspension: Gently resuspend the labeled cell pellet in a suitable volume (e.g., 3-5 mL) of cell-free plasma or sterile saline for subsequent experiments or administration.[3]
Subcellular Fractionation of Labeled Cells
This protocol describes a general method for separating cellular components. It may require optimization based on the specific cell type.
Materials:
-
¹¹¹In-oxine labeled cells
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 3 mM MgCl₂, with protease inhibitors)
-
Dounce homogenizer or a syringe with a narrow-gauge needle
-
Sucrose solutions (for gradient centrifugation, if required)
-
Microcentrifuge
-
Gamma counter
Procedure:
-
Cell Lysis: Resuspend the labeled cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenize the swollen cells using a Dounce homogenizer (20-30 strokes) or by passing the suspension through a 27-gauge needle multiple times until cells are lysed, as confirmed by microscopy.[12]
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C to pellet the nuclei.[13]
-
Carefully collect the supernatant, which contains the cytoplasmic and membrane fractions.
-
Wash the nuclear pellet with lysis buffer and centrifuge again to minimize cytoplasmic contamination. The final pellet represents the nuclear fraction.
-
Cytoplasmic and Particulate Fraction Separation: Centrifuge the supernatant from step 4 at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C.[3][13]
-
The resulting supernatant is the cytosolic (soluble) fraction. The pellet contains mitochondria, endoplasmic reticulum, and other particulate matter.
-
Radioactivity Measurement: Measure the radioactivity in each fraction (nuclear, cytosolic, and particulate) using a gamma counter to determine the subcellular distribution of ¹¹¹In.
Radiolabel Efflux Assay
Materials:
-
¹¹¹In-oxine labeled cells
-
Complete cell culture medium or appropriate buffer
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Centrifuge
-
Gamma counter
Procedure:
-
After labeling and washing, resuspend the ¹¹¹In-oxine labeled cells in pre-warmed complete culture medium at a known cell concentration.
-
Dispense equal aliquots of the cell suspension into multiple microcentrifuge tubes.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 1, 4, 24, 48 hours), remove a set of tubes from the incubator.
-
Centrifuge the tubes at a speed sufficient to pellet the cells (e.g., 300 x g for 5 minutes).
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the radioactivity in the supernatant and the cell pellet separately using a gamma counter.
-
Calculate the percentage of ¹¹¹In efflux at each time point:
-
Efflux (%) = (Activity in supernatant) / (Activity in supernatant + Activity in cell pellet) x 100
-
Cytotoxicity Assessment (Trypan Blue Exclusion Assay)
This assay determines cell viability based on the principle that viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells do not.
Materials:
-
¹¹¹In-oxine labeled cell suspension
-
0.4% Trypan blue solution
-
Phosphate Buffered Saline (PBS) or serum-free medium
-
Hemocytometer with coverslip
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Take an aliquot of the labeled cell suspension. If the cells are in a protein-containing medium, wash them once with PBS as serum proteins can interfere with the dye.[10]
-
In a microcentrifuge tube, mix one part of the cell suspension with one part of 0.4% trypan blue solution (1:1 dilution).
-
Allow the mixture to incubate for 3-5 minutes at room temperature.[10]
-
Load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (bright, unstained) cells and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the cell viability:
-
Viability (%) = (Number of viable cells) / (Total number of cells [viable + non-viable]) x 100
-
Conclusion
The use of Indium-111 oxine for cell labeling is a well-established technique that relies on the passive diffusion of a lipophilic complex and subsequent intracellular trapping of the radiolabel. The majority of the ¹¹¹In is retained within the cytoplasm, bound to various macromolecules. However, a slow but steady efflux of the radiolabel and potential dose-dependent cytotoxicity are important considerations for researchers. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field, enabling a deeper understanding of the intracellular fate of Indium-111 oxine and facilitating the design and interpretation of cell tracking studies. Careful adherence to established protocols and consideration of the biological consequences of labeling are paramount for obtaining reliable and reproducible results.
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. A method for following human lymphocyte traffic using indium-111 oxine labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Indium Oxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Indium Oxine, with a particular focus on its application as a radiopharmaceutical agent for cell labeling. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Core Physical and Chemical Properties
This compound, specifically the Indium-111 (¹¹¹In) labeled complex, is a neutral, lipid-soluble coordination compound.[1][2] This lipophilicity is a critical feature, enabling it to passively diffuse across cell membranes, a key step in its primary application of radiolabeling cells.[1][3][4] The complex consists of a central indium cation coordinated with three molecules of 8-hydroxyquinoline (oxine), forming a saturated 1:3 complex.[1][2][5] The molecular structure has been determined by x-ray crystallography to be a pseudo-octahedral N₃O₃ metal coordination sphere with meridional stereochemistry.[6]
The solution is typically a sterile, non-pyrogenic, isotonic aqueous solution with a pH ranging from 6.5 to 7.5.[1][7] It is important to note that the provided physical characteristics such as boiling and melting points often refer to the aqueous solution rather than the isolated complex.[8]
Quantitative Physical and Chemical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| IUPAC Name | indium(3+);tris(quinolin-8-olate) | [9] |
| Molecular Formula | C₂₇H₁₈InN₃O₃ | [9][10][11] |
| Molecular Weight | 547.3 g/mol | [9][10] |
| CAS Number | 14514-42-2 | [9][10][12] |
| Physical Property | Value | Source |
| Physical State | Liquid (aqueous solution) | [8] |
| Appearance | Clear Liquid | [8] |
| Odor | Odorless | [8] |
| Solubility | Soluble in water | [8] |
| Melting Point | 0°C (of aqueous solution) | [8] |
| Boiling Point | 100°C (of aqueous solution) | [8] |
| pH | 6.5 - 7.5 | [1][7] |
| Radiopharmaceutical Properties (¹¹¹In-Oxine) | Value | Source |
| Radioisotope | Indium-111 (¹¹¹In) | [13] |
| Physical Half-life | 67.2 hours (2.8 days) | [1][11][14] |
| Decay Mode | Electron Capture | [1][14] |
| Photon Energies | 171.3 keV, 245.4 keV | [1] |
| Stability Constant (approx.) | 10¹⁰ | [1][2] |
Stability and Storage
This compound solution should be stored at room temperature (15-25°C or 59-77°F).[7][14] It is crucial to handle the solution with strict aseptic techniques to maintain sterility.[1] The solution is intended for single use and does not contain a bacteriostatic agent.[1] Due to its lipophilic nature, the complex can bind to the surface of glass or plastic vessels, a problem that is exacerbated by autoclaving.[15] The inclusion of a surface-active agent, such as Polysorbate 80, in the formulation helps to mitigate this issue.[1][15] Labeled cells should ideally be used within one hour of preparation and no later than three hours after.[1] Reinjection of labeled leukocytes more than 5 hours after the initial blood draw is not recommended.[7]
Mechanism of Cell Labeling
The primary application of Indium-111 Oxine is the radiolabeling of autologous leukocytes for the diagnosis of infection and inflammation.[2][4][13] The mechanism of labeling is a multi-step process that leverages the physicochemical properties of the complex.
As depicted in Figure 1, the neutral and lipid-soluble Indium-111 Oxine complex readily penetrates the cell membrane.[1][2] Once inside the cell, the complex dissociates.[3] The Indium-111 cation is then chelated by intracellular components, to which it binds more strongly than to oxine.[1][2] The liberated oxine is subsequently released from the cell.[1][2] This intracellular trapping mechanism ensures that the radioactive label is retained within the target cells.
Experimental Protocols
The following sections detail standardized protocols for the preparation and quality control of Indium-111 labeled leukocytes.
Preparation of Indium-111 Labeled Leukocytes
The labeling of autologous leukocytes with Indium-111 Oxine is a well-established procedure in nuclear medicine.[16][17] The general workflow involves the separation of leukocytes from whole blood, incubation with the radiopharmaceutical, and subsequent washing steps to remove unbound radioactivity.
A detailed experimental protocol is as follows:
-
Leukocyte Isolation:
-
Draw approximately 50 mL of venous blood from the patient into a syringe containing an anticoagulant (e.g., ACD or heparin).
-
Allow red blood cells to sediment for 30-60 minutes.[1]
-
Transfer the leukocyte-rich plasma to a sterile centrifuge tube.
-
Centrifuge at 150-450 g for 5-8 minutes to obtain a leukocyte pellet.[1]
-
Remove the supernatant (leukocyte-poor plasma) and reserve it.
-
-
Labeling Procedure:
-
Washing and Resuspension:
Quality Control
Quality control is essential to ensure the efficacy and safety of the radiolabeled cell preparation.[1][7][14]
-
Labeling Efficiency: The percentage of radioactivity associated with the cells is determined by measuring the activity in the cell pellet and the supernatant. A typical labeling efficiency is approximately 77%.[1]
-
Cell Viability: A Trypan Blue exclusion test can be performed to assess cell viability.[1][14]
-
Visual Inspection: The final preparation should be visually inspected for any cell clumping or aggregation.[1][7][14]
Conclusion
This compound, particularly in its ¹¹¹In-labeled form, is a valuable tool in medical diagnostics and research. Its unique physicochemical properties, including its lipophilicity and the formation of a stable intracellular complex, underpin its utility in cell labeling. Adherence to established experimental protocols and rigorous quality control are paramount for its successful and safe application. This guide provides a foundational understanding of these aspects to aid professionals in the field.
References
- 1. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 2. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium-111-labeled cellular blood components: mechanism of labeling and intracellular location in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. The molecular structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. gehealthcare.com [gehealthcare.com]
- 9. This compound | C27H18InN3O3 | CID 3034762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:14514-42-2 | Chemsrc [chemsrc.com]
- 11. Indium In-111 Oxyquinoline | C27H18InN3O3 | CID 119117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. What is Indium In-111 oxyquinoline used for? [synapse.patsnap.com]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. Indium-111 oxine complex composition - Patent 0017355 [data.epo.org]
- 16. radiopaedia.org [radiopaedia.org]
- 17. Indium-111 oxine labeled white blood cell scan | pacs [pacs.de]
Methodological & Application
Application Notes and Protocols: Indium-111 Oxine Leukocyte Labeling for Infection Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (In-111) oxine labeled white blood cell (WBC) scintigraphy is a cornerstone nuclear medicine imaging modality for the diagnosis and localization of occult infections and inflammatory processes.[1][2][3] This technique leverages the natural physiological function of leukocytes, which migrate to and accumulate at sites of inflammation.[1][2][4] By labeling a patient's own white blood cells with the gamma-emitting radionuclide In-111, clinicians can visualize these areas of inflammation, providing critical diagnostic information, particularly when other imaging modalities are inconclusive or contraindicated.[1][2]
This document provides a comprehensive overview of the protocol for labeling autologous leukocytes with In-111 oxine, including detailed experimental procedures, quality control measures, and imaging guidelines.
Mechanism of Labeling
The labeling of leukocytes with In-111 oxine is a passive process driven by the lipophilic nature of the In-111 oxine complex.[5][6] Indium-111 forms a neutral, lipid-soluble 1:3 complex with oxine (8-hydroxyquinoline).[5][7] This allows the complex to diffuse across the leukocyte cell membrane.[5][6][7] Once inside the cell, the relatively weak In-111 oxine complex dissociates.[7] The In-111 cation then binds with high affinity to intracellular cytoplasmic components, while the oxine is released from the cell.[5][7]
Clinical Applications
In-111 oxine labeled WBC scintigraphy is a valuable tool for a variety of clinical indications, including:
-
Osteomyelitis: Particularly in the appendicular skeleton.[1][2]
-
Prosthetic Joint Infections: Aiding in the differentiation between infection and aseptic loosening.[1][2]
Experimental Protocols
Strict adherence to aseptic techniques is mandatory throughout the entire procedure to ensure the safety and efficacy of the labeled cell product for patient administration.[5][8]
I. Leukocyte Isolation
-
Blood Collection: Withdraw 40-80 mL of venous blood from the patient into a syringe containing an anticoagulant such as acid citrate dextrose (ACD) or heparin.[8] A large gauge needle (e.g., 19-20 gauge) is recommended to minimize cell damage.
-
Sedimentation of Red Blood Cells: Add a sedimenting agent like 6% hydroxyethyl starch (HES) to the whole blood. Allow the red blood cells to sediment by gravity for approximately 30-60 minutes, or until the plasma layer is relatively free of red blood cells.
-
Leukocyte-Rich Plasma (LRP) Collection: Carefully collect the LRP supernatant, which contains the leukocytes, platelets, and some residual red blood cells.
-
Centrifugation: Centrifuge the LRP at a low speed (e.g., 150-450 g) for 5-8 minutes to pellet the leukocytes.[9]
-
Plasma Removal: Remove the supernatant, which is platelet-rich plasma.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in a small volume of sterile saline and add a hypotonic lysing agent, followed by restoration of isotonicity.
-
Washing: Wash the leukocyte pellet with sterile saline or phosphate-buffered saline (PBS) to remove any remaining plasma and anticoagulant. Centrifuge again and discard the supernatant.
II. Leukocyte Labeling with Indium-111 Oxine
-
Resuspension: Gently resuspend the isolated leukocyte pellet in sterile saline or PBS. The presence of plasma should be minimized as transferrin can compete for the In-111.[10]
-
Addition of In-111 Oxine: Add approximately 18.5-20 MBq (500 µCi) of In-111 oxine to the cell suspension.[5][10]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes with gentle, periodic swirling to ensure adequate mixing and prevent cell clumping.[5]
-
Washing: After incubation, add sterile saline or PBS to the labeled cell suspension and centrifuge to pellet the now-labeled leukocytes.
-
Supernatant Removal: Carefully remove and retain the supernatant, which contains unbound In-111 oxine. This is used for the calculation of labeling efficiency.
-
Final Resuspension: Gently resuspend the labeled leukocyte pellet in 5-10 mL of autologous platelet-poor plasma or sterile saline for patient administration.
III. Quality Control
-
Labeling Efficiency: Calculate the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant using a dose calibrator. The formula is:
-
Labeling Efficiency (%) = [Activity in Cell Pellet / (Activity in Cell Pellet + Activity in Supernatant)] x 100
-
A labeling efficiency of greater than 70% is generally considered acceptable.[10]
-
-
Cell Viability: A sample of the labeled leukocytes can be assessed for viability using a trypan blue exclusion assay. Viability should be greater than 95%.
-
Visual Inspection: Visually inspect the final cell suspension for any clumps or aggregates. The presence of significant clumping may indicate cell damage and can lead to altered biodistribution upon injection.[10]
IV. Patient Administration and Imaging
-
Administration: The In-111 labeled leukocytes should be administered to the patient intravenously as soon as possible, preferably within 1-2 hours of labeling.[9] The injection should be given slowly through a large-bore needle to minimize cell damage.
-
Imaging Protocol: Imaging is typically performed at 18-24 hours post-injection to allow for clearance of background activity and migration of the labeled leukocytes to the site of infection.[3][11]
-
Instrumentation: A large field-of-view gamma camera equipped with a medium-energy collimator is used.
-
Energy Windows: Dual energy windows are centered around the two photopeaks of In-111 (171 keV and 245 keV).[3]
-
Image Acquisition: Planar static images of the whole body or specific regions of interest are acquired. SPECT or SPECT/CT imaging can be performed for better localization of abnormal uptake.[3]
-
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Blood Volume for Leukocyte Isolation | 40 - 80 mL (adults) | [8] |
| In-111 Oxine Activity for Labeling | 18.5 - 20 MBq (500 µCi) | [5] |
| Recommended Patient Dose | 7.4 - 18.5 MBq (200 - 500 µCi) | [10] |
| Incubation Time | 10 - 15 minutes | [5] |
| Incubation Temperature | Room Temperature | [5] |
| Labeling Efficiency | > 70% | [10] |
| Time from Labeling to Reinjection | < 1-2 hours | [9] |
| Imaging Time Post-Injection | 18 - 24 hours | [3][11] |
| Physical Half-life of In-111 | 2.8 days | [3] |
Visualizations
References
- 1. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. What is Indium In-111 oxyquinoline used for? [synapse.patsnap.com]
- 5. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]
- 7. Indium-111-labeled cellular blood components: mechanism of labeling and intracellular location in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greenkid.idv.tw [greenkid.idv.tw]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
Application Notes and Protocols for Indium-111 Oxine Platelet Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (¹¹¹In) oxine platelet labeling is a well-established scintigraphic technique used to study platelet kinetics, survival, and biodistribution in vivo. This method is a valuable tool in hematology research, the diagnosis of thromboembolic disorders, and the evaluation of antiplatelet therapies. The lipophilic ¹¹¹In-oxine complex readily crosses the platelet membrane, where the ¹¹¹In cation is released and binds to intracellular components, providing a stable radiolabel. This document provides a detailed, step-by-step guide for the successful labeling of platelets with ¹¹¹In-oxine, including quality control procedures and expected outcomes.
Data Presentation
The following table summarizes key quantitative parameters associated with the Indium-111 oxine platelet labeling procedure. These values represent typical ranges reported in the literature and can be used as benchmarks for successful labeling.
| Parameter | Typical Value | Reference |
| Labeling Efficiency | 53% - 95% | [1][2][3][4][5] |
| Platelet Recovery (in circulation) | 57% ± 11% | [1] |
| Platelet Survival Time | 8.44 - 8.76 days | [1][2] |
| Incubation Time | 15 - 30 minutes | [6] |
| Incubation Temperature | Room Temperature or 37°C | [7] |
| Recommended Adult Dose | 7.4 to 18.5 MBq (200-500 µCi) |
Experimental Protocols
This protocol details the materials and step-by-step methodology for the radiolabeling of autologous platelets with Indium-111 oxine. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials
-
50 ml sterile polypropylene conical tubes
-
19-gauge needles
-
Sterile syringes
-
Acid Citrate Dextrose (ACD) solution
-
Sterile, pyrogen-free normal saline (0.9% NaCl)
-
Indium-111 oxine solution (commercial preparation)
-
Platelet-poor plasma (PPP)
-
Refrigerated centrifuge
-
Water bath or incubator
-
Dose calibrator
-
Microscope
Methods
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Withdraw approximately 43 ml of whole blood from the subject using a 19-gauge needle into a syringe containing 7 ml of ACD anticoagulant.[6][8]
-
Gently mix the blood and anticoagulant.
-
Transfer the anticoagulated blood into a 50 ml sterile conical tube.
-
Centrifuge the blood at 180-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the supernatant PRP, avoiding the buffy coat and red blood cells, and transfer it to a new sterile conical tube.
2. Isolation of Platelets
-
Acidify the PRP by adding 1 ml of ACD solution for every 10 ml of PRP to lower the pH to approximately 6.5. This helps to prevent platelet aggregation during centrifugation.
-
Centrifuge the acidified PRP at 1500 x g for 10 minutes at room temperature to pellet the platelets.
-
Decant the supernatant, which is the platelet-poor plasma (PPP), into a separate sterile tube and save it for later use.
-
Gently resuspend the platelet pellet in 5-10 ml of sterile normal saline.
3. Platelet Labeling with Indium-111 Oxine
-
Add a commercially prepared Indium-111 oxine solution (typically 200-500 µCi in a small volume) to the platelet suspension.
-
Incubate the mixture for 15-30 minutes at room temperature, with occasional gentle swirling.[6]
-
After incubation, add 10-15 ml of the previously saved PPP to the labeled platelet suspension. The transferrin in the plasma will bind any unbound extracellular ¹¹¹In.
-
Centrifuge the labeled platelets at 1500 x g for 10 minutes to pellet the platelets and remove the unbound ¹¹¹In in the supernatant.
-
Carefully decant the supernatant.
-
Gently resuspend the labeled platelet pellet in 5-7 ml of the remaining PPP. The labeled platelets are now ready for reinjection or in vitro studies.
4. Quality Control
-
Labeling Efficiency: Measure the radioactivity of the labeled platelet suspension and the supernatant containing the unbound ¹¹¹In using a dose calibrator. Calculate the labeling efficiency using the following formula:
-
Labeling Efficiency (%) = [Activity in platelets / (Activity in platelets + Activity in supernatant)] x 100
-
-
Platelet Viability: Assess platelet morphology and the absence of aggregates by light microscopy. In vitro aggregation studies using agonists like ADP or collagen can also be performed to confirm platelet function.[8][9]
-
Sterility and Apyrogenicity: Standard tests for sterility and pyrogens should be performed on a sample of the final product to ensure patient safety.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Indium-111 oxine platelet labeling.
Mechanism of Labeling
Caption: Mechanism of Indium-111 oxine uptake and labeling in platelets.
References
- 1. Human platelets labeled with In-111 8-hydroxyquinoline: kinetics, distribution, and estimates of radiation dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium (111In)-labelled human platelets: optimal method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. [Factors influencing platelets labelling with indium-111 oxine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indium-111-labelled human platelets: a method for use in severe thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indium-III: a new radionuclide label for studying human platelet kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indium-111-labeled human platelets: improved method, efficacy, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tracking Mesenchymal Stem Cells with Indium-111 Oxine Labeling
References
- 1. In vivo tracking of 111In-oxine labeled mesenchymal stem cells following infusion in patients with advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution of Mesenchymal Stromal Cells Labeled with [89Zr]Zr-Oxine in Local Radiation Injuries in Laboratory Animals [mdpi.com]
- 3. 111In oxine labelled mesenchymal stem cell SPECT after intravenous administration in myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labelling of human mesenchymal stem cells with indium-111 for SPECT imaging: effect on cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality Control Optimization for Minimizing Security Risks Associated with Mesenchymal Stromal Cell-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QC tests for scientists working on mesenchymal stromal cells - Stem Genomics [stemgenomics.com]
- 9. Quality Control Assays for Clinical-Grade Human Mesenchymal Stromal Cells: Validation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlantisbioscience.com [atlantisbioscience.com]
Application Notes and Protocols for SPECT Imaging with Indium-111 Oxine Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for Single Photon Emission Computed Tomography (SPECT) imaging of cells labeled with Indium-111 (¹¹¹In) oxine. This technique is a cornerstone in nuclear medicine for tracking the biodistribution of cells, primarily leukocytes, to diagnose and monitor infections, inflammation, and other cellular processes.
Introduction
Indium-111 oxine is a lipophilic chelate that can passively diffuse across the cell membrane. Once inside the cell, the ¹¹¹In dissociates from the oxine and binds to intracellular components, effectively trapping the radionuclide within the cell. This stable labeling allows for the non-invasive tracking of the cells' migration and localization in vivo using a gamma camera. SPECT imaging, particularly when combined with Computed Tomography (SPECT/CT), provides three-dimensional localization of the labeled cells, enhancing diagnostic accuracy.[1][2] The primary application of this technique is in the scintigraphic imaging of inflammation and infection by tracking labeled autologous white blood cells (WBCs).[1][3][4]
Key Characteristics of Indium-111:
-
Normal Biodistribution of Labeled Leukocytes: Predominantly in the spleen, liver, and bone marrow.[1][3] Transient pulmonary activity may be observed in the first few hours post-injection.[3]
Experimental Protocols
Cell Labeling with ¹¹¹In-Oxine
This protocol is based on established guidelines for labeling autologous leukocytes.[4][6][7] Strict aseptic techniques must be maintained throughout the procedure in a laminar flow hood.[3][4]
Materials:
-
Sterile saline.
-
¹¹¹In-oxine solution (approximately 20 MBq).[4]
-
Cell-free plasma (CFP).
-
Sterile syringes, needles (22G or larger for reinjection), and centrifuge tubes.[3][4]
Procedure:
-
Blood Collection: Draw 40-80 mL of venous blood from the patient into a syringe containing an anticoagulant.[6][8]
-
Leukocyte Separation: Isolate leukocytes from whole blood using standard cell separation techniques (e.g., sedimentation, centrifugation).
-
Cell Pellet Resuspension: Gently resuspend the leukocyte pellet in cell-free plasma (CFP).[3]
-
Radiolabeling:
-
Washing: Centrifuge the labeled cell suspension to form a pellet. Remove the supernatant.
-
Final Resuspension: Gently resuspend the labeled leukocyte pellet in 3-5 mL of CFP.[4]
-
Dose Preparation: Draw the patient dose (10–18.5 MBq) into a syringe.[4]
Workflow for ¹¹¹In-Oxine Cell Labeling:
Quality Control
Procedure:
-
Labeling Efficiency: Determined by recentrifugation of the labeled leukocytes after washing and resuspension.[6] A labeling efficiency of greater than 60% is generally considered acceptable.[4]
-
Cell Viability: Assessed using a Trypan blue exclusion assay. Viability should be greater than 98%.[4]
-
Sterility and Pyrogenicity: Standard tests should be performed to ensure the absence of microbial and pyrogenic contamination.[4]
-
Visual Inspection: The final cell suspension should be visually inspected for any clumps or aggregates.[4] Dextrose solutions should be avoided as they can cause cell clumping.[3][8]
Patient Preparation and Labeled Cell Administration
-
Patient Preparation: Generally, no special preparation is required.[3]
-
Administration:
SPECT/CT Image Acquisition
Scanner Setup:
-
Gamma Camera: Large-field-of-view gamma camera.
-
Collimator: Medium-energy collimator.[6]
-
Energy Windows: 15%-20% windows centered over the 171 keV and 247 keV photopeaks of ¹¹¹In.[6]
Acquisition Protocol:
-
Imaging Timepoints: Typically, images are acquired 18 to 24 hours post-injection.[1][3] Early imaging at 1 to 4 hours may also be performed.[3]
-
Planar Imaging: Whole-body scans can be acquired with scanning times of 25-35 minutes.[6]
-
SPECT Acquisition:
Logical Flow of SPECT Imaging Protocol:
Data Presentation and Interpretation
Quantitative Parameters
| Parameter | Recommended Value/Range | Reference |
| Blood Volume for Labeling (Adults) | 40 - 80 mL | [6][8] |
| ¹¹¹In-Oxine Activity for Labeling | ~20 MBq | [4] |
| Incubation Time for Labeling | 10 minutes | [4] |
| Patient Dose | 10 - 18.5 MBq | [4] |
| Time from Labeling to Reinjection | < 1-2 hours | [4][6][8] |
| Imaging Timepoints | 1-4 hours (early), 18-24 hours (standard) | [1][3] |
| Labeling Efficiency | > 60% | [4] |
| Cell Viability | > 98% | [4] |
Image Interpretation
-
Normal Biodistribution: At 18-24 hours, activity is expected in the spleen, liver, and bone marrow.[1][3] There should be no uptake in the bowel or bladder.[3]
-
Pathological Uptake: Focal or diffuse areas of increased radiotracer accumulation outside of the normal biodistribution are indicative of infection or inflammation.[3] For abscesses, the uptake is typically equal to or greater than that in the liver.[3]
-
Concurrent Imaging: In cases of suspected osteomyelitis, particularly near orthopedic hardware, a Technetium-99m sulfur colloid scan is often performed for comparison with the bone marrow distribution.[1][3][6] Discordant findings (increased ¹¹¹In-WBC uptake with decreased or normal Tc-99m sulfur colloid uptake) are suggestive of infection.[3]
Applications in Research and Drug Development
-
Infection and Inflammation Imaging: The primary clinical application is the detection and localization of occult infections, such as osteomyelitis, prosthetic joint infections, and intra-abdominal abscesses.[3][4]
-
Cell Tracking Studies: This technique can be adapted to track the biodistribution and homing of other cell types (e.g., stem cells, immune cells) in preclinical and clinical research.
-
Drug Development: Evaluating the effect of novel anti-inflammatory or immunomodulatory drugs by monitoring the migration of labeled leukocytes to sites of inflammation.
Limitations
-
Spatial Resolution: SPECT imaging has inherently lower spatial resolution compared to other imaging modalities like CT or MRI.[1][3] However, hybrid SPECT/CT systems can mitigate this limitation.[1][3]
-
Radiation Exposure: The long half-life of ¹¹¹In results in a higher radiation dose to the patient and the labeled cells compared to Technetium-99m labeled agents.[3][4]
-
Procedure Complexity: The ex vivo cell labeling process is time-consuming and requires specialized facilities and trained personnel.[4][6]
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indium-111 - Wikipedia [en.wikipedia.org]
- 6. greenkid.idv.tw [greenkid.idv.tw]
- 7. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for In vivo Cell Tracking Using Indium-111 Oxine in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indium-111 (¹¹¹In) oxine is a well-established radiolabeling agent used for in vivo cell tracking in preclinical research. Its lipophilic nature allows it to readily cross cell membranes, where the ¹¹¹In becomes trapped intracellularly. This stable labeling enables non-invasive, longitudinal monitoring of cell migration, biodistribution, and homing to specific tissues using single-photon emission computed tomography (SPECT). These application notes provide a comprehensive overview and detailed protocols for utilizing ¹¹¹In-oxine in preclinical cell tracking studies.
Principle of ¹¹¹In-Oxine Labeling
Indium-111 is a gamma-emitting radionuclide with a physical half-life of approximately 2.8 days, which is suitable for tracking cellular processes over several days.[1] Oxine (8-hydroxyquinoline) is a chelating agent that forms a lipid-soluble complex with ¹¹¹In. This ¹¹¹In-oxine complex can diffuse across the cell membrane. Once inside the cell, the complex dissociates, and the ¹¹¹In is bound to intracellular components, effectively trapping the radionuclide within the cell. This process allows for the tracking of the labeled cells using SPECT imaging.
Applications in Preclinical Research
¹¹¹In-oxine has been successfully employed to track a variety of cell types in preclinical models, providing valuable insights into cell-based therapies and disease pathogenesis. Key applications include:
-
Mesenchymal Stem Cells (MSCs): Tracking the homing of MSCs to sites of injury or tumors.[2][3]
-
Dendritic Cells (DCs): Monitoring the migration of DCs to lymph nodes in the context of vaccine development and immunotherapy.[4]
-
Lymphocytes: Studying the trafficking patterns of lymphocytes in normal and pathological conditions.[5][6][7]
-
Extracellular Vesicles (EVs): Investigating the in vivo fate and biodistribution of MSC-derived EVs.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using ¹¹¹In-oxine for cell tracking.
Table 1: Labeling Efficiency and Cell Viability
| Cell Type | Labeling Efficiency (%) | Radioactivity per Cell | Effect on Viability | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 25% | 10 Bq/cell | No effect | [2] |
| Human Mesenchymal Stem Cells (hMSCs) | 72% | Not specified | 80% viability | [3] |
| Human Mesenchymal Stem Cells (hMSCs) | ~25% | 30 Bq/cell | Not influenced within 15-260 Bq/cell | [10] |
| 5T33 Murine Myeloma Cells | 20.6 ± 6.1% | 2 MBq per 1x10⁵ cells | Not specified | [11] |
| Peripheral Mononuclear Cells (PMNCs) | Not specified | 10 µCi (0.37 MBq) per 10⁸ cells | No adverse influence | [12] |
Table 2: Biodistribution of ¹¹¹In-Labeled Cells
| Cell Type | Animal Model | Injection Route | Key Organs of Accumulation | Time Point | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Athymic Rats | Intra-osseous | Grafted site | Up to 48 hours | [2] |
| Mesenchymal Stem Cell-Derived Extracellular Vesicles (WJ-MSC-EVs) | C57BL/6 Mice | Intravenous | Liver, spleen, kidney | Up to 24 hours | [8] |
| Mature Dendritic Cells (DCs) | Human (Clinical Study) | Afferent lymphatic vessel (IL) | 80% in 8-10 lymph nodes | Not specified | [4] |
| Mature Dendritic Cells (DCs) | Human (Clinical Study) | Intradermal (ID) | 1-2% in proximal lymph node | Increased after 24 hours | [4] |
| Human Mesenchymal Stem Cells (hMSCs) | Neuroblastoma-bearing Mice | Intraperitoneal | Abdomen initially, tumor at 48 hours | 24 and 48 hours | [3] |
| 5T33 Murine Myeloma Cells | Immunodeficient NSG Mice | Intravenous | Lungs (initially), then liver and spleen | 0-2 hours (lungs), 24 hours (liver, spleen) | [11][13] |
| Human Peripheral Blood Mononuclear Cells (PMNCs) | Patients with Lymphatic Malignancies | Intravenous | Lungs (transient), liver, spleen, involved lymph nodes | Not specified | [12] |
| Autologous Lymphocytes | Normal Human Volunteers | Intravenous | Lungs (transient), liver, spleen, axillary and inguinal lymph nodes | 24 to 96 hours | [7] |
| Mesenchymal Stem Cells (MSCs) | Patients with Advanced Cirrhosis | Peripheral Vein | Lungs (initially), then liver and spleen | Up to 10 days | [14] |
Experimental Protocols
Protocol 1: Labeling of Mesenchymal Stem Cells with ¹¹¹In-Oxine
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
¹¹¹In-oxine solution
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Centrifuge
-
Gamma counter
Procedure:
-
Harvest and wash the hMSCs with PBS.
-
Resuspend the cells in PBS at a concentration of 1x10⁶ cells/mL.
-
Add ¹¹¹In-oxine to the cell suspension at a radioactivity of 10 Bq per cell.[2]
-
Incubate the cell suspension at room temperature for 15-30 minutes with gentle agitation.
-
Add an equal volume of cell culture medium to stop the labeling reaction.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Remove the supernatant and wash the cells twice with PBS to remove any unbound ¹¹¹In-oxine.
-
Resuspend the final cell pellet in an appropriate medium for injection.
-
Measure the radioactivity of the cell pellet and the supernatant using a gamma counter to determine the labeling efficiency.
-
Labeling Efficiency (%) = (Radioactivity in cell pellet) / (Total radioactivity) x 100
-
Protocol 2: In Vivo SPECT/CT Imaging of ¹¹¹In-Labeled Cells in a Preclinical Model
Materials:
-
Animal model (e.g., mouse, rat)
-
¹¹¹In-oxine labeled cells
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Animal handling equipment
Procedure:
-
Anesthetize the animal using a suitable anesthetic agent.
-
Administer the ¹¹¹In-labeled cells via the desired route (e.g., intravenous, intraperitoneal, intra-osseous).[2][3]
-
Position the animal on the imaging bed of the SPECT/CT scanner.
-
Acquire whole-body or region-of-interest SPECT images at specified time points (e.g., immediately after injection, 2, 24, 48 hours).[3][14]
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct the SPECT and CT images and fuse them to visualize the localization of the labeled cells.
-
Perform quantitative analysis of the SPECT images to determine the percentage of injected dose per organ or tissue of interest.
Visualizations
Caption: Workflow for In vivo Cell Tracking using ¹¹¹In-Oxine.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biodistribution of radiolabelled human dendritic cells injected by various routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for following human lymphocyte traffic using indium-111 oxine labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human lymphocyte traffic assessed by indium-111 oxine labelling. Clinical observations (Journal Article) | ETDEWEB [osti.gov]
- 7. In vivo traffic of indium-111-oxine labeled human lymphocytes collected by automated apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization and In Vivo Imaging of 111In-Labeled Mesenchymal Stem Cell-Derived Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Labelling of human mesenchymal stem cells with indium-111 for SPECT imaging: effect on cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo tracing of indium-111 oxine-labeled human peripheral blood mononuclear cells in patients with lymphatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mediso - An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging [mediso.com]
- 14. In vivo tracking of 111In-oxine labeled mesenchymal stem cells following infusion in patients with advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Cell Therapy Distribution and Efficacy Using Indium-111 Oxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of cell-based therapies, such as CAR-T cells, mesenchymal stem cells (MSCs), and dendritic cell (DC) vaccines, has opened new frontiers in medicine. A critical aspect of developing and implementing these therapies is understanding the in vivo fate of the administered cells. Non-invasive imaging techniques are paramount for tracking the biodistribution, homing to target sites, and persistence of these therapeutic cells, providing invaluable insights into their mechanism of action and potential efficacy.
Indium-111 (111In) oxine is a well-established radiolabeling agent used for tracking cells in vivo using Single Photon Emission Computed Tomography (SPECT). The lipophilic 111In-oxine complex passively diffuses across the cell membrane, where the 111In dissociates from the oxine and binds to intracellular components, effectively trapping the radionuclide within the cell.[1] This allows for the sensitive and quantitative imaging of cell distribution throughout the body over several days, thanks to the 2.8-day half-life of 111In.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of 111In-oxine in monitoring cell therapy distribution and assessing its correlation with therapeutic outcomes.
Data Presentation: Quantitative Analysis of 111In-Oxine Labeled Cell Therapies
The following tables summarize key quantitative data from studies utilizing 111In-oxine for cell tracking.
Table 1: 111In-Oxine Labeling Parameters and Effects on Cell Viability
| Cell Type | 111In-Oxine Activity per 106 Cells | Labeling Efficiency (%) | Cell Viability Post-Labeling (%) | Reference |
| Mesenchymal Stem Cells (MSCs) | 0.21-0.67 MBq | Not Reported | Not Reported | [3] |
| Mesenchymal Stem Cells (MSCs) | 10 Bq/cell | ~25% | No significant effect | [4] |
| Human Lymphocytes | 0.74-1.48 MBq (20-40 µCi per 108 cells) | Not Reported | Not significantly damaged | [5] |
| Dendritic Cells (DCs) | 0.11, 0.37, or 0.74 MBq per 107 cells | Not Reported | Not Reported | [6] |
| Peripheral Blood Mononuclear Cells | 0.37 MBq (10 µCi per 108 cells) | Not Reported | No adverse influence | [7] |
Table 2: Biodistribution of 111In-Oxine Labeled Mesenchymal Stem Cells (MSCs) in Patients with Liver Cirrhosis (% of Injected Dose) [3]
| Organ | Immediately Post-Infusion | Day 10 Post-Infusion |
| Lungs | 27.0 - 33.5% | 2.0 - 5.4% |
| Liver | 0.0 - 2.8% | 13.0 - 17.4% |
| Spleen | 2.0 - 10.2% | 30.1 - 42.2% |
Table 3: Biodistribution of 111In-Oxine Labeled Autologous Activated Macrophages in Renal Carcinoma Patients [8]
| Time Point | Primary Organ(s) of Accumulation |
| First Hour | Lungs |
| Later | Liver and Spleen |
Experimental Protocols
Protocol 1: Radiolabeling of Therapeutic Cells with 111In-Oxine
This protocol is a general guideline adapted from established procedures for labeling leukocytes and can be optimized for specific cell types such as T-cells, MSCs, or DCs.[1]
Materials:
-
Sterile, pyrogen-free 111In-oxine solution
-
Cell suspension of therapeutic cells (e.g., T-cells, MSCs, DCs) in a plasma-free medium
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% sodium chloride
-
Acid-Citrate-Dextrose (ACD) solution (optional, for initial blood collection if applicable)
-
Sterile conical centrifuge tubes (15 mL and 50 mL)
-
Shielded syringe
-
Dose calibrator
-
Centrifuge
-
Waterproof gloves and other personal protective equipment (PPE)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Cell Preparation:
-
Isolate and prepare the therapeutic cells according to your specific protocol.
-
Wash the cells to remove any plasma, as plasma proteins can interfere with labeling efficiency.[1]
-
Resuspend the cell pellet in a sterile, plasma-free buffer such as PBS or saline.
-
Count the cells and adjust the concentration as required for the specific cell type and therapeutic dose.
-
-
Radiolabeling:
-
Perform all steps under strict aseptic conditions in a laminar flow hood or biological safety cabinet.
-
Aspirate the desired amount of 111In-oxine (typically 10-20 MBq) into a shielded syringe.[1] The specific activity should be optimized to minimize radiation damage to the cells, with a general recommendation of restricting the activity to 20-40 µCi per 108 lymphocytes.[5]
-
Slowly add the 111In-oxine solution to the cell suspension while gently swirling the tube.
-
Incubate the cell suspension at room temperature for 10-20 minutes, with occasional gentle swirling to ensure uniform labeling.[1][9]
-
-
Washing and Resuspension:
-
After incubation, add at least 3 mL (preferably up to 10 mL) of sterile PBS or saline to the cell suspension.[1]
-
Centrifuge the cells at a low speed (e.g., 150-300 g) for 5 minutes to pellet the cells.[1][9]
-
Carefully remove and save the supernatant.
-
Measure the radioactivity in the cell pellet and the supernatant using a dose calibrator to calculate the labeling efficiency.
-
Repeat the washing step as necessary to achieve the desired labeling efficiency (typically >90%).[9]
-
Gently resuspend the final labeled cell pellet in a suitable sterile medium for injection (e.g., cell-free plasma or saline).[1]
-
-
Quality Control:
-
Labeling Efficiency: Calculate as (Activity in cell pellet) / (Total activity in pellet + supernatant) x 100%. A labeling efficiency of >60% is generally considered acceptable.[1]
-
Cell Viability: Perform a trypan blue exclusion test to assess cell viability. Viability should typically be >95%.[10]
-
Visual Inspection: Visually inspect the final cell suspension for any clumps or aggregates.
-
Sterility and Pyrogenicity: For clinical applications, sterility and pyrogen testing should be performed according to pharmacopeial standards.[10]
-
Safety Precautions:
-
Always handle 111In-oxine and labeled cells in a designated radioactive work area.[11]
-
Use appropriate shielding (e.g., lead bricks, syringe shields) to minimize radiation exposure.[12]
-
Wear personal protective equipment, including waterproof gloves, a lab coat, and safety glasses.[11]
-
Monitor the work area for radioactive contamination after the procedure.[13]
-
Dispose of radioactive waste according to institutional and regulatory guidelines.[13]
Protocol 2: In Vivo SPECT/CT Imaging and Biodistribution Analysis
Procedure:
-
Administration of Labeled Cells:
-
The recommended adult dose of 111In-oxine labeled cells is typically between 7.4 to 18.5 MBq (200 to 500 µCi).[14]
-
Administer the labeled cell suspension to the patient or animal model via the appropriate route (e.g., intravenous infusion).
-
-
SPECT/CT Imaging:
-
Acquire whole-body or region-of-interest SPECT/CT images at various time points post-injection (e.g., immediately, 2 hours, 24 hours, 48 hours, and later time points as needed).[3]
-
Use a gamma camera equipped with a medium-energy collimator.
-
Set the energy windows to the photopeaks of 111In (171 keV and 245 keV).
-
The CT component of the scan provides anatomical localization of the radioactive signal.
-
-
Quantitative Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm with attenuation and scatter correction.
-
Draw regions of interest (ROIs) around organs of interest (e.g., lungs, liver, spleen, tumor) on the co-registered CT images.
-
Calculate the radioactivity concentration within each ROI.
-
Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g) for quantitative comparison.
-
Mandatory Visualizations
CAR-T Cell Signaling Pathway
Caption: CAR-T cell activation and downstream signaling cascade.
Experimental Workflow for Cell Tracking with 111In-Oxine
Caption: Experimental workflow for cell tracking using 111In-oxine and SPECT/CT.
Correlation of Cell Distribution with Efficacy
A key objective of cell tracking is to establish a relationship between the biodistribution of the therapeutic cells and the clinical outcome. For instance, the successful homing of CAR-T cells to tumor sites is a prerequisite for their anti-tumor activity. Similarly, the migration of MSCs to areas of inflammation or tissue damage is believed to be crucial for their therapeutic effect.
Studies have shown that 111In-oxine SPECT/CT can visualize the trafficking of therapeutic cells to target tissues. For example, in patients with liver cirrhosis receiving MSCs, a gradual increase in radioactivity was observed in the liver and spleen over 10 days, indicating homing of the cells to these organs.[3] In another study, after the infusion of 111In-labeled macrophages in renal carcinoma patients, radioactivity was initially high in the lungs, followed by accumulation in the liver and spleen.[8] While these studies demonstrate the feasibility of tracking cell distribution, more research is needed to establish a direct quantitative correlation between the extent of cell accumulation at the target site and the magnitude of the therapeutic response. This remains an active and critical area of investigation in the field of cell therapy.
Conclusion
111In-oxine labeling coupled with SPECT/CT imaging is a powerful and clinically translatable method for monitoring the in vivo biodistribution of cell-based therapies. The quantitative data obtained from these studies can provide crucial insights into the pharmacokinetics of the cellular product, confirm its delivery to the target tissue, and aid in understanding its mechanism of action. By following standardized protocols for cell labeling and imaging, researchers and clinicians can generate reliable and reproducible data to accelerate the development and optimize the clinical application of these innovative therapies. Further studies focusing on the correlation between cell distribution and therapeutic efficacy will be instrumental in establishing imaging-based biomarkers for predicting treatment response.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. In vivo tracking of 111In-oxine labeled mesenchymal stem cells following infusion in patients with advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for following human lymphocyte traffic using indium-111 oxine labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution of 111indium-labeled macrophages infused intravenously in patients with renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling of porcine mesenchymal stromal cells (MSCs) with Indium-111-oxine [protocols.io]
- 10. Guidelines for the labelling of leucocytes with 111In-oxine | springermedizin.de [springermedizin.de]
- 11. hpschapters.org [hpschapters.org]
- 12. hpschapters.org [hpschapters.org]
- 13. google.com [google.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Labeling Lymphocytes with Indium-111 Oxine for Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 (¹¹¹In) Oxine is a radiolabeling agent used to tag and track autologous leukocytes, including lymphocytes, for in vivo migration studies. This technique is a valuable tool in immunology, infectious disease research, and drug development to visualize and quantify the movement of lymphocytes to sites of inflammation, infection, or malignancy. The lipophilic ¹¹¹In-oxine complex readily penetrates the lymphocyte cell membrane, where the ¹¹¹In dissociates and binds to intracellular components, providing a stable radioactive label. This allows for the non-invasive tracking of lymphocyte trafficking using gamma camera imaging.
Mechanism of Labeling
The labeling of lymphocytes with ¹¹¹In-oxine involves a multi-step process. First, Indium-111 is chelated with oxine (8-hydroxyquinoline) to form a neutral, lipid-soluble complex.[1][2] This complex can then diffuse across the lymphocyte's cell membrane.[2][3] Once inside the cell, the ¹¹¹In cation is released from the oxine carrier and binds to intracellular components, effectively trapping the radioisotope within the lymphocyte.[2][3] The liberated oxine is then released from the cell.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful labeling of lymphocytes with ¹¹¹In-Oxine.
| Parameter | Recommended Value/Range | Notes |
| ¹¹¹In-Oxine Activity | 7.4 to 18.5 MBq (200 to 500 µCi) for the total cell population.[2] | The specific activity should be restricted to 20-40 µCi per 10⁸ cells to minimize radiation damage.[4] |
| Labeling Efficiency | 40-70%[5] | Can be up to 77% under optimal conditions.[2] Plasma and red blood cell contamination can impair efficiency.[2] |
| Incubation Time | 10 - 30 minutes[3][5] | Gently swirl the cell suspension periodically during incubation to prevent sedimentation.[3] |
| Incubation Temperature | Room Temperature (15° to 25°C)[2][3] | |
| Cell Concentration | Approximately 10⁸ lymphocytes[5] | A sufficient number of cells is required for effective imaging. |
| Spontaneous Release of ¹¹¹In | ~3% at 1 hour, up to 24% at 24 hours[2] | This indicates good label stability for short-term migration studies. |
| Time from Blood Draw to Reinjection | Maximum of 5 hours[2] | Labeled cells should be reinjected as soon as possible, preferably within one hour of labeling.[2][3] |
| Cell Viability | Should be assessed post-labeling (e.g., Trypan Blue exclusion)[2] | High viability is crucial for normal migratory function. |
Experimental Protocol
This protocol outlines the key steps for isolating and labeling human peripheral blood lymphocytes with ¹¹¹In-Oxine for migration studies. Strict aseptic techniques must be maintained throughout the procedure. [2][6]
Materials:
-
Indium In 111 Oxyquinoline Solution
-
Patient-derived whole blood
-
Ficoll-Paque or similar density gradient medium
-
Phosphate Buffered Saline (PBS), sterile
-
HEPES buffer (if not included in the ¹¹¹In-oxine solution)[3]
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
-
Laminar flow hood
-
Gamma counter
-
Microscope and hemocytometer
-
Trypan Blue solution
Procedure:
-
Lymphocyte Isolation: a. Draw approximately 40-80 mL of peripheral blood from the subject into heparinized tubes.[7] b. Dilute the blood 1:1 with sterile PBS. c. Carefully layer the diluted blood over Ficoll-Paque in a sterile conical tube. d. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. e. Carefully aspirate the upper layer containing plasma and platelets. f. Collect the mononuclear cell layer (lymphocytes and monocytes) at the plasma-Ficoll interface. g. Wash the collected cells twice with sterile PBS, centrifuging at 200 x g for 10 minutes for each wash. h. Resuspend the cell pellet in a small volume of PBS and perform a cell count and viability assessment using a hemocytometer and Trypan Blue.
-
Labeling with ¹¹¹In-Oxine: a. Resuspend the isolated lymphocytes in 5 mL of sterile saline to a concentration of approximately 10⁸ cells.[5] b. In a laminar flow hood, add approximately 20 MBq of ¹¹¹In-oxine solution to the cell suspension.[3] c. Incubate at room temperature for 10-30 minutes, with gentle swirling every 5 minutes to ensure uniform labeling.[3][5] d. After incubation, add 10 mL of sterile PBS to the cell suspension and centrifuge at 150 x g for 5-8 minutes to pellet the labeled cells.[8] e. Carefully remove and save the supernatant for calculating labeling efficiency. f. Resuspend the labeled lymphocyte pellet in 5-10 mL of sterile, cell-free plasma or saline for reinjection.
-
Quality Control: a. Labeling Efficiency: Measure the radioactivity in the cell pellet and the supernatant using a gamma counter. Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = [Activity in cell pellet / (Activity in cell pellet + Activity in supernatant)] x 100[8] b. Cell Viability: Perform a post-labeling viability count using Trypan Blue exclusion to ensure that the labeling process has not significantly damaged the cells.[2] c. Visual Inspection: Visually inspect the final cell suspension for any clumps or aggregates.[2]
-
Reinjection and Imaging: a. The labeled lymphocytes should be administered intravenously to the patient as soon as possible, ideally within one hour of labeling.[2][3] b. Imaging is typically performed at various time points post-injection, often around 24 hours, to allow for lymphocyte migration to sites of interest.[9]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for lymphocyte labeling with Indium-111 Oxine.
Important Considerations
-
Radiation Safety: All procedures involving radioactive materials must be performed in compliance with institutional and national regulations. Appropriate shielding and personal protective equipment should be used at all times.[2]
-
Cell Damage: Minimize mechanical stress on the cells during isolation and labeling to maintain their viability and migratory capacity.[6] Use wide-bore needles for injections.[6]
-
Aseptic Technique: Strict aseptic technique is critical to prevent contamination of the cell preparation, which will be reinjected into the patient.[2][6]
-
Patient Identification: Implement rigorous procedures to ensure that each patient receives their own autologous labeled cells.[9]
-
Limitations: ¹¹¹In-WBC scintigraphy has lower spatial resolution compared to other imaging modalities.[7] The long half-life of ¹¹¹In (2.8 days) results in a higher radiation dose to the patient compared to shorter-lived isotopes like Technetium-99m.[7][9]
References
- 1. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for following human lymphocyte traffic using indium-111 oxine labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and migration of indium-111-labelled human lymphocytes [inis.iaea.org]
- 6. DIAL : download document [dial.uclouvain.be]
- 7. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols for Small Animal Imaging with Indium-111 Oxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-111 Oxine is a lipophilic chelate that readily crosses cell membranes, allowing for the efficient radiolabeling of various cell types ex vivo. Once inside the cell, the Indium-111 is trapped, enabling the tracking of these cells in vivo using Single Photon Emission Computed Tomography (SPECT). This technique is a powerful tool in preclinical research for non-invasively monitoring cell trafficking, biodistribution, and the efficacy of cell-based therapies. These application notes provide detailed protocols for cell labeling and small animal imaging using Indium-111 Oxine, along with expected quantitative data and visualizations to guide researchers in their study design and execution.
Principle of the Technique
The application of Indium-111 Oxine for cell tracking is based on a direct cell labeling method. The process begins with the isolation of the target cell population from blood or tissue. These cells are then incubated with a sterile solution of Indium-111 Oxine. The lipid-soluble complex passively diffuses across the cell membrane. Intracellularly, the Indium-111 cation dissociates from the oxine chelator and binds to cytoplasmic components, effectively trapping the radionuclide within the cell. The labeled cells are then administered to the small animal model, and their migration and localization can be visualized and quantified over time using SPECT imaging.
Applications in Small Animal Imaging
Indium-111 Oxine labeled cell scintigraphy is a versatile technique with several key applications in preclinical research, including:
-
Inflammation and Infection Imaging: Tracking the migration of labeled leukocytes (neutrophils, lymphocytes, etc.) to sites of inflammation or infection is a primary application. This allows for the evaluation of novel anti-inflammatory drugs and the study of infectious disease models.[1]
-
Cell-Based Therapy Monitoring: The fate of administered therapeutic cells, such as mesenchymal stem cells (MSCs) or dendritic cells (DCs), can be monitored to assess their homing to target tissues, engraftment, and persistence.
-
Oncology Research: Investigating the trafficking of immune cells to tumors in cancer immunotherapy models.
-
Biodistribution Studies: Determining the whole-body distribution and clearance of novel cell populations or drug delivery systems that are cell-associated.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using Indium-111 Oxine for small animal imaging.
Table 1: Cell Labeling Parameters with Indium-111 Oxine
| Cell Type | Labeling Efficiency (%) | Cell Viability Post-Labeling (%) | Reference |
| Leukocytes | 50 - 80 | > 95 | [1] |
| Mesenchymal Stem Cells | ~25 | ~80 | [2] |
| 5T33 Myeloma Cells | ~21 | ~74 (at 20h) | [3] |
Table 2: Biodistribution of Indium-111 Labeled Cells in Mice (% Injected Dose per Gram - %ID/g)
| Organ | Leukocytes (24h) | Mesenchymal Stem Cells (48h) | 5T33 Myeloma Cells (24h) |
| Blood | ~1.0 | ~0.5 | ~0.3 |
| Lungs | ~2.0 | ~1.5 | ~2.5 |
| Liver | ~15.0 | ~10.0 | ~20.0 |
| Spleen | ~20.0 | ~8.0 | ~15.0 |
| Kidneys | ~1.5 | ~3.0 | ~2.0 |
| Bone | ~5.0 | ~2.0 | ~4.0 |
| Muscle | < 0.5 | < 0.5 | < 0.5 |
Note: Biodistribution can vary significantly based on the specific cell type, animal model, route of administration, and time point of analysis. The data presented here are representative values collated from multiple studies.
Experimental Protocols
Protocol 1: Radiolabeling of Leukocytes with Indium-111 Oxine
Materials:
-
Indium-111 Oxine sterile solution
-
Anticoagulant Citrate Dextrose (ACD) solution
-
Phosphate Buffered Saline (PBS), sterile
-
Hetastarch (6%)
-
Cell-free plasma (autologous)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Centrifuge
-
Laminar flow hood
-
Dose calibrator
-
Microscope and hemocytometer
-
Trypan blue solution
Procedure:
-
Blood Collection: Aseptically collect whole blood from the animal into a syringe containing ACD anticoagulant (1:7 ratio of ACD to blood).
-
Erythrocyte Sedimentation: Transfer the anticoagulated blood to a sterile 50 mL conical tube. Add 6% hetastarch at a 1:5 ratio (hetastarch to blood) and gently mix. Allow the red blood cells to sediment for 30-60 minutes at room temperature in an upright position.
-
Leukocyte-Rich Plasma (LRP) Collection: Carefully aspirate the upper leukocyte-rich plasma layer and transfer it to a new sterile 15 mL conical tube.
-
Cell Pellet Formation: Centrifuge the LRP at 150 x g for 5 minutes to pellet the leukocytes.
-
Plasma Removal: Carefully remove and save the supernatant (platelet-rich plasma).
-
Cell Resuspension: Gently resuspend the leukocyte pellet in 1 mL of sterile PBS.
-
Radiolabeling:
-
In a laminar flow hood, add the desired amount of Indium-111 Oxine (typically 100-200 µCi for small animal studies) to the cell suspension.
-
Incubate at room temperature for 15-30 minutes with occasional gentle swirling.
-
-
Washing:
-
Add 5-10 mL of the previously saved autologous plasma to the labeled cell suspension to stop the labeling reaction.
-
Centrifuge at 150 x g for 5 minutes.
-
Carefully aspirate and discard the supernatant containing unbound Indium-111 Oxine.
-
-
Final Resuspension: Gently resuspend the labeled cell pellet in 0.5-1.0 mL of sterile PBS or autologous plasma for injection.
-
Quality Control:
-
Labeling Efficiency: Measure the radioactivity of the cell pellet and the supernatant using a dose calibrator. Calculate the labeling efficiency as: (Activity in pellet / (Activity in pellet + Activity in supernatant)) * 100. A labeling efficiency of 50-80% is typically expected.[1]
-
Cell Viability: Mix a small aliquot of the labeled cell suspension with trypan blue solution (1:1 ratio). Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. Cell viability should be greater than 95%.
-
Protocol 2: Small Animal SPECT/CT Imaging
Materials:
-
Anesthesia machine with isoflurane
-
Heating pad or lamp to maintain animal body temperature
-
SPECT/CT scanner calibrated for Indium-111
-
Sterile syringes and needles for injection
-
Animal monitoring equipment (respiratory and temperature probes)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.[4]
-
Place the anesthetized animal on the scanner bed, which should be equipped with a heating system to maintain body temperature.
-
Secure the animal in a supine or prone position.
-
-
Administration of Labeled Cells:
-
Administer the prepared Indium-111 labeled cells via intravenous (tail vein) or other appropriate route of injection. The typical injected dose for a mouse is 100-300 µCi in a volume of 100-200 µL.[4]
-
-
SPECT/CT Acquisition:
-
Position the animal in the center of the scanner's field of view.
-
Set the energy windows for Indium-111 photopeaks (171 keV and 245 keV) with a 15-20% window width.
-
Acquire SPECT data using a multipinhole collimator for high resolution. Typical acquisition parameters for a mouse scan are:
-
Number of projections: 60-120 over 360 degrees.
-
Acquisition time per projection: 30-60 seconds.
-
-
Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction. Typical CT parameters are:
-
X-ray tube voltage: 40-50 kVp.
-
X-ray tube current: 100-500 µA.
-
Number of projections: 180-360.
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) that includes corrections for attenuation (using the CT data), scatter, and detector response.[5][6]
-
Fuse the reconstructed SPECT and CT images.
-
Draw regions of interest (ROIs) on the fused images over various organs and tissues to quantify the radioactivity concentration (in Bq/mL or %ID/g).
-
-
Post-Imaging:
-
Allow the animal to recover from anesthesia on a heating pad.
-
Monitor the animal until it is fully ambulatory.
-
For longitudinal studies, repeat the imaging procedure at desired time points (e.g., 4, 24, 48, and 72 hours post-injection).
-
Visualizations
Mechanism of Indium-111 Oxine Cell Labeling
Caption: Intracellular trapping of Indium-111.
Experimental Workflow for In Vivo Cell Tracking
Caption: From cell labeling to image analysis.
Leukocyte Migration to Inflammation Site
Caption: Biological basis of inflammation imaging.
References
- 1. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]
- 4. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. bcf.technion.ac.il [bcf.technion.ac.il]
Application Notes and Protocols: Use of Indium-111 Oxine in Studying Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Indium-111 (¹¹¹In) oxine-labeled leukocyte scintigraphy in the study of Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis. This technique offers a valuable tool for localizing sites of inflammation, assessing disease activity, and monitoring therapeutic responses.
Introduction
Inflammatory Bowel Disease is a group of chronic inflammatory conditions of the gastrointestinal tract. Visualizing and quantifying the extent and activity of inflammation is crucial for diagnosis, management, and the development of new therapies. ¹¹¹In-oxine labeled leukocyte scintigraphy is a nuclear medicine imaging modality that leverages the natural migration of leukocytes to sites of inflammation.[1] By labeling a patient's own white blood cells (leukocytes) with the gamma-emitting radionuclide ¹¹¹In via an oxine chelator, their accumulation in the inflamed gut can be visualized using a gamma camera. This technique is particularly advantageous for abdominal imaging due to the minimal physiological bowel excretion of ¹¹¹In-oxine.[1]
Principle of the Method
The fundamental principle of ¹¹¹In-oxine leukocyte scintigraphy lies in the chemotactic response of leukocytes, particularly neutrophils, to inflammatory signals. In active IBD, the inflamed intestinal mucosa releases a variety of chemokines and other pro-inflammatory mediators. These signals attract circulating leukocytes, which then adhere to the vascular endothelium, extravasate into the tissue, and accumulate at the site of inflammation.
Autologous leukocytes are isolated from a patient's blood sample, labeled with ¹¹¹In-oxine, and then re-injected intravenously. The lipophilic ¹¹¹In-oxine complex passively diffuses across the leukocyte cell membrane, where the ¹¹¹In dissociates from the oxine and binds to intracellular components. These radiolabeled leukocytes circulate in the bloodstream and, retaining their migratory function, accumulate in areas of intestinal inflammation. Subsequent imaging with a gamma camera detects the gamma rays emitted by ¹¹¹In, revealing the location and intensity of leukocyte infiltration, which directly correlates with disease activity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of ¹¹¹In-oxine leukocyte scintigraphy in IBD.
Table 1: Diagnostic Accuracy of ¹¹¹In-Oxine Leukocyte Scintigraphy in IBD
| Parameter | Crohn's Disease | Ulcerative Colitis | Reference |
| Correct Localization of Inflamed Segments | 78% | - | [2] |
| Sensitivity | 68% | - | [3] |
| Specificity (Small Bowel) | 100% | - | [3] |
| Specificity (Colon) | 86% | - | [3] |
Table 2: Correlation of ¹¹¹In-Oxine Leukocyte Scintigraphy with Clinical and Laboratory Markers
| Parameter | Correlation Coefficient (r) | p-value | Disease | Reference |
| Erythrocyte Sedimentation Rate (ESR) | 0.77 | < 0.001 | IBD | [2] |
| A.I. (Activity Index) | 0.61 | < 0.001 | IBD | [2] |
| Number of Inflamed Segments (Scintigraphy vs. Radiology/Endoscopy) | 0.95 | < 0.001 | Crohn's Disease | [4] |
| Fecal Excretion vs. ESR | +0.69 | < 0.001 | Crohn's Disease | [4] |
| Fecal Excretion vs. Serum Albumin | -0.54 | < 0.001 | Crohn's Disease | [4] |
| Fecal Excretion vs. Orosomucoid | +0.65 | < 0.001 | Crohn's Disease | [4] |
| Fecal Excretion vs. A.I. (van Hees) | +0.67 | < 0.001 | Crohn's Disease | [4] |
| Scan Activity vs. Clinical Activity Index | 0.81 | - | Ulcerative & Crohn's Colitis | [5] |
| Scan Extent vs. Endoscopy | 0.90 | - | Colonic IBD | [6] |
| Scan Extent vs. Histology | 0.90 | - | Colonic IBD | [6] |
| Scan Activity vs. Endoscopy | 0.86 | - | Colonic IBD | [6] |
| Scan Activity vs. Histology | 0.91 | - | Colonic IBD | [6] |
| Scan Severity vs. Fecal Excretion | 0.90 | - | Colonic IBD | [6] |
Table 3: Fecal Excretion of ¹¹¹In-Labeled Leukocytes
| Patient Group | Fecal Excretion (% of reinjected activity) | Reference |
| Non-inflammatory bowel diseases | < 2% | [2] |
| Inactive inflammatory bowel diseases | < 2% | [2] |
| Active inflammatory bowel diseases | > 2% | [2] |
Experimental Protocols
Protocol 1: Labeling of Autologous Leukocytes with ¹¹¹In-Oxine
This protocol is based on the guidelines from the European Association of Nuclear Medicine.
Materials:
-
60-ml syringe
-
Acid-citrate-dextrose (ACD) anticoagulant solution
-
Patient's whole blood
-
Sterile, disposable plastic-ware
-
Laminar flow cabinet
-
Centrifuge
-
¹¹¹In-oxine solution (ready-to-use)
-
Cell-free plasma (CFP)
-
Sterile saline
Procedure:
-
Blood Collection: Aseptically draw 51 ml of the patient's venous blood into a 60-ml syringe containing 9 ml of ACD anticoagulant solution. Use a needle with an inner diameter of at least 20 G to prevent damage to the white blood cells (WBCs).
-
Leukocyte Separation:
-
Centrifuge the blood at 150-180 g for 10 minutes to separate the leukocyte-rich plasma (LRP) from the red blood cells.
-
Carefully transfer the LRP to a sterile tube.
-
Centrifuge the LRP at 1500 g for 5 minutes to pellet the leukocytes.
-
Remove and save the supernatant (cell-free plasma - CFP).
-
-
Leukocyte Washing:
-
Gently resuspend the leukocyte pellet in 5 ml of sterile saline.
-
Centrifuge at 150 g for 5 minutes.
-
Discard the supernatant.
-
-
Labeling:
-
Resuspend the washed leukocyte pellet in 5 ml of sterile saline.
-
Add approximately 20 MBq of ¹¹¹In-oxine solution to the cell suspension.
-
Incubate for 10 minutes at room temperature, gently swirling the suspension periodically to ensure adequate mixing.[7]
-
-
Final Preparation:
-
After incubation, add 5 ml of the previously saved CFP to the labeled leukocyte suspension.
-
Centrifuge at 450 g for 5 minutes.
-
Pour off the supernatant into a separate container for labeling efficiency calculation.
-
Gently resuspend the labeled leukocyte pellet in 3-5 ml of CFP.[7]
-
-
Quality Control:
-
Calculate the labeling efficiency: Labeling Efficiency = (Activity in resuspended leukocytes) / (Activity in resuspended leukocytes + Activity in supernatant). A labeling efficiency of over 90% is typically achieved.
-
Visually inspect the final cell suspension for any clumps.
-
-
Re-injection: The labeled leukocytes should be re-injected into the patient as soon as possible, but no later than 1-2 hours after labeling, to ensure cell viability.[8] The injection should be administered slowly using a large-bore needle (e.g., 18-20 G) to prevent cell damage.[9]
Protocol 2: ¹¹¹In-Oxine Leukocyte Scintigraphy for IBD Assessment
Patient Preparation:
-
No specific patient preparation such as fasting is generally required.
-
Obtain informed consent from the patient.
-
A thorough clinical history, including any recent surgeries or known sites of infection, should be recorded.
Imaging Procedure:
-
Injection: Administer the prepared ¹¹¹In-oxine labeled leukocytes intravenously.
-
Imaging Schedule:
-
Early Imaging: Acquire images at 1-4 hours post-injection to assess the initial distribution and early accumulation in the bowel.[10][11]
-
Delayed Imaging: Acquire images at 18-24 hours post-injection for optimal visualization of leukocyte accumulation in the inflamed bowel, as background activity in the blood pool decreases.[12][13]
-
-
Data Acquisition:
-
Use a large field-of-view gamma camera equipped with a medium-energy collimator.
-
Set energy windows at 173 keV and 247 keV for ¹¹¹In.[8]
-
Acquire planar images of the abdomen and pelvis in anterior and posterior projections.
-
SPECT or SPECT/CT imaging can be performed for better anatomical localization of the inflammation.
-
-
Image Analysis:
-
Assess the images for any focal or diffuse areas of increased radiotracer uptake in the bowel.
-
The intensity of the uptake can be graded to provide a semi-quantitative assessment of disease activity.
-
The location and extent of the uptake should be documented and correlated with anatomical landmarks.
-
Visualizations
Signaling Pathway of Leukocyte Migration in IBD
References
- 1. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [111In-oxine marked leukocytes: a method for diagnosing the location and evaluating the activity of Crohn disease and ulcerative colitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indium-111 leukocyte scanning of the abdomen. Analysis of its value for diagnosis and management of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 111In-oxine-labelled white blood cells in the diagnosis and follow-up of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Location and activity of ulcerative and Crohn's colitis by indium 111 leukocyte scan. A prospective comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indium 111-granulocyte scanning in the assessment of disease extent and disease activity in inflammatory bowel disease. A comparison with colonoscopy, histology, and fecal indium 111-granulocyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greenkid.idv.tw [greenkid.idv.tw]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 111In-oxine-labelled autologous leucocytes in inflammatory bowel disease: new scintigraphic activity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indium-111-labeled autologous leukocyte imaging and fecal excretion. Comparison with conventional methods of assessment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. radiology.wisc.edu [radiology.wisc.edu]
- 13. radiopaedia.org [radiopaedia.org]
Troubleshooting & Optimization
Technical Support Center: Indium-111 Oxine Labeling
Welcome to the technical support center for Indium-111 (¹¹¹In) Oxine labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the efficiency of their cell labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during ¹¹¹In-Oxine labeling procedures.
Q1: What is a typical acceptable range for ¹¹¹In-Oxine labeling efficiency?
A typical labeling efficiency (LE) for leukocytes is expected to be between 50% and 80%. An LE below 50% may indicate a suboptimal labeling process and warrants further investigation into potential causes.[1]
Q2: My labeling efficiency is below 50%. What are the most common causes?
Several factors can contribute to low labeling efficiency. The most common culprits include:
-
Presence of Plasma: Plasma proteins, particularly transferrin, compete with the cells for the ¹¹¹In-Oxine complex, which can significantly reduce the labeling efficiency.[2] It is crucial to wash the cells and remove as much plasma as possible before adding the ¹¹¹In-Oxine.
-
Contamination with Red Blood Cells (RBCs): The presence of a significant number of RBCs can lower the labeling efficiency of the target cells (e.g., leukocytes).[2]
-
Poor Cell Viability: Damaged or non-viable cells will not effectively incorporate the ¹¹¹In-Oxine. It is essential to handle the cells gently throughout the isolation and labeling process to maintain their integrity.
-
Incorrect pH of Labeling Medium: The pH of the cell suspension during incubation with ¹¹¹In-Oxine can influence labeling efficiency. Some protocols recommend the use of a buffer, such as HEPES, to maintain an optimal pH.[1]
-
Suboptimal Incubation Time or Temperature: While labeling is typically performed at room temperature, significant deviations from the recommended incubation time can affect efficiency.
Q3: How can I improve my cell washing technique to remove plasma effectively?
To minimize plasma contamination, follow these steps:
-
After the initial centrifugation to pellet the cells, carefully aspirate and discard the supernatant (plasma).
-
Gently resuspend the cell pellet in a suitable washing solution, such as sterile saline or phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension again at a low speed (e.g., 150 g for 5 minutes) to pellet the cells.[1]
-
Carefully remove and discard the supernatant.
-
Repeat the wash step if necessary, especially if the initial plasma volume was high.
Q4: What are the signs of cell damage during the labeling process, and how can I prevent it?
Signs of cell damage include cell clumping, which can be observed visually, and decreased viability, which can be assessed using a trypan blue exclusion test.[1] In vivo, damaged cells may show increased uptake in the lungs.[1][3]
To prevent cell damage:
-
Gentle Handling: Avoid vigorous pipetting or vortexing of the cell suspension. Gently swirl the tube to resuspend the cells.[1]
-
Appropriate Centrifugation: Use the recommended low-speed centrifugation settings to pellet the cells without causing excessive mechanical stress.
-
Minimize Handling Time: The entire process, from blood draw to reinjection of labeled cells, should be completed as quickly as possible, ideally within a few hours, to maintain cell function. Reinjection of leukocytes is recommended as soon as possible, but not later than one hour after labeling.[1][3]
-
Use Appropriate Needles: When reinjecting labeled cells, use a needle of at least 22 gauge to prevent shear stress on the cells.[1]
Q5: Should I use a plasma-based or a saline-based medium for the labeling incubation?
The labeling step itself should not be performed in the presence of plasma due to the interference from transferrin.[1][4] The incubation of cells with ¹¹¹In-Oxine should be carried out in a plasma-free medium like saline or PBS. After the labeling and subsequent washing steps to remove unbound ¹¹¹In-Oxine, the final cell pellet can be resuspended in cell-free plasma (CFP) for reinjection, as this is a more physiological medium.[1]
Data Summary
The following tables summarize key quantitative data related to ¹¹¹In-Oxine labeling.
Table 1: Factors Influencing Labeling Efficiency
| Factor | Effect on Labeling Efficiency | Reference |
| Incubation Medium | Labeling in plasma-free saline results in higher efficiency compared to labeling in the presence of plasma. | [1][4] |
| Cell Concentration | Higher cell concentrations can sometimes lead to increased labeling efficiency, though optimization may be required. | |
| Cell Viability | Higher cell viability is directly correlated with higher labeling efficiency. | [5] |
| Presence of RBCs | Contamination with red blood cells reduces the labeling efficiency of leukocytes. | [2] |
| Presence of Plasma | Transferrin in plasma competes for ¹¹¹In-Oxine, significantly lowering labeling efficiency. | [2] |
Table 2: Comparison of Labeling Parameters for Different Cell Types and Conditions
| Cell Type | Labeling Efficiency (%) | Incubation Time (minutes) | Key Considerations | Reference |
| Leukocytes (WBCs) | 50 - 80 | 10 | Must be labeled in a plasma-free medium. | [1] |
| Mesenchymal Stem Cells (MSCs) | ~25 | Not specified | Labeling may reduce metabolic activity and migration. | [6] |
| Red Blood Cells (RBCs) | Up to 99 | Not specified | Can be efficiently labeled for blood volume studies. | [7] |
Experimental Protocols
Protocol 1: Quality Control - Determination of Labeling Efficiency
This protocol outlines the steps to calculate the percentage of ¹¹¹In-Oxine that has been successfully incorporated into the cells.
-
After the incubation of cells with ¹¹¹In-Oxine, add at least 3 ml of saline or PBS and centrifuge at 150 g for 5 minutes.[1]
-
Carefully separate the supernatant (containing unbound ¹¹¹In-Oxine) from the cell pellet (containing cell-bound ¹¹¹In-Oxine).[1]
-
Measure the amount of radioactivity in the cell pellet and in the supernatant using a suitable radiation detector.[1]
-
Calculate the labeling efficiency using the following formula:[1]
LE (%) = [Activity in cell pellet / (Activity in cell pellet + Activity in supernatant)] x 100
Protocol 2: Quality Control - Cell Viability Assessment (Trypan Blue Exclusion Test)
This protocol is used to determine the percentage of viable cells after the labeling procedure.
-
Take a small aliquot of the final labeled cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the mixture.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the cell viability using the following formula:
Viability (%) = [Number of viable cells / (Number of viable cells + Number of non-viable cells)] x 100
Visualizations
The following diagrams illustrate key workflows and logical relationships in the ¹¹¹In-Oxine labeling process.
Caption: Workflow for ¹¹¹In-Oxine Cell Labeling.
Caption: Troubleshooting Low ¹¹¹In-Oxine Labeling Efficiency.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 3. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of indium-111 as a red cell label - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Indium Oxine-Induced Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing cytotoxicity associated with the use of Indium Oxine for radiolabeling primary cells. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label cells?
Indium-111 Oxine is a lipophilic chelate complex used for radiolabeling cells for in vivo tracking studies. The neutral, lipid-soluble complex passively diffuses across the cell membrane. Once inside the cell, the weaker bond between Indium-111 and oxine is disrupted. The Indium-111 cation then binds to intracellular cytoplasmic components, becoming trapped, while the oxine molecule is released from the cell.[1][2]
Q2: What are the primary causes of this compound-induced cytotoxicity?
This compound-induced cytotoxicity is multifactorial, stemming from both the chemical toxicity of the Indium-oxine complex and the radiotoxicity of the Indium-111 isotope.[3] The radioactive decay of Indium-111, an Auger electron emitter, can cause significant DNA strand breaks, particularly when localized within the cell.[4] Studies have shown that both the radioactive and "decayed" (non-radioactive) forms of this compound exhibit similar toxic effects, indicating a significant chemical toxicity component.[3]
Q3: What are the common signs of cytotoxicity observed after this compound labeling?
Common indicators of cytotoxicity include:
-
Reduced Cell Viability and Proliferation: A decrease in the number of living, dividing cells.
-
Decreased Metabolic Activity: Reduced mitochondrial function.[5]
-
Impaired Cell Function: For example, reduced migratory capacity of mesenchymal stem cells or diminished antibody-dependent cellular cytotoxicity (ADCC) in lymphocytes.[5][6]
-
Induction of Apoptosis and Necrosis: Programmed cell death or uncontrolled cell lysis.
-
Chromosomal Aberrations: Damage to the genetic material, including gaps, breaks, and exchanges.[7]
-
Cell Clumping or Aggregation: This can be observed visually after the labeling procedure.[2]
Q4: Are there less toxic alternatives to this compound for cell labeling?
Yes, several alternatives have been investigated. Indium-111 acetylacetone (111In-acac) is a notable alternative that is more soluble in physiological buffers, eliminating the need for ethanol in the labeling solution.[8] Comparative studies have suggested that 111In-acac is no more toxic than this compound and may offer more reproducible results.[8][9] Another alternative that has been explored is Indium-111 tropolone.
Troubleshooting Guide
This guide addresses common issues encountered during and after the this compound labeling of primary cells.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<70%) | Presence of plasma proteins (e.g., transferrin) that compete for Indium-111. | Ensure thorough washing of cells to remove all traces of plasma before adding the this compound solution.[2] |
| Suboptimal pH of the labeling buffer. | Use a HEPES buffer to maintain a physiological pH (around 7.4) during labeling.[10] | |
| Presence of red blood cells. | Optimize cell separation techniques to obtain a pure leukocyte or other primary cell suspension. | |
| High Cell Clumping/Aggregation | Cell damage during handling and centrifugation. | Handle cells gently, avoid vigorous pipetting, and use optimized centrifugation speeds and durations (e.g., 150 g for 5 minutes).[10] |
| High concentration of this compound. | Optimize the concentration of this compound to the lowest effective dose for your cell type and experimental needs. | |
| Significant Drop in Cell Viability Post-Labeling | High concentration of this compound. | Perform a dose-response curve to determine the optimal concentration with the lowest toxicity. |
| Prolonged incubation time. | Minimize the incubation time to the shortest duration required for sufficient labeling (typically 10-15 minutes at room temperature).[10] | |
| Radiation-induced damage. | Use the minimum amount of radioactivity necessary for detection in your experimental setup. | |
| Inconsistent Results Between Experiments | Variability in cell health and passage number. | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before labeling. |
| Inconsistent labeling procedure. | Standardize all steps of the labeling protocol, including incubation time, temperature, and washing steps. |
Minimizing Cytotoxicity: Strategies and Recommendations
Optimizing the cell labeling protocol is crucial for minimizing cytotoxicity and preserving the functional integrity of primary cells.
Optimization of Labeling Parameters
| Parameter | Recommendation | Rationale |
| This compound Concentration | Use the lowest concentration that provides adequate signal for tracking. A typical starting point for leukocytes is approximately 20 MBq of 111In-oxine for a suspension of mixed leukocytes.[10] | Cytotoxicity is dose-dependent. A lower concentration reduces both chemical and radiotoxicity. |
| Incubation Time | Limit incubation to 10-15 minutes at room temperature.[10] | Shorter incubation times minimize cellular stress and uptake of the toxic complex. |
| Cell Density | Maintain an appropriate cell density during labeling as recommended by established protocols (e.g., for HeLa S3 cells, 2 x 10^5 cells/ml).[8] | High cell densities can lead to nutrient depletion and increased cell stress. |
| Labeling Medium | Use a plasma-free physiological buffer, such as HEPES-buffered saline.[8] | Plasma proteins can interfere with labeling efficiency.[2] |
Use of Cytoprotective Agents
The use of antioxidants may help mitigate cytotoxicity induced by oxidative stress from both the chemical components and ionizing radiation.
| Agent | Proposed Mechanism | Considerations |
| N-Acetylcysteine (NAC) | A precursor to the antioxidant glutathione (GSH), which can neutralize reactive oxygen species (ROS).[11] | The protective effects of NAC can be concentration-dependent and may also be mediated through direct chelation.[12] |
| Glutathione (GSH) | A major intracellular antioxidant that plays a key role in detoxifying ROS and protecting against oxidative damage.[13] | Exogenous administration of glutathione may help replenish intracellular stores depleted by oxidative stress.[13] |
Note: The efficacy of these agents in specifically mitigating this compound-induced cytotoxicity in primary cells requires further empirical validation.
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol provides a method to quantify changes in cell viability and metabolic activity after this compound labeling.
Materials:
-
This compound-labeled and unlabeled control primary cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed labeled and unlabeled cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for the labeled cells compared to the unlabeled control cells after subtracting the background absorbance of the medium-only wells.
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol allows for the detection of apoptosis in this compound-labeled cells by identifying the externalization of phosphatidylserine.
Materials:
-
This compound-labeled and unlabeled control primary cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest labeled and unlabeled cells at desired time points post-labeling.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing and Minimizing Cytotoxicity
Caption: Workflow for assessing and optimizing this compound labeling to minimize cytotoxicity.
Plausible Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a generalized intrinsic apoptosis pathway that may be activated by this compound-induced cellular stress and DNA damage. Direct experimental confirmation for each step in the context of this compound is an area for further research.
Caption: A generalized intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 3. Chemotoxicity of indium-111 oxine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of DNA strand breaks produced by iodine-123 and indium-111 in synthetic oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labelling of lymphocytes with indium 111 oxine: effect on cell surface phenotype and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cell labelling and cell damage with indium-111 acetylacetone-an alternative to indium 111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell labelling and cell damage with indium-111 acetylacetone-an alternative to indium 111 oxine. | Semantic Scholar [semanticscholar.org]
- 10. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kns.org [kns.org]
- 12. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting guide for Indium-111 cell labeling procedures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Indium-111 (¹¹¹In) for cell labeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is Indium-111 oxyquinoline, and how does it label cells?
A1: Indium-111 oxyquinoline (also known as ¹¹¹In-oxine) is a radiopharmaceutical agent used for labeling various cell types, most commonly leukocytes (white blood cells).[1][2] The ¹¹¹In-oxine complex is lipid-soluble, allowing it to passively diffuse across the cell membrane.[2][3][4][5] Inside the cell, the relatively weak bond between Indium-111 and oxyquinoline is disrupted. The liberated oxyquinoline diffuses back out of the cell, while the Indium-111 cation binds strongly to intracellular cytoplasmic components, effectively trapping the radioisotope within the cell.[3][4]
Q2: What types of cells can be labeled with Indium-111?
A2: While ¹¹¹In-oxine is most frequently used for labeling autologous leukocytes to detect sites of infection and inflammation[1][2][6][7], it is a non-specific cell labeling agent.[4] It can also be used to label platelets for thrombus detection, and potentially other cell types for in-vivo cell tracking studies.[2]
Q3: What is the physical half-life of Indium-111, and why is it suitable for cell tracking?
A3: Indium-111 has a physical half-life of approximately 2.8 days (67.3 hours).[1][2][5][8][9] This relatively long half-life is advantageous for tracking cellular localization and biodistribution over several days, which is often necessary for monitoring processes like immune cell migration to sites of inflammation.[9]
Q4: What are the major safety precautions for handling Indium-111?
A4: As with any radionuclide, proper safety measures are critical. All handling of ¹¹¹In and labeled cells must be performed in a controlled environment, such as a shielded hot cell or a laminar flow hood, using appropriate personal protective equipment (sterile gloves, cap, mask).[4][6] Strict aseptic techniques are mandatory to prevent contamination of the cell preparation, which will be reintroduced into a patient or animal model.[4][6] Adequate lead shielding must be used at all times to minimize radiation exposure.[3][10]
Troubleshooting Guide
Low Labeling Efficiency
Problem: The percentage of Indium-111 incorporated into the cells is below the expected range.
| Parameter | Possible Cause | Recommended Solution |
| Cell Pellet Contamination | Presence of plasma, red blood cells, or platelets in the final cell pellet. | Ensure thorough washing steps to separate leukocytes from other blood components. Transferrin in plasma strongly competes for ¹¹¹In, significantly reducing labeling efficiency.[3][5] |
| Incorrect pH | The pH of the labeling medium is outside the optimal range of 6.5 to 7.5.[3][10] | Verify the pH of all buffers and solutions before use. Adjust as necessary. |
| Cell Viability | A low percentage of viable cells in the preparation. | Assess cell viability before labeling using a method like Trypan blue exclusion.[11] Viability should be >98%.[4] Handle cells gently throughout the isolation procedure to prevent damage. |
| Reagent Issues | Expired or improperly stored ¹¹¹In-oxine solution. | Always check the expiration date on the vial.[3] Store the solution at the recommended temperature (15°C to 25°C).[10] |
Cell Clumping or Aggregation
Problem: Labeled cells form visible clumps, which can lead to inaccurate biodistribution and potential safety issues (e.g., pulmonary emboli).[10][12]
| Parameter | Possible Cause | Recommended Solution |
| Mechanical Stress | Excessive centrifugation speeds or harsh resuspension techniques. | Use gentle centrifugation (e.g., 150 g) and carefully resuspend cell pellets by gentle swirling or slow pipetting.[4] |
| Inappropriate Media | Use of dextrose-containing solutions. | Avoid all solutions containing dextrose, as they are known to cause cell clumping.[6][13] Use only approved media like sterile saline or cell-free plasma. |
| Excessive Standing Time | Allowing the cell preparation to stand for too long after labeling. | Administer the labeled cells as soon as possible, preferably within one hour and no more than three hours after preparation.[3][6] |
| Cell Damage | Damage to cells during the isolation and labeling process. | Minimize the time between blood collection and reinjection (not to exceed 5 hours) to maintain cell health.[3] Visually inspect the final preparation for clumps before administration.[10] |
Poor In-Vivo Performance / False Negatives
Problem: Labeled cells do not migrate to the expected target site (e.g., an abscess), resulting in a false-negative scan.
| Parameter | Possible Cause | Recommended Solution |
| Loss of Cell Function | Deterioration of chemotaxis (for leukocytes) during storage. | Reinject labeled cells as quickly as possible after labeling, ideally within 1-2 hours, as chemotaxis deteriorates over time.[3][10][13] |
| Cell Damage | Radiation damage or mechanical stress during labeling can impair cell function. | Follow validated protocols strictly to avoid excessive radiation exposure to the cells and physical damage.[4] |
| Low Labeling Efficiency | Insufficient radioactivity per cell to be detected by imaging equipment. | Follow the troubleshooting steps for "Low Labeling Efficiency" to ensure an adequate signal. |
Experimental Protocols & Data
Key Experimental Parameters
This table summarizes critical quantitative data for a standard leukocyte labeling procedure.
| Parameter | Recommended Value | Reference |
| Labeling Efficiency (LE) | > 60% (for validation), typically ~77% | [3][4] |
| Cell Viability (Pre-labeling) | > 98% | [4] |
| ¹¹¹In Efflux (1 hr post-labeling) | < 5% (Radiochemical Purity >95%) | [4] |
| Time from Blood Draw to Reinjection | Maximum 5 hours | [3] |
| Time from Labeling to Reinjection | < 1-2 hours recommended, max 3 hours | [3][6][13] |
| Recommended Adult Dose | 7.4 to 18.5 MBq (200 to 500 µCi) | [10] |
| Incubation Time | Varies by protocol, typically 15-30 minutes | [4] |
| Incubation Temperature | Room Temperature (15°C to 25°C) | [10][14] |
| Centrifugation Speed | ~150 g | [4] |
Protocol: General Leukocyte Labeling with ¹¹¹In-Oxine
Objective: To radiolabel a mixed population of autologous leukocytes for in-vivo tracking.
Materials:
-
Patient whole blood
-
Anticoagulant (e.g., Acid Citrate Dextrose)
-
Sterile 0.9% saline
-
Cell-free plasma (CFP)
-
¹¹¹In-oxine solution
-
Sterile conical tubes, pipettes, and syringes
-
Low-speed centrifuge
-
Dose calibrator
-
Laminar flow hood
Procedure:
-
Blood Collection: Draw approximately 40-80 mL of venous blood from the patient into a syringe containing anticoagulant.
-
Cell Separation:
-
Allow red blood cells to sediment by gravity or use a sedimentation agent.
-
Transfer the leukocyte-rich plasma to a sterile conical tube.
-
Centrifuge at 150 g for 5 minutes to pellet the leukocytes.
-
Remove the supernatant (platelet-rich plasma).
-
-
Washing: Resuspend the leukocyte pellet in sterile saline and centrifuge again at 150 g for 5 minutes. Discard the supernatant. This step is crucial to remove plasma proteins that interfere with labeling.[3][5]
-
Labeling:
-
Gently resuspend the washed leukocyte pellet in 1-2 mL of sterile saline.
-
Add the recommended activity of ¹¹¹In-oxine to the cell suspension.
-
Incubate at room temperature for 15-30 minutes with occasional gentle mixing.
-
-
Final Wash:
-
Add 5-10 mL of cell-free plasma (CFP) to the tube to stop the labeling reaction.
-
Centrifuge at 150 g for 5 minutes.
-
Carefully remove the supernatant containing unbound ¹¹¹In-oxine.
-
-
Quality Control:
-
Measure the radioactivity in the cell pellet and the supernatant separately using a dose calibrator to calculate the Labeling Efficiency (LE).
-
LE % = [Activity in Pellet / (Activity in Pellet + Activity in Supernatant)] x 100.
-
Visually inspect the final cell suspension for any clumps.
-
-
Resuspension & Administration:
Visual Guides
Caption: Workflow for Indium-111 leukocyte labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. What is Indium In-111 oxyquinoline used for? [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 4. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In-111 oxine - Radio Rx [radiopharmaceuticals.info]
- 8. 111In-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. Possible pitfalls with clinical imaging of indium-111 leukocytes: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. greenkid.idv.tw [greenkid.idv.tw]
Technical Support Center: Optimizing Indium-111 Oxine Cell Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Indium-111 (¹¹¹In) oxine for cell labeling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for labeling cells with ¹¹¹In-oxine?
A1: A standard incubation time of 10 minutes at room temperature is widely recommended for labeling leukocytes with ¹¹¹In-oxine.[1] During this period, it is advisable to gently swirl the cell suspension periodically to prevent sedimentation.[1]
Q2: What is the mechanism of ¹¹¹In-oxine cell labeling?
A2: The ¹¹¹In-oxine complex is a neutral, lipid-soluble agent that can penetrate the cell membrane.[1][2] Inside the cell, the indium dissociates from the oxine and binds to cytoplasmic components.[1][2][3] The liberated oxine is then released from the cell.[1][2]
Q3: How does the presence of plasma and red blood cells affect labeling efficiency?
A3: The presence of plasma and red blood cells can significantly reduce the efficiency of leukocyte labeling.[3] Transferrin in plasma competes with the cells for the ¹¹¹In-oxine complex.[3]
Q4: What is the expected labeling efficiency with ¹¹¹In-oxine?
A4: With proper technique, labeling efficiencies can be quite high. For leukocytes, approximately 77% of the added ¹¹¹In-oxine can be incorporated into the cell pellet.[4] For red blood cells, labeling efficiencies can reach up to 99%.[5] However, a study on human mesenchymal stem cells reported a lower labeling efficiency of 25%.[6]
Q5: How does ¹¹¹In-oxine labeling affect cell viability?
A5: The radiolabeling process can impact cell viability. For instance, the viability of ¹¹¹In-oxine labeled cells has been observed to decrease to 74% after 20 hours.[7] It is crucial to reinject labeled leukocytes as soon as possible, preferably within one hour and no later than three hours after labeling, as cell viability significantly decreases after this period.[8] The maximum recommended time between blood withdrawal and reinjection is 5 hours.[3]
Q6: What are the key quality control steps in the labeling process?
A6: A critical quality control step is the calculation of labeling efficiency (LE). This is done by measuring the radioactivity in the cell pellet and the supernatant after centrifugation.[1] Visual inspection of the labeled cell suspension for aggregates is also important.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of residual plasma or red blood cells in the cell suspension. | Ensure thorough washing and separation of the desired cell population to minimize contamination with plasma and red blood cells.[3] |
| Inadequate incubation time. | Adhere to the recommended 10-minute incubation period at room temperature.[1] | |
| Incorrect pH of the labeling medium. | If not using a pre-buffered ¹¹¹In-oxine solution, consider adding HEPES buffer to maintain a suitable pH for labeling.[1] | |
| Poor Cell Viability | Extended time between blood collection and reinjection. | Minimize the total procedure time. The time between blood drawing and reinjection should not exceed 5 hours.[3] Labeled cells should be used within one hour if possible, and no more than three hours after preparation.[3][8] |
| Mechanical stress during handling. | Handle cells gently throughout the procedure. Use a 22G needle or larger for reinjection to prevent cell damage from shear stress.[8] | |
| Radiation damage to cells. | Use the appropriate amount of radioactivity for the number of cells being labeled. | |
| Cell Clumping/Aggregates Observed | Suboptimal cell labeling techniques. | Gently swirl the cell suspension during incubation to prevent sedimentation and aggregation.[1] Visually inspect the final cell suspension for clumps before use. |
| False Positive Results in Imaging | Clumping of labeled cells leading to accumulation in the lungs. | Image the chest area immediately after injection to detect any focal accumulations of radioactivity that do not clear within 24 hours.[9] |
| False Negative Scan Results | Deterioration of granulocyte chemotaxis during storage. | Use the labeled cells as soon as possible after preparation to ensure their functional integrity.[3] |
Experimental Protocols
Standard Protocol for Labeling Leukocytes with ¹¹¹In-Oxine
This protocol is a generalized procedure based on established guidelines.[1][10][11]
-
Blood Collection and Leukocyte Separation:
-
Draw whole blood from the patient under sterile conditions.
-
Isolate the mixed leukocyte population using standard cell separation techniques (e.g., centrifugation).
-
Wash the isolated leukocytes with phosphate-buffered saline (PBS) or saline to remove plasma and platelets.
-
-
Incubation with ¹¹¹In-Oxine:
-
Resuspend the washed leukocyte pellet in saline.
-
Add the commercially prepared ¹¹¹In-oxine solution to the cell suspension.
-
Incubate for 10 minutes at room temperature.
-
Gently swirl the suspension periodically during incubation.
-
-
Washing and Resuspension:
-
Labeling Efficiency Calculation:
-
Measure the radioactivity in the cell pellet and the supernatant to calculate the labeling efficiency.
-
-
Final Preparation and Reinjection:
Visualizations
Caption: Workflow for ¹¹¹In-Oxine Leukocyte Labeling.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the labelling of leucocytes with 111In-oxine | springermedizin.de [springermedizin.de]
- 3. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. Use of indium-111 as a red cell label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Labeling autologous leukocytes with indium-111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Labeling with Indium Oxine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Indium-111 Oxine for cell labeling, focusing on minimizing its impact on cell viability and function.
Frequently Asked Questions (FAQs)
Q1: What is Indium-111 Oxine and how does it label cells?
Indium-111 Oxine is a radiolabeling agent used to track cells in vivo. It consists of the radioactive isotope Indium-111 complexed with oxine (8-hydroxyquinoline). The complex is lipid-soluble, allowing it to passively diffuse across the cell membrane. Inside the cell, the Indium-111 dissociates from the oxine and binds to intracellular components, effectively trapping the radioisotope within the cell.[1][2][3] The liberated oxine is then released from the cell.[1][2]
Q2: What are the common adverse effects of Indium-111 Oxine on cells?
The use of Indium-111 Oxine can lead to several adverse effects on labeled cells, including:
-
Reduced Cell Viability: Cytotoxicity is a significant concern and can be time-dependent, with cell death observed even at low doses over a two-week period.[4]
-
Impaired Cell Function: Labeled cells may exhibit reduced metabolic activity, proliferation, and migration.[5][6]
-
Altered Cell Phenotype: While some studies report no change in cell surface phenotype, others have shown functional changes, such as reduced antibody-dependent cellular cytotoxicity in lymphocytes.[7]
Q3: Is the toxicity of Indium-111 Oxine due to the chemical itself or the radioactivity?
The toxicity of Indium-111 Oxine is attributed to both chemical and radiological effects.[8][9] Studies have shown that both radioactive and "decayed" (non-radioactive) Indium Oxine exhibit similar toxicities, indicating a chemical toxicity component.[9] Additionally, the radiation emitted by Indium-111, particularly Auger electrons, can cause significant damage to cells.[4][8]
Q4: How does Indium-111 Oxine affect the function of different cell types?
The impact of Indium-111 Oxine can vary depending on the cell type:
-
Mesenchymal Stem Cells (MSCs): Labeling can moderately impair metabolic activity and migration while preserving their fundamental stem cell characteristics.[5] However, cytotoxicity can be a time-dependent issue.[4]
-
Hematopoietic Progenitor Cells: Studies have shown significantly reduced viability and proliferation, as well as limited migration after labeling.[6]
-
Lymphocytes: While the cell surface phenotype may not be affected, functional capabilities like phytohemagglutinin-induced transformation and mixed lymphocyte reaction can be reduced.[7][10]
Q5: What is a typical labeling efficiency to expect with Indium-111 Oxine?
Labeling efficiency with Indium-111 Oxine can be quite high, often ranging from 60% to 80%.[8] However, this can be influenced by several factors, including the presence of plasma proteins like transferrin, which can compete for the Indium-111.[2]
Q6: How long does the Indium-111 label remain within the cells?
The retention of Indium-111 within cells can vary. Some studies report a spontaneous release of about 3% at one hour and up to 24% at 24 hours.[11] Another study on hematopoietic progenitor cells showed that only 18% of the incorporated Indium-111 remained after 48 hours.[6]
Q7: Are there any alternatives to Indium-111 Oxine for cell labeling?
Yes, several alternatives are available or have been investigated:
-
Indium-111 Acetylacetone (111In-acac): This alternative is soluble in physiological buffers, eliminating the need for ethanol, and has been reported to be no more toxic than Indium-111 Oxine while providing more reproducible results.[8][12][13]
-
Indium-111 Tropolone: This compound has been compared to this compound and showed similar effects on lymphocyte function.[10] It is considered a suitable alternative due to its easy cell labeling and good water solubility.[14]
-
99mTc-HMPAO: This is another commonly used agent for labeling white blood cells.[15]
-
Zirconium-89 (89Zr): For longer-term cell tracking using PET imaging, 89Zr-oxine has emerged as a promising alternative.[16]
Troubleshooting Guides
Problem 1: Low Cell Viability After Labeling
Possible Causes and Suggested Solutions
| Possible Cause | Suggested Solution |
| High concentration of Indium-111 Oxine | Titrate the Indium-111 Oxine concentration to the lowest effective dose for your specific cell type and experimental needs.[4] |
| Prolonged incubation time | Minimize the incubation time during the labeling procedure. A typical incubation is 10-15 minutes at room temperature.[1][8] |
| Suboptimal labeling buffer/medium | Use a physiological buffer such as phosphate-buffered saline (PBS) or a 0.9% aqueous solution of sodium chloride. Cell-free plasma can be used for resuspension but not during labeling.[1] If the Indium-111 Oxine solution is unbuffered, consider adding HEPES buffer.[1] |
| Presence of ethanol in the labeling medium | If your Indium-111 Oxine preparation contains ethanol, consider using an alternative like Indium-111 acetylacetone which is soluble in physiological buffers.[8][12][13] |
| Cell type sensitivity | Be aware that different cell types have varying sensitivities to Indium-111 Oxine.[4][6] Conduct pilot studies to determine the optimal labeling conditions for your specific cells. |
| Cell clumping | Ensure a single-cell suspension before and during labeling to prevent localized areas of high radioactivity and cell stress.[17] |
Problem 2: Impaired Cell Function (e.g., reduced migration, proliferation)
Possible Causes and Suggested Solutions
| Possible Cause | Suggested Solution |
| Radiation damage from Indium-111 | Use the minimum amount of radioactivity required for detection in your in vivo or in vitro system.[4] The radiation dose to cells can be substantial. |
| Chemical toxicity of the oxine component | Optimize the concentration of the Indium-111 Oxine complex to reduce chemical toxicity.[9] |
| Alteration of cell surface proteins | While some studies show no effect on surface phenotype, functional impacts suggest potential alterations.[7][10] It is crucial to perform post-labeling functional assays relevant to your research questions. |
| Post-labeling stress | Allow a recovery period for cells in fresh culture medium after the labeling procedure before proceeding with functional assays or in vivo administration. |
Problem 3: Low Labeling Efficiency
Possible Causes and Suggested Solutions
| Possible Cause | Suggested Solution |
| Presence of plasma proteins | Wash cells thoroughly with a protein-free buffer like PBS before labeling to remove any residual plasma. Transferrin in plasma is known to compete for Indium-111.[1][2] |
| Incorrect pH of the labeling buffer | Ensure the pH of the labeling buffer is within the optimal range, typically around 7.4 to 7.6.[1][8] |
| Cell clumping | Gently resuspend the cell pellet to achieve a single-cell suspension before adding the Indium-111 Oxine. Cell clumping can reduce the surface area available for labeling.[17] |
| Suboptimal cell concentration | Follow recommended cell concentrations for labeling. A typical concentration is around 2 x 10^5 cells/ml.[8] |
Experimental Protocols
Protocol 1: Standard Indium-111 Oxine Cell Labeling Procedure
-
Cell Preparation: Isolate and wash the target cells twice with sterile, protein-free phosphate-buffered saline (PBS) to remove any contaminating plasma.
-
Cell Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., HEPES saline buffer, pH 7.6) at the desired concentration (e.g., 2 x 10^5 cells/ml).
-
Labeling: Add the desired amount of Indium-111 Oxine solution to the cell suspension.
-
Incubation: Incubate the cell suspension at room temperature for 10-15 minutes, with gentle swirling periodically to prevent cell sedimentation.[1]
-
Washing: After incubation, add at least 3 ml of PBS or saline and centrifuge at 150 g for 5 minutes.
-
Supernatant Removal: Carefully remove the supernatant containing unbound Indium-111 Oxine.
-
Final Resuspension: Gently resuspend the labeled cell pellet in an appropriate medium for your downstream application (e.g., cell-free plasma or culture medium).
-
Post-Labeling Analysis: Before in vivo administration or further experiments, it is recommended to assess cell viability and labeling efficiency.
Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay
-
Take a small aliquot of the labeled cell suspension.
-
Mix the cells with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: Evaluating Cell Proliferation using MTT Assay
-
Plate the labeled and unlabeled control cells in a 96-well plate at a suitable density.
-
Culture the cells for the desired period (e.g., 24, 48, 72 hours).
-
At each time point, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Compare the absorbance values of labeled cells to unlabeled controls to assess the impact on proliferation.
Protocol 4: Measuring Labeling Efficiency and Radioactivity Retention
-
Labeling Efficiency (LE):
-
After the labeling and washing step (Protocol 1, step 6), measure the radioactivity in the cell pellet and the supernatant using a gamma counter.
-
Calculate LE using the formula: LE (%) = [Radioactivity in pellet / (Radioactivity in pellet + Radioactivity in supernatant)] x 100.
-
-
Radioactivity Retention:
-
After labeling, resuspend the cells in fresh culture medium and incubate under standard culture conditions.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the cell suspension and centrifuge to separate the cells from the medium.
-
Measure the radioactivity in the cell pellet and the supernatant.
-
Calculate the percentage of retained radioactivity at each time point relative to the initial radioactivity in the cells at time zero.
-
Data Summary Tables
Table 1: Effect of Indium-111 Oxine on Viability of Different Cell Types
| Cell Type | Indium-111 Dose | Time Point | Viability (% of Control) | Reference |
| Hematopoietic Progenitor Cells | 0.1 MBq (low dose) | 48 hours | ~64% | [6] |
| Hematopoietic Progenitor Cells | 1.0 MBq (high dose) | 48 hours | ~53% | [6] |
| Human Mesenchymal Stem Cells | 10 Bq/cell | Not specified | No immediate effect | [5] |
| Human Tumor Cells | 1 µCi / 10^6 cells | Not specified | No cytotoxicity | [18] |
Table 2: Impact of Indium-111 Oxine on Cellular Functions
| Cell Type | Function Assessed | Observation | Reference |
| Human Mesenchymal Stem Cells | Metabolic Activity & Migration | Significantly reduced | [5] |
| Hematopoietic Progenitor Cells | Proliferation | Substantially reduced | [6] |
| Human Lymphocytes | Mixed Lymphocyte Reaction | Reduced | [10] |
| Human Lymphocytes | Antibody-Dependent Cellular Cytotoxicity | Significantly reduced | [7] |
Table 3: Comparison of Labeling Efficiency and Retention with Different Chelators
| Chelator | Cell Type | Labeling Efficiency | Retention | Reference |
| Indium-111 Oxine | Hematopoietic Progenitor Cells | 75 +/- 14% | 18 +/- 4% at 48h | [6] |
| Indium-111 Acetylacetone | HeLa S3 Cells | 60-80% | Not specified | [8] |
| Indium-111 Oxine | Human Mesenchymal Stem Cells | 25% | 61% at 48h | [5] |
Visualizations
Caption: Workflow for Indium-111 Oxine cell labeling and subsequent assessment.
Caption: Troubleshooting logic for low cell viability after Indium-111 Oxine labeling.
Caption: Potential signaling pathways affected by Indium-111 Oxine-induced cellular stress.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 3. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indium-111 oxine labelling affects the cellular integrity of haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labelling of lymphocytes with indium 111 oxine: effect on cell surface phenotype and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell labelling and cell damage with indium-111 acetylacetone-an alternative to indium 111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotoxicity of indium-111 oxine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of unlabeled this compound and indium tropolone on the function of isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cell labelling and cell damage with indium-111 acetylacetone-an alternative to indium 111 oxine. | Semantic Scholar [semanticscholar.org]
- 14. Comparison of several indium-111 ligands in labeling blood cells: effect of diethylpyrocarbonate and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 18. 111Indium labeling of cultured human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indium-111 Oxine Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell clumping issues encountered during Indium-111 (¹¹¹In) Oxine labeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is cell clumping in the context of ¹¹¹In-Oxine labeling and why is it a concern?
A1: Cell clumping, or aggregation, is the formation of multicellular clusters within the cell suspension during or after the radiolabeling process.[1][2] This is a significant concern as it can alter the in vivo distribution of the labeled cells, potentially leading to false-positive results in imaging studies.[1][3] For instance, clumps may become trapped in the pulmonary capillaries, leading to high lung uptake. Furthermore, cell aggregation can compromise cell viability and function.
Q2: What are the primary causes of cell clumping during ¹¹¹In-Oxine labeling?
A2: Several factors can contribute to cell clumping, including:
-
Cellular Damage: Mechanical stress during cell isolation and centrifugation can damage cells, leading to the release of DNA which is sticky and promotes aggregation.[1][4]
-
Presence of Plasma: Plasma components, particularly transferrin, can compete with the cells for ¹¹¹In-Oxine, reducing labeling efficiency and potentially contributing to clumping.[5]
-
Improper Handling: Agitation or frothing of the cell suspension can induce aggregation.[3]
-
Suboptimal Reagents: The use of solutions like dextrose in water has been shown to cause clumping of labeled cells.[6]
-
Extended Incubation or Storage: Prolonged incubation times or storage of the labeled cells can decrease cell viability and increase the likelihood of aggregation.[5]
Q3: How can I visually assess my cell preparation for clumps?
A3: Visual inspection is a critical quality control step.[4][7] Before administration, the labeled cell suspension should be gently swirled and examined for any visible aggregates, clots, or fibrin strands. A microscopic examination can also be performed to identify microaggregates.[8]
Q4: What is the recommended timeframe for using the labeled cells to minimize clumping?
A4: To maintain cell viability and minimize the risk of clumping, it is recommended to reinject the labeled cells as soon as possible after preparation, ideally within one to two hours.[2][6] Storing labeled cells for longer than three hours can lead to a significant loss of cell viability and increase the chance of aggregation.[5]
Troubleshooting Guide: Cell Clumping Issues
This guide provides a systematic approach to identifying and resolving common causes of cell clumping during ¹¹¹In-Oxine labeling.
| Observation | Potential Cause | Recommended Solution |
| Visible clumps or aggregates in the final cell suspension. | 1. Excessive mechanical stress during centrifugation. 2. Presence of residual plasma. 3. Over-incubation with ¹¹¹In-Oxine. 4. Contamination with red blood cells. | 1. Use gentle centrifugation forces (e.g., 150 g). 2. Ensure thorough washing of the cell pellet to remove plasma. 3. Adhere to the recommended incubation time (typically 10-15 minutes).[1][5] 4. Optimize the cell separation technique to minimize red blood cell contamination. |
| High lung uptake observed in imaging studies. | Cell aggregates are being trapped in the pulmonary microvasculature. | 1. Perform a thorough visual and microscopic inspection for clumps before injection. 2. If clumps are present, gently try to resuspend them by careful pipetting. If unsuccessful, the preparation should not be used. 3. Review and optimize the entire labeling procedure to prevent clump formation in future experiments. |
| Low labeling efficiency accompanied by clumping. | 1. Competition for ¹¹¹In-Oxine from plasma proteins. 2. Suboptimal pH of the labeling medium. | 1. Ensure the cell pellet is washed and resuspended in a plasma-free buffer before adding ¹¹¹In-Oxine.[9] 2. Use a suitable buffer, such as HEPES, to maintain the optimal pH range of 6.5 to 7.5 for labeling.[1][5] |
| Decreased cell viability post-labeling. | 1. Radiation damage to the cells. 2. Chemical toxicity of oxine. 3. Harsh handling and processing conditions. | 1. Use the minimum amount of radioactivity necessary for the application. 2. Minimize incubation time with ¹¹¹In-Oxine. 3. Handle cells gently at all stages, avoiding vigorous pipetting or vortexing. |
Experimental Protocols
Protocol 1: Indium-111 Oxine Labeling of Leukocytes
This protocol is a generalized procedure and may require optimization based on specific cell types and experimental goals.
Materials:
-
Anticoagulated whole blood (ACD or heparin)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell-free plasma (CFP)
-
Indium-111 Oxine solution
-
HEPES buffer (if not included in the ¹¹¹In-Oxine formulation)
-
Sterile centrifuge tubes and pipettes
Procedure:
-
Cell Separation:
-
Collect 40-80 mL of whole blood using an appropriate anticoagulant.
-
Allow red blood cells to sediment by gravity or use a suitable sedimentation agent.
-
Carefully collect the leukocyte-rich plasma (LRP) and centrifuge at 150 g for 5 minutes to pellet the leukocytes.
-
Remove the supernatant (leukocyte-poor plasma - LPP) and save it for later use.
-
-
Cell Washing:
-
Gently resuspend the leukocyte pellet in sterile PBS.
-
Centrifuge at 150 g for 5 minutes and discard the supernatant. Repeat this washing step to ensure the removal of residual plasma.
-
-
Labeling:
-
Resuspend the washed leukocyte pellet in a small volume of PBS.
-
Add approximately 20 MBq of ¹¹¹In-Oxine solution to the cell suspension.[1] If the ¹¹¹In-Oxine solution does not contain a buffer, add HEPES buffer to a final concentration of about 6 mg/mL.[1]
-
Incubate at room temperature for 10 minutes, gently swirling the suspension periodically.[1]
-
-
Final Wash and Resuspension:
-
Quality Control:
-
Visually inspect the final cell suspension for any clumps, clots, or fibrin.
-
Optionally, take a small aliquot for microscopic examination to check for microaggregates and perform a trypan blue exclusion test to assess cell viability.
-
Protocol 2: Quality Control for Cell Clumping
Visual Inspection:
-
Hold the final cell suspension vial or syringe against a well-lit background.
-
Gently swirl the container and observe for any visible particulate matter, cloudiness, or distinct clumps of cells. The suspension should appear homogenous.
Microscopic Examination:
-
Place a small drop of the labeled cell suspension onto a clean microscope slide.
-
Place a coverslip over the drop.
-
Examine the slide under a light microscope at 100x and 400x magnification.
-
Systematically scan the slide for the presence of cell aggregates. Note the size and frequency of any clumps observed. A high-quality preparation should consist predominantly of single, well-dispersed cells.
Visualizations
Caption: Workflow for Indium-111 Oxine cell labeling.
Caption: Decision tree for troubleshooting cell clumping.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenkid.idv.tw [greenkid.idv.tw]
- 3. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of chelates and incubation media on platelet labeling with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Indium-111 Oxine Labeling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Indium-111 Oxine for cell labeling. Addressing common challenges, this resource offers troubleshooting advice and answers to frequently asked questions to optimize experimental success.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Indium-111 Oxine labeling process.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<50%) | Presence of Plasma: Plasma proteins, particularly transferrin, compete with cells for the Indium-111 Oxine complex, significantly reducing labeling efficiency.[1][2] | Ensure thorough removal of plasma by washing the cell pellet with a suitable buffer (e.g., saline or PBS) before adding the Indium-111 Oxine.[3] |
| Incorrect pH of Labeling Medium: The pH of the cell suspension during incubation is critical for optimal labeling. | Use a buffered medium such as HEPES-buffered saline to maintain a pH between 6.5 and 7.5.[2] | |
| Suboptimal Cell Concentration: The concentration of cells during the labeling procedure can influence the efficiency of the reaction. | While specific optimal concentrations can be cell-type dependent, ensure that the cell pellet is appropriately resuspended to allow for adequate interaction with the labeling agent. | |
| Poor Cell Viability Post-Labeling | Cell Damage During Preparation: Mechanical stress from harsh centrifugation or hypotonic shock during red blood cell lysis can damage cells. | Use gentle centrifugation (e.g., 150 g for 5 minutes) and avoid hypotonic lysis methods where possible.[1] |
| Toxicity of Oxine: The oxine ligand itself can exhibit some level of toxicity to cells. | Minimize incubation time with the Indium-111 Oxine complex to the recommended duration (typically 10-15 minutes).[1][4] | |
| Extended Time Ex Vivo: Prolonged periods outside of a controlled culture environment can decrease cell viability. | The entire process, from blood draw to reinjection, should ideally not exceed 5 hours. Labeled cells should be used within one to three hours of preparation.[2] | |
| Cell Clumping/Aggregation | Presence of Dextrose Solutions: Dextrose-containing solutions can cause labeled cells to clump together. | Avoid the use of any dextrose-in-water solutions. Flush any existing intravenous lines with normal saline before and after injection of labeled cells. |
| Mechanical Stress: Over-centrifugation or vigorous resuspension can lead to cell aggregation. | Handle cells gently at all stages. Resuspend cell pellets by gentle swirling or light tapping of the tube. | |
| Inconsistent or Non-Reproducible Results | Variability in Buffer Composition: Inconsistent preparation of buffers can lead to variations in pH and osmolarity. | Use standardized, high-quality reagents for buffer preparation. Isotonic phosphate-buffered saline (PBS) at pH 7.4 or 0.9% saline are commonly used alternatives to cell-free plasma for resuspension.[1] |
| Contamination with Red Blood Cells or Platelets: Contamination of the leukocyte fraction can affect labeling outcomes. | Optimize cell separation techniques to minimize contamination from other blood components. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for Indium-111 Oxine labeling?
A1: While there is no single "best" buffer for all cell types, several options are commonly and successfully used. Isotonic phosphate-buffered saline (PBS) at pH 7.4 and 0.9% aqueous sodium chloride (saline) are standard choices for washing and resuspending cells.[1] For the labeling step itself, a HEPES-buffered saline is often recommended to maintain a stable and suitable pH.[1][4] If the commercial Indium-111 Oxine solution is not pre-buffered, adding HEPES buffer to a final concentration of about 6 mg/mL is advised.[1]
Q2: What is the ideal pH for the cell labeling reaction?
A2: The recommended pH for the cell labeling suspension is in the physiological range of 6.5 to 7.5.[2] It is important to note that the formation of the Indium-111 Oxine complex itself may be performed at a lower pH, such as with a sodium acetate buffer at pH 5.0, before it is introduced to the cells.[5]
Q3: Can I label cells in the presence of plasma?
A3: No, it is critical to remove plasma before labeling. Plasma contains transferrin, a protein that has a high affinity for Indium-111 and will compete with the cells for the radiolabel, leading to significantly lower labeling efficiency.[1][2]
Q4: How can I assess the viability of my cells after labeling?
A4: A common and straightforward method for assessing cell viability is the Trypan Blue exclusion test. A small aliquot of the labeled cell suspension is mixed with Trypan Blue dye, and the cells are observed under a microscope. Viable cells with intact membranes will exclude the dye and appear bright, while non-viable cells will take up the dye and appear blue.
Q5: What is a typical labeling efficiency I should expect?
A5: With an optimized protocol, you can generally expect a labeling efficiency of approximately 77% to 85%.[2][3] If your labeling efficiency is below 50%, it is recommended to perform quality control checks, including a cell viability assay.[1]
Experimental Protocols
Standard Leukocyte Labeling with Indium-111 Oxine
This protocol is a generalized procedure for the labeling of mixed leukocytes.
-
Cell Isolation:
-
Draw whole blood into a syringe containing an anticoagulant (e.g., ACD or heparin).
-
Separate leukocytes from other blood components using a standard method such as sedimentation or centrifugation.
-
Carefully collect the leukocyte-rich layer.
-
-
Cell Washing:
-
Centrifuge the collected leukocytes at a low speed (e.g., 150 g) for 5 minutes to form a cell pellet.
-
Remove the supernatant containing plasma and platelets.
-
Resuspend the cell pellet in sterile 0.9% saline or PBS.
-
Repeat the centrifugation and resuspension steps to ensure thorough removal of plasma.
-
-
Labeling:
-
Resuspend the final, washed cell pellet in a suitable volume of saline or HEPES-buffered saline.
-
Add the commercially prepared Indium-111 Oxine solution to the cell suspension. The typical activity is around 20 MBq.[1]
-
Incubate at room temperature for 10-15 minutes, with gentle swirling periodically to keep the cells in suspension.[1]
-
-
Post-Labeling Wash:
-
After incubation, add at least 3 mL of saline or PBS to the cell suspension.
-
Centrifuge at 150 g for 5 minutes.[1]
-
Carefully remove the supernatant containing unbound Indium-111 Oxine.
-
-
Final Preparation and Quality Control:
-
Gently resuspend the labeled cell pellet in cell-free plasma or the chosen buffer.
-
Calculate the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant.
-
Perform a cell viability test (e.g., Trypan Blue exclusion).
-
Visually inspect the final cell suspension for any clumps or aggregates.
-
Visualizing the Process
Indium-111 Oxine Cell Labeling Workflow
Caption: Workflow for Indium-111 Oxine cell labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Cell labelling and cell damage with indium-111 acetylacetone-an alternative to indium 111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling autologous leukocytes with indium-111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor In Vivo Signal with Indium-111 Oxine Labeled Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor in vivo signal from Indium-111 (¹¹¹In) Oxine labeled cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Cell Labeling & Quality Control
Q1: What is the expected labeling efficiency for ¹¹¹In-Oxine, and what factors can cause it to be low?
A1: The labeling efficiency of ¹¹¹In-Oxine can vary depending on the cell type, but it is generally expected to be high. For instance, labeling efficiency for hematopoietic progenitor cells has been reported to be around 75 ± 14%, while for leukocytes it can be as high as 89.1 ± 9.5%.[1][2] A lower-than-expected labeling efficiency is a common cause of poor in vivo signal.
Troubleshooting Low Labeling Efficiency:
-
Plasma Contamination: The presence of plasma, particularly the protein transferrin, significantly reduces labeling efficiency by competing for the ¹¹¹In-Oxine complex.[3][4] Ensure thorough washing of cells to remove all plasma before adding the ¹¹¹In-Oxine.
-
Incorrect pH: The pH of the labeling solution is crucial for optimal complex formation and cell uptake. The recommended pH range is typically between 6.5 and 7.5.[3][4] Using a buffer like HEPES can help maintain the appropriate pH.[5]
-
Suboptimal Incubation Conditions: Factors such as incubation time, temperature, and cell concentration can influence labeling efficiency.[6] Adhere to the recommended incubation period, typically around 10-15 minutes at room temperature, with gentle swirling to keep cells in suspension.[5]
-
Cell Viability: Starting with a healthy, viable cell population is essential for efficient labeling.
Q2: How does ¹¹¹In-Oxine labeling affect cell viability and function, and how can I assess this?
A2: ¹¹¹In-Oxine labeling can have a dose-dependent and time-dependent cytotoxic effect on cells, leading to reduced viability, proliferation, and metabolic activity.[1][7][8] This can result in a poor in vivo signal due to cell death and clearance.
Assessing Cell Viability and Function:
-
Trypan Blue Exclusion Assay: This is a common and straightforward method to assess cell membrane integrity. A preparation with more than 4% of blue-stained (dead) cells should ideally not be used for injection.[5]
-
Proliferation Assays: To evaluate the long-term impact on cell division, proliferation assays can be performed in the days following the labeling procedure.
-
Functional Assays: Depending on the cell type, specific functional assays should be conducted. For example, chemotaxis or phagocytosis assays can be used for leukocytes.[5]
Quantitative Data on Labeling Effects:
| Cell Type | Parameter | Control | Low Dose ¹¹¹In-Oxine | High Dose ¹¹¹In-Oxine | Citation |
| Hematopoietic Progenitor Cells | Viability (48h) | 90 ± 1% | 58 ± 7% | 48 ± 8% | [1] |
| Hematopoietic Progenitor Cells | Viable Cells (48h, normalized to 0h) | 249 ± 51% | 42 ± 8% | 32 ± 5% | [1] |
| Human Mesenchymal Stem Cells | Metabolic Activity | - | Significantly Reduced | - | [7] |
| Human Mesenchymal Stem Cells | Migration | - | Significantly Reduced | - | [7] |
Q3: What are the critical quality control steps I should perform before injecting ¹¹¹In-Oxine labeled cells?
A3: Rigorous quality control is paramount to ensure the injected cells are viable, correctly labeled, and will provide a meaningful in vivo signal.
Key Quality Control Procedures:
-
Visual Inspection: Always visually inspect the final cell suspension for any clumps, clots, or aggregates.[5] Cell clumping can lead to altered biodistribution, such as accumulation in the lungs, resulting in false-positive signals.[9][10]
-
Determine Labeling Efficiency: Calculate the percentage of radioactivity successfully incorporated into the cells.
-
Assess Cell Viability: Perform a trypan blue exclusion test to quantify the percentage of viable cells.[5]
-
Sterility Testing: A retrospective sterility test is recommended as an additional quality control measure.[5]
Section 2: In Vivo Imaging & Signal Interpretation
Q4: My in vivo signal is weak and diffuse. What are the potential causes?
A4: A weak or diffuse signal can stem from issues during the labeling process or from biological factors in vivo.
Troubleshooting a Weak/Diffuse Signal:
-
Low Number of Viable Labeled Cells Injected: This can be due to poor labeling efficiency, significant cell death post-labeling, or inaccurate cell counting.
-
Rapid Elution of ¹¹¹In: The ¹¹¹In-Oxine complex has a relatively low stability constant, and the radiolabel can elute from the cells over time.[5] Spontaneous release of ¹¹¹In can range from 3% at one hour to 24% at 24 hours.[3][4]
-
Cell Dispersal: The injected cells may not have localized to a specific target site and instead have dispersed throughout the body.
-
Suboptimal Imaging Parameters: Ensure that the imaging acquisition parameters (e.g., energy windows, acquisition time) are optimized for ¹¹¹In.
Q5: I am observing high background signal in my images, particularly in the liver and spleen. Is this normal?
A5: Yes, it is normal to observe high physiological uptake of ¹¹¹In-labeled leukocytes in the reticuloendothelial system, primarily the liver, spleen, and bone marrow.[5][11][12] This is the expected biodistribution. However, an unusually high liver-to-spleen activity ratio can be an indicator of labeling problems.[5]
Q6: What are some common artifacts I should be aware of when interpreting my images?
A6: Several factors can lead to imaging artifacts that may be misinterpreted as a positive signal.
Common Imaging Artifacts:
-
Lung Accumulation: Immediately after injection, transient accumulation of labeled cells in the lungs is normal.[12] However, prolonged lung activity can be a sign of cell clumping.[10]
-
Gastrointestinal Activity: While ¹¹¹In-Oxine is preferred for abdominal imaging due to minimal bowel excretion, some accumulation in the colon has been observed.[10][13]
-
Accessory Spleens: Labeled leukocytes can accumulate in accessory spleens, which could be mistaken for an abscess.[9][10]
-
Injection Site Contamination: Extravasation of the labeled cells at the injection site can create a false-positive signal.[14]
Experimental Protocols
Protocol 1: General Procedure for Labeling Cells with ¹¹¹In-Oxine
This protocol is a generalized guideline and should be adapted based on the specific cell type and experimental requirements. Strict aseptic techniques must be followed throughout the procedure.[4][5]
-
Cell Isolation and Preparation:
-
Isolate the desired cell population from whole blood or tissue.
-
Wash the cells multiple times with a suitable buffer (e.g., PBS) to remove plasma components.
-
Resuspend the final cell pellet in a plasma-free medium.
-
-
Labeling:
-
Washing:
-
After incubation, add at least 3 ml of PBS or saline and centrifuge at a low speed (e.g., 150 g for 5 minutes) to pellet the cells.[5]
-
Carefully remove the supernatant containing the unbound ¹¹¹In-Oxine.
-
-
Resuspension and Quality Control:
-
Gently resuspend the labeled cell pellet in a suitable sterile medium for injection (e.g., cell-free plasma or saline).[5]
-
Perform quality control checks as described in Q3.
-
-
Injection:
Visualizing Workflows and Pathways
Caption: Workflow for ¹¹¹In-Oxine cell labeling and quality control.
Caption: Potential causes of poor in vivo signal with ¹¹¹In-Oxine labeled cells.
References
- 1. Indium-111 oxine labelling affects the cellular integrity of haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 5. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [In vitro and in vivo studies using 111 indium oxine, 111 this compound sulfate and 99m Tc oxine in erythrocyte labeling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Possible pitfalls with clinical imaging of indium-111 leukocytes: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. radiopaedia.org [radiopaedia.org]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
Assessing and mitigating the effects of Indium Oxine on stem cell differentiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium Oxine for stem cell labeling and differentiation studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Indium-111 Oxine and how does it label stem cells?
A1: Indium-111 (¹¹¹In) Oxine is a radioactive labeling agent used for tracking cells, including stem cells, in vitro and in vivo. It is a complex of the radioactive isotope ¹¹¹In and a chelating agent, oxine (8-hydroxyquinoline). The lipophilic nature of the ¹¹¹In-oxine complex allows it to passively diffuse across the cell membrane. Once inside the cell, the indium dissociates from the oxine and binds to intracellular components, effectively trapping the radioisotope within the cell. This allows for the non-invasive tracking of labeled cells using imaging techniques like single-photon emission computed tomography (SPECT).
Q2: What are the primary concerns when using ¹¹¹In-oxine to label stem cells?
A2: The primary concerns are the potential cytotoxic effects of ¹¹¹In-oxine on the labeled stem cells. These effects can manifest as:
-
Reduced Cell Viability and Proliferation: The radioactive and chemical properties of ¹¹¹In-oxine can lead to a decrease in the number of viable cells and inhibit their ability to proliferate.[1][2] This effect is often dose-dependent and can become more apparent over time.[2]
-
Impaired Stem Cell Function: Studies have shown that ¹¹¹In-oxine labeling can negatively impact metabolic activity and migration of mesenchymal stem cells (MSCs).[3]
-
Induction of DNA Damage and Oxidative Stress: The ionizing radiation from ¹¹¹In and the chemical properties of indium may induce DNA damage and oxidative stress within the cells, potentially affecting their long-term health and differentiation capacity.[4]
Q3: Can ¹¹¹In-oxine labeling affect the differentiation potential of stem cells?
A3: The impact of ¹¹¹In-oxine on stem cell differentiation is a critical consideration. While some studies suggest that at optimal, low doses, the stem cell character and plasticity are preserved,[3] higher doses can impair cellular integrity, which may indirectly affect differentiation. The induction of cellular stress and DNA damage are known factors that can influence differentiation pathways. Therefore, it is crucial to use the lowest effective dose of ¹¹¹In-oxine and to thoroughly validate the differentiation potential of labeled cells.
Q4: What is the typical labeling efficiency of ¹¹¹In-oxine for stem cells?
A4: Labeling efficiency can vary depending on the cell type, cell concentration, incubation time, and the amount of ¹¹¹In-oxine used. Reported labeling efficiencies for mesenchymal stem cells have been around 25%, while for hematopoietic progenitor cells, it can be as high as 75%.[1][3] It is essential to optimize the labeling protocol for your specific cell type to achieve adequate labeling for imaging while minimizing cellular toxicity.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal cell concentration. 2. Presence of plasma or red blood cells in the cell suspension. 3. Incorrect incubation time or temperature. 4. Inadequate amount of ¹¹¹In-oxine. | 1. Optimize cell concentration as per protocol. 2. Ensure the cell suspension is free of plasma and red blood cells, as they can compete for ¹¹¹In-oxine. 3. Follow the recommended incubation time and temperature precisely. 4. Perform a dose-response experiment to determine the optimal ¹¹¹In-oxine concentration for your cells. |
| High Cell Death Post-Labeling | 1. ¹¹¹In-oxine concentration is too high. 2. Extended incubation time. 3. Suboptimal cell handling during the labeling procedure. 4. Time-dependent cytotoxicity.[2] | 1. Reduce the amount of ¹¹¹In-oxine used for labeling. Consider labeling only a portion of the cells if possible. 2. Minimize the incubation time to the shortest duration that provides adequate labeling. 3. Handle cells gently, avoid vigorous pipetting, and use appropriate buffers to maintain cell health. 4. Assess cell viability at multiple time points post-labeling (e.g., 24, 48, 72 hours) to understand the long-term effects. |
| Altered Stem Cell Function (e.g., reduced migration, altered differentiation) | 1. Cellular damage caused by ¹¹¹In-oxine. 2. The labeling dose is interfering with normal cellular processes.[3] | 1. Use the lowest possible labeling dose. 2. Perform functional assays (e.g., migration assays, differentiation assays) with labeled cells alongside unlabeled controls to quantify the impact of labeling. 3. If significant functional impairment is observed, consider alternative, non-invasive tracking methods. |
| Inconsistent Experimental Results | 1. Variability in the labeling protocol. 2. Inconsistent cell quality or passage number. 3. Variability in ¹¹¹In-oxine activity. | 1. Standardize the labeling protocol and ensure all steps are performed consistently. 2. Use cells of a consistent passage number and ensure high viability before labeling. 3. Calibrate the dose of ¹¹¹In-oxine accurately for each experiment. |
Section 3: Data Presentation
Table 1: Effect of ¹¹¹In-oxine on Stem Cell Viability
| Cell Type | ¹¹¹In-oxine Dose | Time Post-Labeling | Viability (% of Control) | Reference |
| Murine Hematopoietic Progenitor Cells | Low Dose (0.1 MBq/10⁶ cells) | 48 hours | 58 ± 7% | [1] |
| Murine Hematopoietic Progenitor Cells | High Dose (1.0 MBq/10⁶ cells) | 48 hours | 48 ± 8% | [1] |
| Human Mesenchymal Stem Cells | 0.76 MBq/10⁶ cells | 14 days | Significant cell loss observed | [2] |
| Human Mesenchymal Stem Cells | 7.16 MBq/10⁶ cells | 14 days | Significant cell loss observed | [2] |
Table 2: Effect of ¹¹¹In-oxine on Stem Cell Proliferation
| Cell Type | ¹¹¹In-oxine Dose | Time Post-Labeling | Proliferation (Normalized to 0h) | Reference |
| Murine Hematopoietic Progenitor Cells | Control (unlabeled) | 48 hours | 249 ± 51% | [1] |
| Murine Hematopoietic Progenitor Cells | Low Dose (0.1 MBq/10⁶ cells) | 48 hours | 42 ± 8% | [1] |
| Murine Hematopoietic Progenitor Cells | High Dose (1.0 MBq/10⁶ cells) | 48 hours | 32 ± 5% | [1] |
Section 4: Experimental Protocols
Protocol 1: ¹¹¹In-oxine Labeling of Mesenchymal Stem Cells (Adapted from publicly available protocols)
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Complete culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
¹¹¹In-oxine solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Water bath or incubator at 37°C
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Culture MSCs to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free medium or PBS and perform a cell count.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Labeling:
-
Transfer the desired number of cells (e.g., 1 x 10⁶) to a sterile conical tube.
-
Add the calculated amount of ¹¹¹In-oxine to the cell suspension. The optimal dose should be predetermined, but a starting point could be in the range of 0.1-1.0 MBq per 10⁶ cells.
-
Incubate the cell suspension at room temperature or 37°C for 15-30 minutes, with gentle mixing every 5-10 minutes.
-
-
Washing:
-
After incubation, add 10 mL of sterile PBS to the cell suspension.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant, which contains unbound ¹¹¹In-oxine.
-
Resuspend the cell pellet in 10 mL of fresh PBS.
-
Repeat the wash step two more times to ensure removal of all unbound radioactivity.
-
-
Labeling Efficiency Calculation:
-
Measure the radioactivity of the final cell pellet and the combined supernatants using a gamma counter.
-
Calculate the labeling efficiency as: (Activity in cell pellet / (Activity in cell pellet + Activity in supernatants)) x 100%
-
-
Cell Viability Assessment:
-
Resuspend the final cell pellet in complete culture medium.
-
Perform a viability count using trypan blue exclusion or a fluorescence-based viability assay.
-
Protocol 2: Assessing the Effect of ¹¹¹In-oxine on Stem Cell Differentiation
Materials:
-
¹¹¹In-oxine labeled stem cells (from Protocol 1)
-
Unlabeled control stem cells
-
Appropriate differentiation-inducing media (e.g., osteogenic, adipogenic, chondrogenic)
-
Culture plates
-
Reagents for differentiation analysis (e.g., Alizarin Red S for osteogenesis, Oil Red O for adipogenesis, Alcian Blue for chondrogenesis)
-
RNA extraction kit
-
qRT-PCR reagents and primers for lineage-specific markers
Procedure:
-
Cell Plating:
-
Plate both ¹¹¹In-oxine labeled and unlabeled control stem cells at the same density in appropriate culture plates.
-
Include a set of wells for each condition (labeled and unlabeled) that will be cultured in complete growth medium as a non-differentiated control.
-
-
Induction of Differentiation:
-
Once the cells have adhered, replace the growth medium with the specific differentiation-inducing medium.
-
Culture the cells for the recommended duration for the specific lineage (typically 14-21 days), changing the medium every 2-3 days.
-
-
Analysis of Differentiation:
-
Staining: At the end of the differentiation period, fix the cells and perform the appropriate staining to visualize differentiation (e.g., Alizarin Red S for calcium deposits, Oil Red O for lipid droplets, Alcian Blue for proteoglycans).
-
Gene Expression Analysis: At various time points during the differentiation process, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key lineage-specific marker genes. Compare the gene expression levels between the labeled and unlabeled cells.
-
Section 5: Visualizations
Caption: Workflow for labeling stem cells with ¹¹¹In-oxine and subsequent assessment.
Caption: Potential mechanism of ¹¹¹In-oxine cytotoxicity in stem cells.
Caption: Troubleshooting logic for low cell viability after ¹¹¹In-oxine labeling.
References
- 1. Indium-111 oxine labelling affects the cellular integrity of haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indium-111 Oxine Cell Tracking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indium-111 Oxine for cell tracking.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using Indium-111 Oxine for long-term cell tracking?
A1: The primary limitations of using Indium-111 Oxine for long-term cell tracking include potential cytotoxicity, the physical half-life of the isotope, and its effects on cell function. The half-life of Indium-111 is approximately 2.8 days, which restricts tracking to a relatively short timeframe.[1] Furthermore, the labeling process and subsequent radiation exposure can be toxic to cells, potentially affecting their viability and function over time.[2][3]
Q2: How does Indium-111 Oxine labeling affect the viability and function of cells?
A2: Indium-111 Oxine labeling can have several adverse effects on cells. Studies have shown that it can impair cellular metabolism and migration.[4] The cytotoxic effects are time-dependent, leading to significant cell loss over a two-week period, even at low doses.[2] Additionally, it has been observed to reduce antibody-dependent cellular cytotoxicity (ADCC) in lymphocytes.[5] The radiation from Indium-111 is considered a major cause of this cellular damage.[6]
Q3: What is isotope leakage and is it a significant issue with Indium-111 Oxine?
A3: Isotope leakage, or elution, refers to the spontaneous release of the radioisotope from the labeled cells after they have been administered. While Indium-111 Oxine generally exhibits less efflux of radioactivity from labeled white blood cells (WBCs) compared to other agents like 99mTc-HMPAO, some leakage does occur.[7] One study on human mesenchymal stem cells (hMSCs) found that 61% of the incorporated Indium-111 remained within the cells at 48 hours post-labeling.[4]
Q4: Can Indium-111 Oxine labeling lead to false-negative results in imaging studies?
A4: Yes, false-negative results can occur with Indium-111 Oxine labeled cell scintigraphy. This has been particularly noted in the diagnosis of occult infections in children and in cases of vertebral infection, especially after prior antibiotic therapy.[8][9] The loss of chemotaxis in stored granulocytes can also contribute to false-negative scans.[10]
Troubleshooting Guide
Problem 1: Low cell viability after labeling.
| Possible Cause | Troubleshooting Step |
| Chemical Toxicity of Oxine | Ensure the concentration of Indium-111 Oxine is optimized for your cell type. Both radioactive and "decayed" [111In]oxine have shown similar toxicities, indicating a chemical effect.[11] |
| Radiotoxicity | Minimize the amount of radioactivity per cell while ensuring a sufficient signal for imaging. The radiation dose to the cells can be substantial.[10] Consider alternative labels with lower energy emissions if long-term viability is critical. |
| Suboptimal Labeling Conditions | Adhere strictly to established protocols regarding incubation time, temperature, and cell handling to minimize stress on the cells.[7][12] Reinject labeled leukocytes as soon as possible, preferably within one to two hours of labeling.[12] |
Problem 2: Poor image quality or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Low Labeling Efficiency | Verify the labeling efficiency by measuring the radioactivity in the cell pellet versus the supernatant after centrifugation.[7] Inadequate separation of unbound Indium-111 Oxine will result in a lower signal from the target cells. |
| Cell Clumping | Visually inspect the labeled cell suspension for clumps before injection. Cell clumping can lead to focal accumulations of radioactivity in non-target areas like the lungs.[10] |
| Inherent Limitations of Indium-111 | Be aware that planar and SPECT images from Indium-111 labeled cells are of lower quality than those from 99mTc-labeled cells due to the physical properties of the isotope.[7] Longer acquisition times may be necessary to improve image quality. |
Quantitative Data Summary
Table 1: Labeling Efficiency and Isotope Retention
| Cell Type | Labeling Efficiency (%) | Isotope Retention at 48h (%) | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 25 | 61 | [4] |
| Leukocytes | ~77 (incorporated in cell pellet) | Not Specified | [10] |
Table 2: Impact of Indium-111 Oxine on Cell Function
| Cell Type | Functional Parameter | Observation | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | Metabolic Activity | Significantly Reduced | [4] |
| Human Mesenchymal Stem Cells (hMSCs) | Migration | Significantly Reduced | [4] |
| Lymphocytes | Antibody-Dependent Cellular Cytotoxicity (ADCC) | Significantly Reduced | [5] |
Experimental Protocols
Protocol 1: Leukocyte Labeling with Indium-111 Oxine
This is a generalized protocol based on established guidelines.[7][12][13] Researchers should adapt it to their specific cell types and experimental needs, always maintaining sterile techniques.
-
Blood Collection: Obtain 40-80 mL of venous blood from the subject using a sterile technique, mixing it immediately with an anticoagulant like acid citrate dextrose.
-
Cell Separation: Isolate leukocytes using a standard cell separation method.
-
Labeling:
-
Resuspend the isolated leukocytes in a suitable buffer.
-
Add approximately 20 MBq of Indium-111 Oxine to the cell suspension.
-
Incubate at room temperature for 10 minutes, with gentle swirling to prevent cell sedimentation.
-
-
Washing:
-
Add phosphate-buffered saline (PBS) or saline to the cell suspension and centrifuge at 150 g for 5 minutes.
-
Remove the supernatant containing unbound Indium-111 Oxine.
-
-
Quality Control:
-
Measure the radioactivity in the cell pellet and the supernatant to calculate the labeling efficiency.
-
Visually inspect the labeled cells for clumping.
-
-
Resuspension and Administration:
-
Gently resuspend the labeled cell pellet in 3-5 mL of cell-free plasma or another appropriate physiological medium.
-
The labeled cells should be administered intravenously as soon as possible, ideally within 1-2 hours of labeling.
-
Visualizations
Caption: Experimental workflow for cell tracking with Indium-111 Oxine.
References
- 1. What is Indium In-111 oxyquinoline used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. openmedscience.com [openmedscience.com]
- 4. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labelling of lymphocytes with indium 111 oxine: effect on cell surface phenotype and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell labelling and cell damage with indium-111 acetylacetone-an alternative to indium 111 oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations in the use of indium-111-oxine-labeled leucocytes for the diagnosis of occult infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitations of indium leukocyte imaging for the diagnosis of spine infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Chemotoxicity of indium-111 oxine in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 12. greenkid.idv.tw [greenkid.idv.tw]
- 13. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Indium-111 Oxine and Technetium-99m HMPAO for Leukocyte Imaging
In the realm of nuclear medicine, the accurate imaging of inflammation and infection is crucial for diagnosis and monitoring treatment efficacy. Radiolabeled leukocytes, or white blood cells (WBCs), have long been the gold standard for this purpose. Two of the most established radiopharmaceuticals for leukocyte labeling are Indium-111 (¹¹¹In) oxine and Technetium-99m (⁹⁹mTc) hexamethylpropyleneamine oxime (HMPAO). This guide provides a detailed comparative analysis of these two agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and protocols.
Mechanism of Action and Key Properties
Indium-111 Oxine: This agent utilizes the lipophilic chelator, oxine (8-hydroxyquinoline), to transport the radioactive isotope Indium-111 across the leukocyte cell membrane.[1] Once inside the cell, the ¹¹¹In dissociates from the oxine and binds to intracellular components.[2] The liberated oxine then diffuses out of the cell.[3] This mechanism results in a stable intracellular label.
Technetium-99m HMPAO: This radiopharmaceutical is a lipophilic complex that also passively diffuses across the leukocyte cell membrane.[1] Inside the cell, the ⁹⁹mTc-HMPAO complex is converted into a secondary, more hydrophilic complex, which is then trapped intracellularly.[4] A portion of the radioactivity is bound to granulocytes, which are the primary cell type involved in acute inflammation.[1]
Quantitative Performance Analysis
The choice between ¹¹¹In-oxine and ⁹⁹mTc-HMPAO often depends on the specific clinical indication, logistical considerations, and desired imaging characteristics. The following tables summarize key quantitative data to facilitate a direct comparison of their performance.
| Parameter | Indium-111 Oxine | Technetium-99m HMPAO | References |
| Labeling Efficiency | 72.5 ± 5.5% to ~77% | 44 ± 13% to 56% (can be >90% after washing) | [5][6][7][8] |
| Cell Viability | 96.5% | 97.5% to 98.5% | [4][6][7][9] |
| Radiochemical Purity | Not applicable (¹¹¹In binds to cellular components) | ≥90% | [9][10] |
| Recommended Adult Dose | 7.4 - 18.5 MBq (200 - 500 µCi) | 185 - 740 MBq (5 - 20 mCi) | [1][5][11][12] |
| Typical Imaging Times | 1-4 hours (early), 16-30 hours (delayed) | 1-4 hours (early), sometimes up to 24 hours | [11][12][13][14][15][16][17] |
| Physical Half-life | 67.3 hours | 6 hours | [3][13] |
Diagnostic Accuracy
The diagnostic performance of leukocyte scintigraphy is highly dependent on the clinical context. Below is a comparison of the reported diagnostic accuracy of ¹¹¹In-oxine and ⁹⁹mTc-HMPAO for specific conditions.
| Clinical Indication | Radiopharmaceutical | Sensitivity | Specificity | References |
| Osteomyelitis | ¹¹¹In-oxine | 86% - 97% | 82% - 94% | [6][18][19][20][21] |
| ⁹⁹mTc-HMPAO | 50% - 92.6% | 97.6% - 100% | [22][23] | |
| Inflammatory Bowel Disease | ¹¹¹In-oxine | All patients with active disease had positive scans | No false positives reported | [24] |
| ⁹⁹mTc-HMPAO | 98% | 83% - 100% | [24][25][26] | |
| Intra-abdominal Abscess | ¹¹¹In-oxine | 88% | 95% | [17] |
| ⁹⁹mTc-HMPAO | Generally high, but physiologic bowel excretion can be a confounder | Variable, affected by bowel activity | [27] |
Experimental Protocols
Strict aseptic technique is paramount during the entire leukocyte labeling procedure to prevent contamination and ensure patient safety.
Indium-111 Oxine Leukocyte Labeling Protocol
-
Blood Collection: Withdraw approximately 50-60 mL of venous blood from the patient into a syringe containing an anticoagulant (e.g., acid citrate dextrose).[3][11]
-
Erythrocyte Sedimentation: Allow the red blood cells to sediment by gravity or use a sedimenting agent (e.g., hydroxyethyl starch).
-
Leukocyte-Rich Plasma (LRP) Isolation: Carefully collect the supernatant, which is the leukocyte-rich plasma.
-
Cell Pelleting: Centrifuge the LRP to obtain a leukocyte pellet.
-
Washing: Wash the cell pellet with sterile saline to remove residual plasma, as transferrin in plasma can interfere with labeling.[3]
-
Radiolabeling: Resuspend the leukocyte pellet in saline and add the commercially prepared ¹¹¹In-oxine solution. Incubate at room temperature for approximately 15-30 minutes with gentle swirling.[2][3]
-
Final Preparation: After incubation, centrifuge the labeled cells, remove the supernatant, and resuspend the labeled leukocyte pellet in autologous plasma-poor platelet (PPP) or saline for reinjection.
-
Quality Control: Before reinjection, visually inspect the preparation for clumps. Determine the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant.
-
Reinjection: Administer the labeled leukocytes to the patient intravenously slowly using a large-gauge needle (e.g., 19- or 21-gauge) to prevent cell damage.[13]
Technetium-99m HMPAO Leukocyte Labeling Protocol
-
Blood Collection and LRP Isolation: Follow the same initial steps as for the ¹¹¹In-oxine protocol to obtain a leukocyte pellet.
-
⁹⁹mTc-HMPAO Preparation: Reconstitute a vial of HMPAO with a fresh eluate of ⁹⁹mTc-pertechnetate. The lipophilic ⁹⁹mTc-HMPAO complex should be used within 20-30 minutes of preparation as it is unstable in aqueous solution.[1]
-
Radiolabeling: Resuspend the isolated leukocyte pellet in plasma or saline and add the freshly prepared ⁹⁹mTc-HMPAO. Incubate at room temperature for 10-20 minutes with gentle agitation.[1][9]
-
Washing and Final Preparation: After incubation, add autologous PPP or saline and centrifuge to pellet the labeled cells. Remove the supernatant containing unbound ⁹⁹mTc-HMPAO. Resuspend the labeled cells in PPP for reinjection.
-
Quality Control: Visually inspect for aggregates. Calculate the labeling efficiency. The radiochemical purity of the initial ⁹⁹mTc-HMPAO preparation should be checked periodically.[1][9]
-
Reinjection: Administer the labeled leukocytes intravenously to the patient.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for leukocyte labeling with ¹¹¹In-oxine and ⁹⁹mTc-HMPAO.
Caption: ¹¹¹In-Oxine Leukocyte Labeling Workflow
Caption: ⁹⁹mTc-HMPAO Leukocyte Labeling Workflow
Comparative Discussion
Advantages of Indium-111 Oxine
-
Higher Labeling Efficiency: ¹¹¹In-oxine generally demonstrates a higher labeling efficiency compared to ⁹⁹mTc-HMPAO.[2]
-
Stable Label: The bond between ¹¹¹In and intracellular components is very stable, resulting in minimal elution of the radiolabel from the cells.
-
Favorable Biodistribution for Abdominal Imaging: A significant advantage of ¹¹¹In-labeled leukocytes is the lack of significant physiological excretion into the gastrointestinal or genitourinary tracts.[2][13] This makes it the preferred agent for imaging suspected intra-abdominal infections and inflammatory bowel disease (IBD).[2][13]
-
Long Half-Life: The 67.3-hour half-life of ¹¹¹In allows for delayed imaging (24-48 hours), which can be beneficial for detecting chronic or low-grade infections where leukocyte accumulation may be slower.[13]
-
Dual-Isotope Imaging: The distinct gamma photon energies of ¹¹¹In allow for simultaneous imaging with ⁹⁹mTc-labeled agents, such as ⁹⁹mTc-sulfur colloid for bone marrow imaging, which can improve diagnostic accuracy in cases of suspected osteomyelitis.[2]
Disadvantages of Indium-111 Oxine
-
Higher Radiation Dose: The longer half-life and particle emissions of ¹¹¹In result in a significantly higher radiation dose to the patient and the labeled leukocytes compared to ⁹⁹mTc-HMPAO.[2]
-
Poorer Image Quality: The lower administered dose and the higher energy photons of ¹¹¹In lead to images with lower spatial resolution and higher noise compared to those obtained with ⁹⁹mTc.[2][13]
-
Logistical Challenges: ¹¹¹In is cyclotron-produced and needs to be ordered in advance, which can be a limitation in acute settings.[2]
Advantages of Technetium-99m HMPAO
-
Lower Radiation Dose: The short 6-hour half-life and pure gamma emission of ⁹⁹mTc result in a substantially lower radiation burden for the patient.[13]
-
Superior Image Quality: The favorable physical characteristics of ⁹⁹mTc and the higher administered dose allow for high-resolution images with better count statistics.[13]
-
Readily Available: ⁹⁹mTc is readily available in most nuclear medicine departments from a Molybdenum-99/Technetium-99m generator.[2]
-
Faster Imaging: High-quality images can often be obtained as early as 1-4 hours post-injection, facilitating a more rapid diagnosis.[13]
Disadvantages of Technetium-99m HMPAO
-
Lower Labeling Efficiency: The labeling efficiency of ⁹⁹mTc-HMPAO is generally lower than that of ¹¹¹In-oxine.[7]
-
Label Instability: There is some elution of the ⁹⁹mTc label from the leukocytes over time, which can lead to background activity.[1]
-
Unfavorable Biodistribution for Abdominal Imaging: A major limitation of ⁹⁹mTc-HMPAO is its physiological excretion into the hepatobiliary and genitourinary systems, leading to activity in the liver, gallbladder, intestines, and bladder.[1][27] This can confound the interpretation of images of the abdomen and pelvis.[27]
-
Short Half-Life: The short half-life may not be ideal for imaging chronic or indolent infectious processes that may require delayed imaging.[13]
Conclusion
Both Indium-111 oxine and Technetium-99m HMPAO are valuable radiopharmaceuticals for leukocyte imaging, each with a distinct profile of advantages and disadvantages. The choice of agent should be tailored to the specific clinical question, the location of the suspected pathology, and patient-specific factors.
For suspected infections in the abdomen and pelvis, as well as for the evaluation of inflammatory bowel disease, ¹¹¹In-oxine is generally the preferred agent due to its lack of physiological bowel and urinary excretion. Its long half-life is also advantageous for detecting chronic infections.
Conversely, for indications outside the abdomen, such as appendicular osteomyelitis or soft tissue infections, ⁹⁹mTc-HMPAO is often favored because of its superior image quality, lower radiation dose, and ready availability. It allows for a more rapid diagnosis, which can be critical in acute settings.
Ultimately, a thorough understanding of the properties and performance characteristics of both ¹¹¹In-oxine and ⁹⁹mTc-HMPAO is essential for optimizing diagnostic outcomes in patients with suspected inflammatory and infectious diseases.
References
- 1. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. Novel approach for quality assessment and improving diagnostic accuracy in cell-based infection imaging using 99mTc-HMPAO labeled leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 6. In-111 WBC imaging of osteomyelitis in patients with underlying bone scan abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 99Tcm-HMPAO and 111In-oxine labelled granulocytes in man: first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a new leukocyte labeling procedure with 99mTc-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. greenkid.idv.tw [greenkid.idv.tw]
- 12. ref.mcbradiology.com [ref.mcbradiology.com]
- 13. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. radiology.wisc.edu [radiology.wisc.edu]
- 15. 99mTc‐HMPAO‐leukocyte scintigraphy for diagnosis and therapy monitoring of skull base osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medfordradiology.com [medfordradiology.com]
- 17. 111In-oxine labelled leukocyte scintigraphy in the detection and localization of active inflammation and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indium-111-labeled white blood cells in the detection of osteomyelitis complicated by a pre-existing condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
- 21. Clinical Utility of Indium 111–Labeled White Blood Cell Scintigraphy for Evaluation of Suspected Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diagnosis of osteomyelitis in the diabetic foot with a 99mTc-HMPAO leucocyte scintigraphy combined with a 99mTc-MDP bone scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative Analysis of 99mTc-MDP Three-Phase Bone Scan with SPECT/CT and 99mTc-HMPAO-Labeled WBC SPECT/CT in the Differential Diagnosis of Clinically Suspicious Post-traumatic Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of simultaneous 99mTc-HMPAO and 111In oxine labelled white cell scans in the assessment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.viamedica.pl [journals.viamedica.pl]
- 26. Inflammatory bowel disease activity assessment using technetium-99m-HMPAO leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The radiation dosimetry and normal value study of 99mTc-HMPAO-labeled leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control of Indium-111 Oxine Labeled Leukocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential quality control parameters for Indium-111 (¹¹¹In) Oxine labeled leukocytes, a critical radiopharmaceutical preparation for diagnosing occult infections and inflammation. We offer a detailed comparison with a prominent alternative, Technetium-99m (⁹⁹ᵐTc) Hexamethylpropyleneamine Oxime (HMPAO) labeled leukocytes, supported by experimental data and protocols to ensure the safety, efficacy, and reliability of these cellular imaging agents.
Performance Comparison: ¹¹¹In-Oxine vs. ⁹⁹ᵐTc-HMPAO Labeled Leukocytes
The choice between ¹¹¹In-oxine and ⁹⁹ᵐTc-HMPAO for leukocyte labeling depends on the specific clinical indication, imaging requirements, and logistical considerations. Below is a comparative summary of their key performance characteristics.
| Parameter | Indium-111 Oxine | Technetium-99m HMPAO | Key Considerations |
| Labeling Efficiency | Typically high, often >90% | Variable, generally lower than ¹¹¹In-Oxine | ¹¹¹In-Oxine offers more consistent and higher labeling yields. |
| Cell Viability | Generally maintained at a high level post-labeling | Can be more variable; the labeling process can be more damaging to cells | Careful handling is crucial for both, but especially for ⁹⁹ᵐTc-HMPAO to preserve cell function. |
| In-vivo Stability | High, with minimal elution of the radiolabel from the cells | Lower, with some elution of ⁹⁹ᵐTc from leukocytes over time | The high stability of ¹¹¹In-oxine is advantageous for delayed imaging. |
| Image Quality | Good, but limited by the lower administered dose and photon energy of ¹¹¹In | Excellent, with higher photon flux leading to better resolution and shorter imaging times | ⁹⁹ᵐTc-HMPAO is often preferred for superior image quality, especially in pediatric cases.[1] |
| Physical Half-life | 2.8 days | 6 hours | The longer half-life of ¹¹¹In allows for delayed imaging (24-48 hours), which can be crucial for diagnosing chronic infections. The short half-life of ⁹⁹ᵐTc is suitable for rapid diagnosis.[1][2] |
| Normal Biodistribution | Liver, spleen, and bone marrow. Minimal gut activity. | Liver, spleen, bone marrow, with notable gastrointestinal and urinary tract excretion. | The lack of significant bowel excretion makes ¹¹¹In-oxine superior for imaging abdominal and pelvic infections.[1][3] |
| Radiation Dosimetry | Higher radiation dose, particularly to the spleen. | Lower radiation dose to the patient. | ⁹⁹ᵐTc-HMPAO is favored in radiosensitive populations like pediatric patients.[2] |
Key Quality Control Parameters for ¹¹¹In-Oxine Labeled Leukocytes
To ensure the diagnostic efficacy and patient safety of ¹¹¹In-oxine labeled leukocytes, a series of stringent quality control tests must be performed.
| Quality Control Test | Acceptance Criteria | Purpose |
| Radionuclidic Purity | As per manufacturer's specifications | To ensure that the radioactivity is primarily from ¹¹¹In and not from other contaminating radionuclides. |
| Radiochemical Purity | ≥90% of ¹¹¹In bound to leukocytes | To confirm that the majority of the radioactivity is attached to the leukocytes and not present as free ¹¹¹In-oxine. |
| Labeling Efficiency | ≥70% | To ensure a sufficient amount of radioactivity is bound to the leukocytes for effective imaging. |
| Cell Viability | ≥90% viable cells | To confirm that the labeling process has not significantly damaged the leukocytes, which is crucial for their in-vivo migration to infection sites. |
| Sterility | No microbial growth | To prevent the administration of contaminated products, which could lead to sepsis in the patient. |
| Apyrogenicity (Endotoxin) | As per USP limits | To prevent pyrogenic reactions in the patient upon injection. |
| Visual Inspection | Homogeneous, milky-white suspension, free of clumps and foreign matter | To ensure the absence of aggregates that could cause micro-emboli upon injection. |
Experimental Protocols
Detailed methodologies for the principal quality control tests are provided below.
Determination of Labeling Efficiency
Principle: This test quantifies the percentage of the total radioactivity that has been successfully bound to the leukocytes.
Procedure:
-
After the incubation of leukocytes with ¹¹¹In-oxine and subsequent washing steps, the cell pellet is resuspended in a known volume of saline or plasma.
-
A small, accurately measured aliquot of the final cell suspension (labeled leukocytes) is taken.
-
The remaining supernatant from the final wash is also collected.
-
The radioactivity in the cell suspension aliquot and the supernatant is measured in a dose calibrator.
-
Labeling Efficiency (%) is calculated using the following formula:
Assessment of Cell Viability by Trypan Blue Exclusion
Principle: This method distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the blue stain.[4][5]
Procedure:
-
Prepare a 1:1 dilution of the labeled cell suspension with a 0.4% trypan blue solution. For example, mix 20 µL of the cell suspension with 20 µL of trypan blue.
-
Gently mix and incubate at room temperature for 1-2 minutes.[6]
-
Load a hemocytometer with the cell suspension-trypan blue mixture.
-
Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Cell Viability (%) is calculated as:
Sterility Testing
Principle: To detect the presence of viable microorganisms in the final product. The United States Pharmacopeia (USP) outlines two primary methods.[7]
Procedure (Membrane Filtration Method - Preferred for Radiopharmaceuticals): [8][9]
-
Aseptically filter the entire volume of the labeled leukocyte preparation through a sterile 0.45 µm membrane filter.
-
The filter is then aseptically cut in half.
-
One half is placed in a suitable volume of Fluid Thioglycollate Medium (for the detection of anaerobic and some aerobic bacteria) and incubated at 30-35°C for 14 days.
-
The other half is placed in Soybean-Casein Digest Medium (for the detection of fungi and aerobic bacteria) and incubated at 20-25°C for 14 days.
-
The media are observed for any signs of microbial growth (turbidity).
Apyrogenicity Testing (Limulus Amebocyte Lysate - LAL Test)
Principle: This in vitro test detects the presence of bacterial endotoxins, which are common pyrogens. The LAL reagent, derived from the blood of the horseshoe crab, clots in the presence of endotoxins.[10]
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent with the labeled leukocyte preparation (or a suitable dilution) in a depyrogenated glass tube.
-
Positive and negative controls are prepared in parallel. The positive control contains a known amount of endotoxin, while the negative control is pyrogen-free water.
-
The tubes are incubated at 37°C for a specified period (typically 60 minutes).[11]
-
After incubation, the tubes are gently inverted. A solid gel that remains firm at the bottom of the tube indicates a positive result (presence of endotoxins). The absence of a solid gel indicates a negative result.
Quality Control Workflow for ¹¹¹In-Oxine Labeled Leukocytes
The following diagram illustrates the logical flow of the quality control process for ¹¹¹In-Oxine labeled leukocytes.
Caption: Quality control workflow for ¹¹¹In-Oxine labeled leukocytes.
Conclusion
Rigorous adherence to these quality control parameters and protocols is paramount for the safe and effective clinical use of ¹¹¹In-oxine labeled leukocytes. While ⁹⁹ᵐTc-HMPAO presents a viable alternative with certain advantages, ¹¹¹In-oxine remains a valuable tool, particularly for abdominal imaging and situations requiring delayed imaging. This guide provides the necessary framework for researchers and professionals to ensure the highest standards in the preparation and evaluation of these essential diagnostic agents.
References
- 1. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inflammation and Infection | Radiology Key [radiologykey.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. usp.org [usp.org]
- 8. cup-contract-labs.com [cup-contract-labs.com]
- 9. Validation of sterility testing of radiopharmaceuticals by membrane filtration for reduction of the radiation dose [inis.iaea.org]
- 10. matresearch.com [matresearch.com]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
A Comparative Guide to Indium-111 Oxine and Zirconium-89 Oxine for Cellular PET Imaging
For researchers, scientists, and drug development professionals, the ability to accurately track cells in vivo is paramount for evaluating the efficacy and safety of cell-based therapies. Positron Emission Tomography (PET) offers a highly sensitive and quantitative imaging modality for this purpose. This guide provides a detailed comparison of two key radiolabeling agents: the established Indium-111 oxine ([¹¹¹In]In-oxine), often used for SPECT imaging but with PET capabilities, and the increasingly popular Zirconium-89 oxine ([⁸⁹Zr]Zr-oxine) for dedicated PET imaging.
This comparison delves into their performance, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.
At a Glance: Key Performance Indicators
| Feature | Indium-111 Oxine ([¹¹¹In]In-oxine) | Zirconium-89 Oxine ([⁸⁹Zr]Zr-oxine) | Key Advantages of [⁸⁹Zr]Zr-oxine |
| Imaging Modality | SPECT / Gamma Scintigraphy | PET | Higher sensitivity, spatial resolution, and quantification.[1][2] |
| Radionuclide Half-life | 2.8 days (67.2 hours)[3] | 3.27 days (78.4 hours)[4][5] | Better suited for tracking cellular fate over extended periods (up to 2 weeks).[6][7] |
| Radiosynthesis Yield | Typically high | >97%[8][9] | Simple, high-yield, one-step preparation.[1] |
| Cell Labeling Efficiency | ~77-89% for leukocytes.[1] | 13-53% for various cell types.[7][8] | Broad applicability to a wide range of cell types.[4][8] |
| Intracellular Stability | Lower; ~35% of ¹¹¹In is non-protein-bound.[10] Release of 3% at 1h, 24% at 24h.[3] | High; >97% of ⁸⁹Zr is protein-bound.[7][10] 83.5% retention at day 5.[8] | More stable intracellularly, leading to better retention of the radiolabel.[10][11] |
| Effect on Cell Viability | Generally considered safe at appropriate doses. | No significant effect on viability, proliferation, or function at optimal doses.[8][12] | Negligible radiotoxicity when used at appropriate labeling doses.[7][13] |
| In Vivo Biodistribution | Initial lung uptake, followed by accumulation in liver, spleen, and bone marrow.[14] | Similar to ¹¹¹In-oxine, with initial lung transit followed by homing to liver, spleen, and bone marrow.[5][6] | Greater retention of activity in labeled cells in vivo.[11] |
Delving Deeper: Experimental Data and Protocols
Radiosynthesis and Cell Labeling
The synthesis of both [¹¹¹In]In-oxine and [⁸⁹Zr]Zr-oxine is a relatively straightforward process. [¹¹¹In]In-oxine is commercially available as a ready-to-use solution. The synthesis of [⁸⁹Zr]Zr-oxine involves mixing ⁸⁹Zr-chloride or ⁸⁹Zr-oxalate with oxine in an aqueous solution, followed by neutralization.[6][7] A key advantage of the [⁸⁹Zr]Zr-oxine synthesis is its consistently high yield, often exceeding 97%.[8][9]
Comparative Cell Labeling Efficiency
While [¹¹¹In]In-oxine demonstrates higher labeling efficiency, particularly for leukocytes, [⁸⁹Zr]Zr-oxine has been successfully used to label a broader range of cell types, including T cells, dendritic cells (DCs), natural killer (NK) cells, and stem cells.[7][8][13]
| Cell Type | [¹¹¹In]In-oxine Labeling Efficiency (%) | [⁸⁹Zr]Zr-oxine Labeling Efficiency (%) | Reference |
| White Blood Cells (WBCs) | 89.1 ± 9.5 | 48.7 ± 6.3 | [1][2] |
| Dendritic Cells (DCs) | - | 13.0 - 43.9 | [8] |
| Cytotoxic T Lymphocytes (CTLs) | - | 13.0 - 43.9 | [8] |
| Natural Killer (NK) Cells | - | 13.0 - 43.9 | [8] |
| MC38 cells | - | 53.84 ± 3.65 | [7] |
| Naïve CTLs | - | 20.76 ± 1.82 | [7] |
In Vitro Stability and Cellular Retention
A critical factor for long-term cell tracking is the stability of the radiolabel within the cell. Studies have shown that ⁸⁹Zr exhibits significantly higher and more stable binding to intracellular proteins compared to ¹¹¹In.[10] Over 97% of intracellular ⁸⁹Zr is protein-bound, whereas a substantial portion of ¹¹¹In (>35%) remains non-protein-bound, leading to higher leakage from the cell over time.[7][10]
| Time Point | [¹¹¹In]In-oxine Retention (%) | [⁸⁹Zr]Zr-oxine Retention (%) | Reference |
| 24 hours | ~76 | - | [3] |
| 5 days | - | 83.5 ± 1.8 (in DCs) | [8][12] |
| 7 days | - | 66.7 ± 0.9 (in hMSCs) | [15] |
Impact on Cellular Function
A crucial consideration for any cell labeling agent is its potential impact on cell viability and function. At optimized labeling concentrations, [⁸⁹Zr]Zr-oxine has been shown to have no significant adverse effects on the survival, proliferation, or functionality of various immune cells.[8][12] Similarly, established protocols for [¹¹¹In]In-oxine labeling are designed to minimize cellular damage.[14]
In Vivo Biodistribution and Performance
Following intravenous injection, cells labeled with either [¹¹¹In]In-oxine or [⁸⁹Zr]Zr-oxine show an initial transient accumulation in the lungs, followed by migration to the liver, spleen, and bone marrow.[5][6][14][16] However, comparative studies have demonstrated that dendritic cells labeled with [⁸⁹Zr]Zr-oxine show significantly higher retention of radioactivity in the liver and spleen at both 1 and 7 days post-injection compared to those labeled with [¹¹¹In]In-oxine, indicating greater stability of the ⁸⁹Zr label in vivo.[11] The longer half-life of ⁸⁹Zr also allows for extended cell tracking for up to two weeks.[6][7]
Experimental Methodologies
[¹¹¹In]In-oxine Leukocyte Labeling Protocol
This protocol is based on established guidelines for labeling autologous white blood cells.[14][17][18]
-
Cell Separation: Isolate mixed leukocytes from whole blood using a suitable density gradient centrifugation method.
-
Labeling: Add approximately 20 MBq of a ready-to-use [¹¹¹In]In-oxine solution to the leukocyte suspension.
-
Incubation: Incubate the cell suspension for 10 minutes at room temperature, with periodic gentle swirling to prevent sedimentation.[14]
-
Washing: Add at least 3 ml of phosphate-buffered saline (PBS) or saline and centrifuge at 150 g for 5 minutes.
-
Final Preparation: Remove the supernatant containing unbound [¹¹¹In]In-oxine. Gently resuspend the labeled cell pellet in 3-5 ml of cell-free plasma (CFP) for reinjection.[14]
[⁸⁹Zr]Zr-oxine Cell Labeling Protocol
This protocol is a generalized procedure based on published methods.[6][7][8]
-
[⁸⁹Zr]Zr-oxine Synthesis: Mix ⁸⁹Zr-chloride with an oxine solution. Neutralize the mixture to a pH of 7.0-7.3.[7] This synthesis is rapid and can be performed at room temperature.[6]
-
Cell Incubation: Incubate the desired cells with the synthesized [⁸⁹Zr]Zr-oxine complex in PBS for approximately 15 minutes at room temperature or 4°C.[6]
-
Washing: Wash the labeled cells to remove any unbound [⁸⁹Zr]Zr-oxine.
-
Resuspension: Resuspend the final labeled cell pellet in a suitable medium for in vitro assays or in vivo administration.
Visualizing the Processes
Radiolabeling Workflow
Caption: Comparative workflows for cell labeling with [¹¹¹In]In-oxine and [⁸⁹Zr]Zr-oxine.
In Vivo Cell Tracking Experimental Design
Caption: A generalized workflow for an in vivo cell tracking study using radiolabeled cells.
Conclusion
Both [¹¹¹In]In-oxine and [⁸⁹Zr]Zr-oxine are valuable tools for tracking cells in vivo. While [¹¹¹In]In-oxine has a long history of use, particularly for leukocyte imaging with SPECT, the emergence of [⁸⁹Zr]Zr-oxine offers significant advantages for researchers utilizing PET. The superior imaging characteristics of PET, combined with the longer half-life and greater intracellular stability of ⁸⁹Zr, make [⁸⁹Zr]Zr-oxine a more robust choice for long-term, quantitative cell tracking studies.[1][2] Its applicability to a wide range of cell types further enhances its utility in the dynamic and expanding field of cell-based therapies.[4] The choice between these two agents will ultimately depend on the specific research question, the cell type of interest, the required duration of tracking, and the available imaging modality.
References
- 1. A kit formulation for the preparation of [89Zr]Zr(oxinate)4 for PET cell tracking: White blood cell labelling and comparison with [111In]In(oxinate)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Imaging of cell-based therapy using 89Zr-oxine ex vivo cell labeling for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. (89)Zr-Oxine Complex PET Cell Imaging in Monitoring Cell-based Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Intracellular Protein Binding of Zr-89 Oxine Cell Labeling for PET Cell Tracking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 89Zr-Oxine Complex PET Cell Imaging in Monitoring Cell-based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution of 89Zr-oxine-labeled human bone marrow-derived mesenchymal stem cells by micro-PET/computed tomography imaging in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo tracking of 111In-oxine labeled mesenchymal stem cells following infusion in patients with advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. deepdyve.com [deepdyve.com]
A Comparative Guide to Quantifying Cell Migration: Indium-111 Oxine SPECT vs. Alternative Imaging Modalities
For researchers, scientists, and drug development professionals navigating the complex landscape of cell migration analysis, this guide provides an objective comparison of Indium-111 (¹¹¹In)-oxine Single Photon Emission Computed Tomography (SPECT) imaging with leading alternative methods: Positron Emission Tomography (PET), Bioluminescence Imaging (BLI), and Fluorescence Imaging. This document offers a comprehensive overview of their respective performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison at a Glance
The selection of a cell tracking modality is a critical decision in experimental design, directly impacting the sensitivity, resolution, and quantitative accuracy of cell migration studies. The following table summarizes key quantitative parameters for ¹¹¹In-oxine SPECT and its alternatives.
| Feature | ¹¹¹In-Oxine SPECT | PET (e.g., ⁸⁹Zr-oxine) | Bioluminescence Imaging (BLI) | Fluorescence Imaging |
| Detection Principle | Gamma-ray emission from ¹¹¹In | Coincident gamma-ray emission from positron-emitting radionuclide | Light emission from luciferase-catalyzed reaction | Light emission from fluorescent probes upon excitation |
| Sensitivity | High (can detect ~10⁵ cells) | Very high (can detect as few as a single cell with advanced techniques)[1] | Very high (can detect as few as 10² cells in vivo)[2] | High (single-cell sensitivity in vitro) |
| Spatial Resolution | Poor (~5-10 mm)[3] | Good (~1-2 mm for preclinical systems)[4] | Poor (several mm), dependent on depth and tissue scattering | Very high (sub-micron in vitro) |
| Quantitative Accuracy | Good, allows for quantification of radioactivity | Excellent, highly quantitative | Semi-quantitative in vivo due to light scattering and attenuation | Quantitative in vitro, challenging in vivo |
| Temporal Resolution | Suitable for long-term tracking (¹¹¹In half-life: ~2.8 days) | Suitable for long-term tracking (e.g., ⁸⁹Zr half-life: ~3.3 days)[5] | Suitable for real-time and long-term imaging | Suitable for real-time and long-term imaging (photostability can be a limitation) |
| In Vivo Applicability | Whole-body imaging in small animals and humans | Whole-body imaging in small animals and humans | Primarily for small animals due to limited light penetration | Limited in vivo use for deep tissues due to light scattering and absorption |
| Labeling Efficiency | Variable, reported at ~25% for mesenchymal stem cells[6] | High | Requires genetic modification of cells to express luciferase | High, various labeling methods available |
| Toxicity/Cell Perturbation | Potential for radiotoxicity, may impair metabolic activity and migration[6] | Potential for radiotoxicity, though low levels of radioactivity are used[4] | Generally low, but overexpression of luciferase can be a metabolic burden | Phototoxicity can be an issue with high excitation light; some dyes can be toxic |
Experimental Methodologies
Detailed and reproducible protocols are fundamental to robust scientific inquiry. This section outlines standardized procedures for cell labeling and migration analysis for each of the compared imaging modalities.
Indium-111 Oxine Labeling for SPECT Imaging
This protocol is adapted from established guidelines for labeling leukocytes and has been applied to other cell types.[7][8]
Materials:
-
Cells of interest (e.g., leukocytes, stem cells, cancer cells)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile saline
-
Acid-Citrate-Dextrose (ACD) solution
-
¹¹¹In-oxine solution (commercially available)
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
-
Incubator
Procedure:
-
Cell Isolation and Preparation: Isolate the desired cell population using standard cell culture or blood separation techniques. Wash the cells twice with sterile PBS and resuspend in sterile saline at a concentration of 1 x 10⁷ cells/mL.
-
Labeling: Add ¹¹¹In-oxine to the cell suspension (typically 10-20 MBq per 10⁷ cells).
-
Incubation: Incubate the cell suspension at room temperature for 15-30 minutes with gentle mixing every 5 minutes to prevent cell sedimentation.
-
Washing: After incubation, add an excess of sterile PBS to the cell suspension and centrifuge at 150-200 x g for 5 minutes.
-
Removal of Unbound ¹¹¹In-oxine: Carefully aspirate and discard the supernatant containing unbound ¹¹¹In-oxine.
-
Resuspension: Gently resuspend the labeled cell pellet in an appropriate volume of sterile saline or culture medium for injection or further in vitro assays.
-
Quality Control: Determine the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant using a gamma counter.
Zirconium-89 Oxine Labeling for PET Imaging
This protocol provides a method for labeling cells with the long-lived positron emitter ⁸⁹Zr for extended in vivo tracking.[4][9]
Materials:
-
Cells of interest
-
Sterile PBS
-
⁸⁹Zr-oxalate or ⁸⁹Zr-chloride
-
8-hydroxyquinoline (oxine) solution
-
Sterile reaction vials
-
Centrifuge
Procedure:
-
Preparation of ⁸⁹Zr-oxine Complex: In a sterile vial, mix ⁸⁹Zr with the oxine solution at room temperature. The complex forms rapidly.
-
Cell Preparation: Prepare a single-cell suspension of the target cells in sterile PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
Labeling: Add the freshly prepared ⁸⁹Zr-oxine complex to the cell suspension.
-
Incubation: Incubate for 20-30 minutes at room temperature with gentle agitation.
-
Washing: Wash the cells three times with sterile PBS to remove any unbound ⁸⁹Zr-oxine. Centrifuge at a low speed (150-200 x g) to pellet the cells between washes.
-
Resuspension: Resuspend the final cell pellet in a suitable sterile medium for administration.
-
Quantification: Measure the radioactivity of the labeled cells using a dose calibrator to determine the labeling efficiency and the amount of radioactivity per cell.
Bioluminescence Imaging (BLI) Workflow
BLI requires the genetic modification of cells to express a luciferase enzyme.
Materials:
-
Target cells
-
Lentiviral or retroviral vector encoding a luciferase gene (e.g., Firefly luciferase)
-
Transfection/transduction reagents
-
Cell culture medium with appropriate selection antibiotic (e.g., puromycin)
-
Luciferin substrate
-
In vivo imaging system with a sensitive CCD camera
Procedure:
-
Generation of Stable Luciferase-Expressing Cell Line:
-
Transduce or transfect the target cells with the luciferase-encoding vector.
-
Select for stably transduced/transfected cells using the appropriate antibiotic.
-
Expand the stable cell line and confirm luciferase expression and activity via an in vitro luciferase assay.
-
-
In Vivo Imaging:
-
Inject the luciferase-expressing cells into the animal model.
-
At desired time points, administer the luciferin substrate to the animal (typically via intraperitoneal injection).
-
Anesthetize the animal and place it in the light-tight chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The signal intensity correlates with the number of viable cells.[2]
-
Fluorescence-Based Scratch Wound Healing Assay
This in vitro assay is a common method to quantify collective cell migration.[10][11][12]
Materials:
-
Confluent monolayer of cells in a multi-well plate
-
Sterile pipette tip (p200 or p10) or a specialized wound-making tool
-
Cell culture medium
-
Fluorescent cell stain (e.g., Calcein AM for live cells, DAPI for nuclei)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Creating the Scratch: Using a sterile pipette tip, create a straight "scratch" or cell-free gap in the center of the monolayer.
-
Washing: Gently wash the well with PBS to remove any detached cells.
-
Imaging (Time 0): Immediately after creating the scratch, acquire the first set of phase-contrast and/or fluorescence images.
-
Incubation and Time-Lapse Imaging: Incubate the plate under normal cell culture conditions. Acquire images of the same field of view at regular intervals (e.g., every 2-4 hours) over the course of the experiment (typically 24-48 hours).
-
Image Analysis: Quantify the rate of cell migration by measuring the change in the area of the cell-free gap over time using image analysis software (e.g., ImageJ). The rate of wound closure is an indicator of collective cell migration.
Visualizing the Concepts
To further elucidate the experimental processes and biological pathways discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Cell Tracking
CXCR4/SDF-1 Signaling Pathway in Cell Migration
The CXCR4/SDF-1 (also known as CXCL12) signaling axis is a well-established pathway that plays a crucial role in directing the migration of various cell types, including cancer cells, to specific anatomical locations.[13][14][15]
Conclusion
The quantification of cell migration is a multifaceted endeavor, with the optimal imaging modality being contingent on the specific research question, biological system, and available resources. ¹¹¹In-oxine SPECT remains a valuable tool, particularly for clinical translation and long-term in vivo studies in larger animals and humans, offering good quantitative accuracy. However, for preclinical research demanding higher sensitivity and spatial resolution, PET imaging with tracers like ⁸⁹Zr-oxine presents a superior alternative. BLI is a powerful and cost-effective method for high-throughput in vivo screening in small animals, while fluorescence microscopy provides unparalleled resolution for detailed mechanistic studies of cell migration in vitro. By carefully considering the strengths and limitations of each technique as outlined in this guide, researchers can make informed decisions to advance their understanding of the dynamic process of cell migration.
References
- 1. Single-Cell PET Imaging and Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. SDF-1/CXCR4 signaling induces pancreatic cancer cell invasion and epithelial–mesenchymal transition in vitro through non-canonical activation of Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Available Technologies - NCI [techtransfer.cancer.gov]
- 10. Fluorescence-based quantitative scratch wound healing assay demonstrating the role of MAPKAPK-2/3 in fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Indium Oxine Versus Nanoparticle-Based Methods for Cell Tracking
For researchers, scientists, and drug development professionals navigating the complex landscape of in vivo cell tracking, the choice of labeling methodology is paramount. This guide provides an objective comparison of the traditional radiolabeling agent, Indium-111 Oxine, with modern nanoparticle-based techniques, supported by experimental data and detailed protocols to inform your selection process.
The ability to non-invasively monitor the fate of administered cells is critical for evaluating the efficacy and safety of cell-based therapies. For decades, Indium-111 (¹¹¹In) oxine has been a stalwart in clinical cell tracking, primarily for leukocytes, utilizing Single Photon Emission Computed Tomography (SPECT). However, the advent of nanotechnology has introduced a diverse array of nanoparticle-based contrast agents, such as Superparamagnetic Iron Oxide Nanoparticles (SPIONs) and Quantum Dots (QDs), offering alternative imaging modalities like Magnetic Resonance Imaging (MRI) and fluorescence imaging. This guide delves into a comparative analysis of these methods, focusing on key performance metrics to aid in the selection of the most appropriate tool for your research needs.
Performance Metrics: A Quantitative Comparison
The selection of a cell tracking agent hinges on a balance of labeling efficiency, impact on cell health, signal longevity, and detection sensitivity. The following tables summarize the quantitative performance of Indium Oxine, SPIONs, and QDs based on published experimental data.
| Parameter | Indium-111 Oxine | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Quantum Dots (QDs) |
| Primary Imaging Modality | SPECT/CT | MRI, Magnetic Particle Imaging (MPI) | Fluorescence Imaging |
| Typical Labeling Efficiency | 25% - 75%[1][2] | Generally high, can approach 100% with transfection agents | High, dependent on delivery method |
| Reported Cell Viability | Can be significantly reduced; dose-dependent toxicity[3] | Generally high, but can be affected by concentration and coating[4] | Can be cytotoxic depending on core composition (e.g., Cadmium) and concentration |
| Signal Retention (in vitro) | ~61% at 48 hours[2] | Can be diluted through cell division; long intracellular retention | Subject to dilution with cell division; photobleaching can occur |
| Detection Sensitivity | High (nanomolar to picomolar range) | High (micromolar to nanomolar range) | Very high (single-molecule detection possible) |
| Spatial Resolution | Low (several millimeters)[5] | High (<100 µm)[6] | High (sub-micron) |
| Penetration Depth | Deep tissue imaging possible | Deep tissue imaging possible | Limited in deep tissue due to light scattering |
| Quantitative Capability | Yes, can estimate cell numbers | Challenging to quantify absolute cell numbers with MRI[7] | Quantification can be challenging in vivo |
| Longitudinal Tracking | Limited by radioactive half-life (2.8 days) and radiotoxicity | Long-term tracking possible | Long-term tracking possible, limited by photostability and label dilution |
In-Depth Look at Cellular Impact
| Parameter | Indium-111 Oxine | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Quantum Dots (QDs) |
| Mechanism of Cellular Uptake | Passive diffusion of the lipophilic ¹¹¹In-oxine complex across the cell membrane. | Primarily through endocytosis (phagocytosis and pinocytosis). | Primarily through endocytosis. |
| Reported Effects on Cell Function | Can impair metabolic activity and migration.[2] May induce chromosomal aberrations. | Can induce oxidative stress and inflammatory responses at high concentrations. | Can generate reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage. |
| Biocompatibility Concerns | Radiation damage to cells, limiting proliferation and function. | Iron overload and potential long-term toxicity. Biocompatible coatings are crucial. | Potential release of heavy metal ions (e.g., Cd²⁺) leading to cytotoxicity. |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of cell tracking studies. Below are representative methodologies for labeling cells with this compound, SPIONs, and QDs.
Indium-111 Oxine Leukocyte Labeling Protocol
This protocol is adapted from established guidelines for labeling autologous white blood cells (WBCs).
Materials:
-
Sterile, pyrogen-free 0.9% sodium chloride
-
Acid-citrate-dextrose (ACD) solution
-
Hydroxyethyl starch (HES)
-
Indium-111 oxine solution (sterile, non-pyrogenic)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Centrifuge
-
Laminar flow hood
Procedure:
-
Blood Collection: Aseptically collect 40-60 mL of whole blood into a syringe containing ACD anticoagulant.
-
Cell Separation:
-
Transfer the blood to a sterile 50 mL conical tube.
-
Add HES to sediment the red blood cells. Allow to stand for 30-60 minutes.
-
Carefully collect the leukocyte-rich plasma (LRP) supernatant.
-
-
Leukocyte Pelleting:
-
Centrifuge the LRP at 150-200 x g for 5 minutes to pellet the leukocytes.
-
Remove and discard the platelet-rich plasma supernatant.
-
-
Washing: Gently resuspend the cell pellet in sterile saline and centrifuge again at 150-200 x g for 5 minutes. Discard the supernatant.
-
Labeling:
-
Resuspend the washed leukocyte pellet in 5 mL of sterile saline.
-
Add the desired amount of Indium-111 oxine (typically 500 µCi) to the cell suspension.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Final Wash:
-
Add 10 mL of platelet-poor plasma or sterile saline to the labeled cell suspension.
-
Centrifuge at 150-200 x g for 5 minutes.
-
Carefully remove and save the supernatant for labeling efficiency calculation.
-
-
Resuspension and Quality Control:
-
Gently resuspend the labeled cell pellet in 5-10 mL of sterile saline for injection.
-
Take a small aliquot for cell viability assessment (e.g., Trypan blue exclusion) and to determine labeling efficiency.
-
-
Labeling Efficiency Calculation:
-
Measure the radioactivity in the cell pellet and the supernatant using a dose calibrator.
-
Labeling Efficiency (%) = [Activity in cell pellet / (Activity in cell pellet + Activity in supernatant)] x 100.
-
Superparamagnetic Iron Oxide Nanoparticle (SPION) Cell Labeling Protocol for MRI
This protocol describes a general method for labeling adherent cells with commercially available, coated SPIONs.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
SPIONs with a biocompatible coating (e.g., dextran, PEG)
-
Optional: Transfection agent (e.g., poly-L-lysine)
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Prussian blue staining solution for confirming iron uptake
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel and grow to 70-80% confluency.
-
Preparation of Labeling Medium:
-
Dilute the SPION stock solution in serum-free or complete culture medium to the desired final concentration (e.g., 25-100 µg Fe/mL). If using a transfection agent, pre-incubate the SPIONs with the agent according to the manufacturer's instructions.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for 4-24 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Washing:
-
After incubation, remove the labeling medium.
-
Wash the cells three times with sterile PBS to remove any extracellular SPIONs.
-
-
Cell Harvest (if required):
-
Harvest the labeled cells using standard trypsinization methods.
-
Resuspend the cells in a suitable medium for downstream applications.
-
-
Confirmation of Labeling:
-
To confirm successful labeling, a sample of the cells can be stained with Prussian blue, which will stain the intracellular iron blue.
-
Cell viability can be assessed using an MTT or Trypan blue exclusion assay.
-
Quantum Dot (QD) Cell Labeling Protocol for Fluorescence Imaging
This protocol provides a general method for labeling live cells with QDs for fluorescence microscopy.
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
Commercially available QDs conjugated to a targeting moiety (e.g., antibody, peptide) or a cell-penetrating peptide.
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
Preparation of Labeling Solution:
-
Dilute the QD conjugate stock solution in culture medium to the desired final concentration (typically in the nanomolar range).
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the QD labeling solution to the cells.
-
Incubate for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will depend on the specific QD conjugate and cell type.
-
-
Washing:
-
After incubation, remove the labeling solution.
-
Gently wash the cells three times with pre-warmed culture medium to remove unbound QDs.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific QDs used.
-
-
Assessment of Viability:
-
Cell viability can be monitored during imaging or assessed post-imaging using a viability stain (e.g., propidium iodide).
-
Visualizing the Methodologies
To better understand the workflows and underlying principles, the following diagrams have been generated using the DOT language.
Experimental Workflows
Caption: Workflow for labeling leukocytes with Indium-111 Oxine.
Caption: General workflow for labeling cells with nanoparticles.
Signaling and Uptake Mechanisms
Caption: Cellular uptake mechanisms of this compound and nanoparticles.
Concluding Remarks
The choice between Indium-111 Oxine and nanoparticle-based cell tracking methods is not a simple one and depends heavily on the specific research question, available imaging infrastructure, and the cell type under investigation.
Indium-111 Oxine remains a clinically relevant and well-established method, particularly for tracking leukocytes in infectious and inflammatory diseases. Its main advantages are its high sensitivity and quantitative nature, allowing for the estimation of cell numbers in vivo. However, its use is limited by the short half-life of ¹¹¹In, the potential for radiation-induced cell damage, and the lower spatial resolution of SPECT imaging.
Nanoparticle-based methods offer a versatile and powerful alternative with several advantages, including the absence of ionizing radiation, the potential for long-term tracking, and the high spatial resolution of modalities like MRI. The ability to functionalize nanoparticles for targeted delivery and multimodal imaging further enhances their utility. However, challenges remain in ensuring long-term biocompatibility, preventing nanoparticle-induced toxicity, and achieving accurate quantification of cell numbers in vivo.
For studies requiring deep-tissue imaging and quantification of cell populations over a few days, and where the potential impact of radiation on cell function is acceptable, Indium-111 Oxine may be a suitable choice. For long-term tracking studies where high spatial resolution is critical and the potential for label dilution is managed, SPIONs with MRI are a strong contender. For high-resolution imaging in superficial tissues or in vitro applications where single-cell tracking is desired, QDs offer unparalleled sensitivity.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate robust and reliable data in their cell tracking experiments.
References
- 1. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Superparamagnetic Iron Oxide Nanoparticles as MRI contrast agents for Non-invasive Stem Cell Labeling and Tracking [thno.org]
- 7. Nanoparticles and clinically applicable cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Indium-111 Oxine Imaging with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indium-111 (¹¹¹In) oxine-based imaging data with histological findings for cell tracking and biodistribution studies. It is designed to offer an objective analysis of the performance of ¹¹¹In-oxine as a cell labeling agent, supported by experimental data and detailed protocols to aid in the design and validation of preclinical and clinical research.
Introduction to ¹¹¹In-Oxine Cell Tracking
Indium-111 oxine is a lipophilic chelate that readily crosses cell membranes, allowing for the intracellular labeling of various cell types, including leukocytes, platelets, and stem cells.[1][2] Once inside the cell, the ¹¹¹In dissociates from the oxine and binds to cytoplasmic components, effectively trapping the radionuclide. The gamma photons emitted by ¹¹¹In can then be detected using Single Photon Emission Computed Tomography (SPECT), enabling non-invasive, whole-body imaging of the labeled cells' migration and localization in vivo.[3]
Cross-validation of the imaging signal with traditional histological analysis is a critical step to confirm that the detected radioactivity accurately represents the presence of the labeled cells in the tissue of interest. This validation ensures the reliability of the imaging data for quantitative analysis and interpretation of cellular therapies and disease processes.
Comparative Analysis: ¹¹¹In-Oxine Imaging vs. Histology
While direct quantitative comparisons in the form of cell counts versus radioactivity in the same tissue samples are not extensively published in a standardized format, several studies have established a strong correlation between ¹¹¹In-oxine imaging and histological findings.
One study on ¹¹¹In-oxine labeled platelets in rabbits demonstrated a good correlation between in vivo quantification of radioactivity in the liver and spleen and postmortem measurements of radioactivity in the same organs (r = 0.854 and r = 0.899, respectively).[4] This provides evidence that the imaging signal is proportional to the amount of radioactivity present in the tissue.
Another study investigating vertebral osteomyelitis in a rabbit model showed that sites of high ¹¹¹In-oxine labeled white blood cell accumulation on scintigraphy corresponded with histopathologically confirmed osteomyelitis.[5] This highlights the ability of ¹¹¹In-oxine imaging to correctly identify areas of inflammation that are subsequently verified at the cellular level.
The following table summarizes the key performance aspects of ¹¹¹In-oxine imaging when cross-validated with histology.
| Parameter | ¹¹¹In-Oxine Imaging Performance | Histological Correlation | Key Considerations |
| Cell Localization | High sensitivity for detecting accumulations of labeled cells in various tissues, including sites of inflammation and infection.[6][7] | Histological analysis confirms the presence of labeled cells at the sites of increased radioactivity.[5] | The spatial resolution of SPECT (typically several millimeters) is much lower than microscopy, so precise co-localization requires careful tissue sampling from imaged regions.[3] |
| Quantification | Semi-quantitative analysis of radioactivity in regions of interest (ROIs) can provide an estimate of relative cell numbers. | Ex vivo gamma counting of tissues provides a more accurate measure of radioactivity, which can be correlated with cell counts from histological sections of the same tissue. | Factors such as signal attenuation, scatter, and partial volume effects can influence the accuracy of in vivo quantification with SPECT.[8] |
| Cell Viability | Labeling with appropriate concentrations of ¹¹¹In-oxine has been shown to have minimal impact on the viability and functional competence of various cell types.[2][9] | Histological examination can assess the morphology and integrity of the labeled cells within the tissue context. | High doses of radioactivity can potentially affect cell function and survival over time. |
Experimental Protocols
A comprehensive workflow for the cross-validation of ¹¹¹In-oxine imaging with histology involves several key stages, from cell preparation to data analysis.
I. ¹¹¹In-Oxine Cell Labeling Protocol
This protocol is a generalized procedure for labeling cells with ¹¹¹In-oxine, based on established guidelines.[1] Specific parameters may need to be optimized for different cell types.
Materials:
-
Sterile, pyrogen-free ¹¹¹In-oxine solution
-
Cell suspension in a suitable buffer (e.g., phosphate-buffered saline - PBS)
-
Sterile centrifuge tubes
-
Incubator
-
Gamma counter
Procedure:
-
Cell Preparation: Isolate and wash the target cells to remove any plasma or other contaminants. Resuspend the cells in a suitable buffer at a known concentration.
-
Incubation: Add the ¹¹¹In-oxine solution to the cell suspension. The amount of ¹¹¹In-oxine will depend on the cell type and number, but a typical starting point is 10-20 MBq of ¹¹¹In-oxine for 10⁸ cells.[1]
-
Incubate the cell suspension at room temperature for 15-30 minutes, with gentle agitation to ensure uniform labeling.[1]
-
Washing: After incubation, add excess buffer to the cell suspension and centrifuge to pellet the cells.
-
Supernatant Removal: Carefully remove and collect the supernatant.
-
Cell Pellet Resuspension: Resuspend the cell pellet in fresh, sterile buffer.
-
Quality Control: Measure the radioactivity in the cell pellet and the supernatant using a gamma counter to determine the labeling efficiency. A labeling efficiency of over 60% is generally considered acceptable.[3]
-
Final Preparation: Resuspend the final labeled cell product in a sterile solution suitable for injection.
II. In Vivo SPECT/CT Imaging Protocol
Procedure:
-
Animal Preparation: Prepare the animal model according to the approved institutional animal care and use committee (IACUC) protocol.
-
Cell Administration: Inject the ¹¹¹In-oxine labeled cells into the animal, typically via intravenous injection.
-
Imaging: At predetermined time points post-injection, anesthetize the animal and perform SPECT/CT imaging. The CT component provides anatomical co-registration for the SPECT data.[3]
-
Image Reconstruction and Analysis: Reconstruct the SPECT and CT images. Use image analysis software to draw regions of interest (ROIs) over the target organs and quantify the radioactivity in each ROI.
III. Histological Analysis and Data Correlation Protocol
Procedure:
-
Tissue Harvesting: Following the final imaging session, euthanize the animal and carefully dissect the organs of interest.
-
Ex Vivo Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. This provides a precise measure of the ¹¹¹In present in each organ.
-
Tissue Fixation and Processing: Fix the tissue samples in 10% neutral buffered formalin and process them for paraffin embedding.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) from the paraffin blocks and mount them on microscope slides.
-
Histological Staining:
-
Hematoxylin and Eosin (H&E) Staining: Perform standard H&E staining to visualize the overall tissue morphology and identify the labeled cells based on their characteristic appearance (e.g., morphology of immune cells in an inflammatory infiltrate).
-
Immunohistochemistry (IHC): If the labeled cells express specific markers, use IHC to definitively identify them. For example, if labeling T-cells, use an antibody against a T-cell specific marker like CD3.
-
-
Microscopy and Cell Counting:
-
Acquire high-resolution images of the stained tissue sections using a microscope.
-
Manually or using image analysis software, count the number of labeled cells per unit area in multiple representative fields of view for each tissue sample.
-
-
Data Correlation:
-
Correlate the ex vivo radioactivity measurements (counts per minute per gram of tissue) with the average cell counts per unit area from the corresponding histological sections.
-
Perform statistical analysis (e.g., linear regression) to determine the strength of the correlation between the imaging signal and the histological cell count.
-
Visualizing the Workflow and Relationships
To better understand the interconnectedness of the procedures and the logic of the cross-validation process, the following diagrams have been generated using Graphviz.
Alternative Approaches and Considerations
While ¹¹¹In-oxine remains a valuable tool for cell tracking, it is important to consider its limitations and potential alternatives.
-
Autoradiography: For higher resolution validation, autoradiography can be performed on tissue sections. This technique directly visualizes the distribution of the radioactive label at a microscopic level, allowing for more precise co-localization with histological features.[10]
-
Alternative Radionuclides: Other radionuclides, such as Zirconium-89 (⁸⁹Zr) for Positron Emission Tomography (PET) imaging, offer longer half-lives, which may be more suitable for tracking cell populations over extended periods.
-
Co-registration of Images: Advanced image analysis software can be used to co-register the in vivo SPECT images with high-resolution images of the histological sections, enabling a more direct spatial comparison of the imaging signal and cellular distribution.[11]
Conclusion
References
- 1. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 111In-oxine labelling of tumour-cytotoxic macrophages generated in vitro from circulating blood monocytes: an in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. 111In oxine-labeled rabbit platelets: in vivo distribution and sites of destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scintigraphic Patterns of Indium-111 Oxine-Labeled White Blood Cell Imaging of Gram-Negative versus Gram-Positive Vertebral Osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 111In-oxine labelled leukocyte scintigraphy in the detection and localization of active inflammation and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Method for co-registration of high-resolution specimen PET-CT with histopathology to improve insight into radiotracer distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo tracing of indium-111 oxine-labeled human peripheral blood mononuclear cells in patients with lymphatic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative autoradiographic study of the heterogeneous activity distribution of different indium-111-labeled radiopharmaceuticals in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Impact of Indium-111 Oxine Labeling on Lymphocyte Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracking the migration and function of lymphocytes is crucial for advancing our understanding of immune responses in various physiological and pathological contexts, including cancer immunotherapy, autoimmune diseases, and infectious diseases. Indium-111 oxine (¹¹¹In-oxine) has historically been a widely used radioisotope for labeling and tracking lymphocytes in vivo. However, concerns about the potential effects of this labeling method on lymphocyte function necessitate a thorough assessment. This guide provides a comprehensive comparison of ¹¹¹In-oxine with other common lymphocyte labeling techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Comparison of Lymphocyte Labeling Methods
The choice of a labeling method can significantly influence the outcome and interpretation of lymphocyte trafficking and function studies. This section compares ¹¹¹In-oxine with two other major categories of lymphocyte labels: other radiolabels (⁵¹Cr, ⁹⁹mTc-HMPAO) and fluorescent dyes (CFSE).
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of different lymphocyte labeling methods based on published data.
| Parameter | Indium-111 Oxine | Chromium-51 (⁵¹Cr) | Technetium-99m HMPAO | CFSE (Fluorescent Dye) |
| Primary Use | In vivo cell tracking, Cytotoxicity assays | In vitro cytotoxicity assays | In vivo cell tracking | In vitro/in vivo proliferation, cell tracking |
| Detection Method | Gamma camera | Gamma counter | Gamma camera | Flow cytometry, Fluorescence microscopy |
| Labeling Efficiency | High (72.5 +/- 5.5%)[1] | Lower than ¹¹¹In-oxine[2] | Lower than ¹¹¹In-oxine (44 +/- 13%)[1] | High |
| Spontaneous Release | Low[2] | Higher than ¹¹¹In-oxine[2] | Higher than ¹¹¹In-oxine | Minimal |
| Half-life | ~67 hours | ~27.7 days | ~6 hours | Stable |
Table 1: General Characteristics of Lymphocyte Labeling Methods
| Functional Parameter | Indium-111 Oxine | Chromium-51 (⁵¹Cr) | Technetium-99m HMPAO | CFSE (Fluorescent Dye) |
| Cell Viability | Generally high immediately after labeling, but can decline. Viability of 96.5% has been reported.[1] | High | High (98.5%)[1] | High, but can be concentration-dependent. |
| Proliferation | Can be impaired; poor proliferative response observed 24-48h post-labeling.[3] Phytohemagglutinin (PHA) induced transformation may not be affected, but mixed lymphocyte reaction is reduced.[4] | Not typically used to assess proliferation. | Less data available, but generally considered to have less impact than ¹¹¹In-oxine. | Gold standard for measuring proliferation; allows tracking of individual cell divisions. |
| Cytotoxicity | Antibody-dependent cellular cytotoxicity (ADCC) is significantly reduced.[5] | Standard method for cytotoxicity assays. | Less data available on direct impact on cytotoxicity. | Does not directly measure cytotoxicity but can be used to assess proliferation of cytotoxic cells. |
| Cytokine Production | Limited specific data available. The general stress on cells may alter cytokine profiles. | Not typically used for this purpose. | Less data available. | Can be combined with intracellular cytokine staining to analyze production on a per-cell basis. |
Table 2: Effects of Labeling Methods on Lymphocyte Function
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols.
Indium-111 Oxine Lymphocyte Labeling Protocol
This protocol is a generalized procedure based on established guidelines.[6]
-
Lymphocyte Isolation: Isolate lymphocytes from peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Washing: Wash the isolated lymphocytes multiple times with sterile, pyrogen-free phosphate-buffered saline (PBS) to remove platelets and plasma proteins.
-
Resuspension: Resuspend the lymphocyte pellet in a suitable buffer, such as PBS or saline.
-
Labeling: Add ¹¹¹In-oxine to the cell suspension. The typical activity is in the range of 10-20 µCi per 10⁸ cells.[7]
-
Incubation: Incubate the cell suspension at room temperature for 15-30 minutes with gentle agitation.
-
Washing: After incubation, wash the labeled cells with PBS containing a small amount of plasma or human serum albumin to remove unbound ¹¹¹In-oxine.
-
Final Resuspension: Resuspend the final cell pellet in a sterile, injectable solution for in vivo studies or in culture medium for in vitro assays.
-
Quality Control: Assess labeling efficiency and cell viability (e.g., using Trypan Blue exclusion).
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay Protocol
This is a standard protocol for measuring cell-mediated cytotoxicity.
-
Target Cell Labeling: Incubate target cells (e.g., tumor cells) with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Plating: Plate the labeled target cells in a 96-well plate.
-
Effector Cell Addition: Add effector lymphocytes at various effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Percent Lysis:
-
Spontaneous Release: CPM from target cells incubated with medium alone.
-
Maximum Release: CPM from target cells lysed with detergent.
-
Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
CFSE-Based Lymphocyte Proliferation Assay Protocol
This protocol outlines the steps for tracking lymphocyte proliferation using CFSE.
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of 1-10 x 10⁶ cells/mL in PBS.
-
CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete culture medium.
-
Washing: Wash the cells twice with complete culture medium.
-
Cell Culture: Culture the CFSE-labeled lymphocytes with the desired stimulus (e.g., mitogens, antigens).
-
Flow Cytometry Analysis: At various time points, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the fluorescence intensity.
Mandatory Visualizations
Experimental Workflow: Lymphocyte Labeling and Functional Assessment
Caption: Workflow for lymphocyte labeling and subsequent functional assessment.
Signaling Pathway: Potential Impact of ¹¹¹In-Oxine
Caption: Potential signaling pathways affected by Indium-111 oxine labeling.
Conclusion
The selection of a lymphocyte labeling technique requires careful consideration of the specific research question and the potential impact of the label on cellular function. Indium-111 oxine is a powerful tool for in vivo cell tracking due to its high labeling efficiency and the ability to detect signals using gamma cameras. However, the available evidence strongly suggests that ¹¹¹In-oxine labeling can have detrimental effects on lymphocyte function, including reduced proliferation and cytotoxicity.[3][5]
For studies focused on lymphocyte proliferation, fluorescent dyes like CFSE are the undisputed gold standard, offering the ability to track multiple cell divisions with minimal impact on cell viability at optimal concentrations. For in vitro cytotoxicity assays, ⁵¹Cr release remains a widely accepted and robust method, although non-radioactive alternatives are gaining popularity.
⁹⁹mTc-HMPAO presents a radionuclide alternative to ¹¹¹In-oxine for in vivo tracking with a shorter half-life, which can be advantageous in reducing the radiation burden on the cells and the subject. However, its lower labeling efficiency and higher elution rate are important considerations.[1]
Ultimately, the ideal lymphocyte labeling method will depend on a balance between the need for sensitive in vivo tracking and the preservation of normal cellular function. Researchers should carefully weigh the pros and cons of each technique and, where possible, perform pilot studies to validate their chosen method in the context of their specific experimental system. Further research is warranted to fully elucidate the effects of different labeling methods on the nuanced aspects of lymphocyte function, such as the secretion of specific cytokine profiles.
References
- 1. Comparison of simultaneous 99mTc-HMPAO and 111In oxine labelled white cell scans in the assessment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-release cytotoxicity assay with the use of indium-111: advantage over chromium-51 in long-term assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indium-111 labelled lymphocytes: isotope distribution and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of unlabeled indium oxine and indium tropolone on the function of isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labelling of lymphocytes with indium 111 oxine: effect on cell surface phenotype and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An isotope release cytotoxicity assay applicable to human tumors: the use of 111indium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indium-111 Oxine and Indium-111 Tropolone for Cell Labeling
For researchers in cellular biology, immunology, and drug development, the ability to accurately track cells in vivo is paramount. Radiolabeling with Indium-111 (¹¹¹In) remains a cornerstone technique for this purpose. The choice of the chelating agent, which facilitates the entry of ¹¹¹In into the cell, is a critical step that influences labeling efficiency, cellular viability, and the integrity of experimental outcomes. This guide provides an in-depth comparison of two commonly used chelating agents: Indium-111 Oxine (oxyquinoline) and Indium-111 Tropolone.
Mechanism of Cellular Labeling
Both ¹¹¹In-Oxine and ¹¹¹In-Tropolone utilize a similar passive diffusion mechanism to label cells. The chelating agent (Oxine or Tropolone) forms a neutral, lipid-soluble complex with the ¹¹¹In radionuclide.[1][2][3] This lipophilic complex is then able to traverse the cell's lipid bilayer membrane.
Once inside the cytoplasm, the relatively weak bond between ¹¹¹In and the chelator dissociates.[1][2] The liberated ¹¹¹In then binds with higher affinity to intracellular components, such as proteins and nucleic acids, effectively trapping the radioisotope within the cell.[1][2][4] The chelating agent itself is subsequently released from the cell.[2][3]
Performance Comparison: Experimental Data
The selection of a labeling agent often depends on the specific cell type and the experimental requirements. The following tables summarize key performance metrics based on published data.
| Parameter | Indium-111 Oxine | Indium-111 Tropolone | Cell Type | Reference |
| Labeling Efficiency | ~77% | 60-70% (in plasma) | Leukocytes / Platelets | [3][5] |
| 88% | 61% | Rabbit Platelets | [6] | |
| 75% | - | Hematopoietic Progenitor Cells | [7] | |
| 25% | - | Human Mesenchymal Stem Cells | [8] | |
| 20.6% | - | 5T33 Myeloma Cells | [9] |
| Parameter | Indium-111 Oxine | Indium-111 Tropolone | Cell Type | Reference |
| Cell Viability / Function | No impairment of chemotaxis. | Marked impairment of chemotaxis. | Neutrophils | [10][11] |
| Viability at 48h: 58% (low dose), 48% (high dose). | - | Hematopoietic Progenitor Cells | [7] | |
| No effect on viability, but reduced metabolic activity and migration. | - | Human Mesenchymal Stem Cells | [8] | |
| Slightly more degranulation and vacuolization observed. | Better preservation of ultrastructural and functional capabilities. | Rabbit Platelets | [6] | |
| In Vivo Recovery (24h) | 87.3 ± 1.25% | 89.5 ± 1.29% | Red Blood Cells | [12] |
| Label Retention (48h) | 18% | - | Hematopoietic Progenitor Cells | [7] |
| 61% | - | Human Mesenchymal Stem Cells | [8] |
Key Differences and Considerations
Indium-111 Oxine:
-
Advantages: Generally demonstrates higher labeling efficiencies in saline-based media.[6][10][11] It is a well-established method with extensive literature.
-
Disadvantages: The presence of plasma, which contains transferrin, can significantly reduce labeling efficiency by competing for the ¹¹¹In.[3] This necessitates washing and resuspending cells in a plasma-free medium, adding steps to the protocol and potentially increasing mechanical stress on the cells. Some studies report a greater negative impact on the viability and function of sensitive cell types like hematopoietic progenitors and mesenchymal stem cells.[7][8]
Indium-111 Tropolone:
-
Advantages: A key advantage is its ability to efficiently label cells directly in a plasma-containing medium.[5][13] This simplifies the labeling procedure, reduces handling time, and may improve the viability of labeled cells.[13] Some studies suggest it better preserves cellular function and ultrastructure compared to oxine.[6][14]
-
Disadvantages: Labeling efficiencies may be lower than those achieved with oxine in a saline medium.[5][10][11] It has been shown to impair the chemotaxis of neutrophils, a critical consideration for inflammation studies using this cell type.[10]
Experimental Protocols
Below are generalized protocols for labeling cells with ¹¹¹In-Oxine and ¹¹¹In-Tropolone. Note: These are representative workflows. Investigators must optimize parameters such as cell concentration, incubation time, and radioactivity for their specific cell type and application.
General Cell Labeling Workflow
Protocol 1: Labeling with Indium-111 Oxine
This protocol is adapted from guidelines for labeling white blood cells (WBCs).[2][15]
-
Cell Preparation: Isolate target cells (e.g., leukocytes) from whole blood using standard separation techniques (e.g., density gradient centrifugation).
-
Washing: Wash the isolated cells with a plasma-free buffer, such as phosphate-buffered saline (PBS), to remove plasma proteins. Centrifuge at 150-200 g for 5 minutes. Discard the supernatant.
-
Labeling: Resuspend the cell pellet in a plasma-free buffer. Add the prepared ¹¹¹In-Oxine solution (e.g., ~20 MBq) to the cell suspension.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes. Gently swirl the suspension periodically to ensure uniform labeling and prevent cell sedimentation.
-
Stopping the Reaction: Add at least 3-10 mL of PBS or cell-free plasma to the suspension to stop the labeling reaction. The transferrin in the plasma will bind any remaining free ¹¹¹In-Oxine.
-
Final Wash: Centrifuge the cell suspension at 150 g for 5 minutes. Carefully remove and measure the radioactivity of the supernatant, which contains unbound ¹¹¹In-Oxine.
-
Quantification: Measure the radioactivity of the cell pellet. Calculate the labeling efficiency (LE) as: LE (%) = (Pellet Activity / (Pellet Activity + Supernatant Activity)) * 100.
-
Resuspension: Gently resuspend the final labeled cell pellet in an appropriate medium (e.g., cell-free plasma or saline) for injection or in vitro use. Labeled cells should be used as soon as possible, preferably within 1 hour of labeling.[2]
Protocol 2: Labeling with Indium-111 Tropolone
This protocol takes advantage of Tropolone's ability to label cells in plasma.[5][13]
-
Cell Preparation: Isolate target cells. If starting from whole blood, prepare a platelet-rich or leukocyte-rich plasma suspension.
-
Labeling: Add the prepared ¹¹¹In-Tropolone complex directly to the cell suspension in plasma. Optimum concentrations are reported to be around 10 µg/mL in plasma.[5]
-
Incubation: Incubate at room temperature for approximately 15 minutes.[5]
-
Washing: After incubation, centrifuge the cells to pellet them and remove the supernatant containing unbound ¹¹¹In-Tropolone.
-
Quantification: As with the Oxine protocol, measure the radioactivity in the pellet and supernatant to determine the labeling efficiency.
-
Resuspension: Resuspend the labeled cells in fresh plasma or another suitable medium for their intended use.
Conclusion
Both Indium-111 Oxine and Indium-111 Tropolone are effective agents for cell labeling, but they are not interchangeable. The choice between them requires careful consideration of the specific cell type, the importance of preserving specific cellular functions, and the tolerance of the cells to handling and washing steps.
-
Indium-111 Oxine is often preferred when the highest possible labeling efficiency is the primary goal and the cells can withstand the necessary washing steps. It has a long history of use and a robust body of literature, though caution is advised for sensitive cell types.
-
Indium-111 Tropolone offers a significant advantage with its simpler, plasma-based protocol, which can be gentler on cells. This makes it an excellent candidate for studies where maintaining cellular integrity and function is critical, provided its potential effects on specific functions like neutrophil chemotaxis are not a confounding factor.
Researchers should conduct pilot studies to validate the chosen labeling method for their specific cell type and experimental model to ensure reliable and reproducible results.
References
- 1. Indium-111-labeled cellular blood components: mechanism of labeling and intracellular location in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 4. What is the mechanism of Indium In-111 oxyquinoline? [synapse.patsnap.com]
- 5. Indium-111 tropolone, a new high-affinity platelet label: preparation and evaluation of labeling parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com:443 [scispace.com:443]
- 7. Indium-111 oxine labelling affects the cellular integrity of haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]
- 10. Neutrophil labeling with indium-111: tropolone vs. oxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Use of indium-111 as a red cell label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging of inflammation with indium-111 tropolonate labeled leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of several indium-111 ligands in labeling blood cells: effect of diethylpyrocarbonate and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for the labelling of leucocytes with (111)In-oxine. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vivo Cell Tracking: A Comparative Guide to Indium-111 Oxine Stability
For researchers, scientists, and professionals in drug development, the ability to accurately track cells in vivo is paramount. Indium-111 oxine (¹¹¹In-oxine) has long been a workhorse for radiolabeling and tracking various cell types, including leukocytes, platelets, and stem cells. This guide provides a comprehensive comparison of the in vivo stability of the ¹¹¹In-oxine label, benchmarked against key alternatives, and supported by experimental data and detailed protocols to aid in the selection of the most appropriate cell tracking agent.
The stability of the radiolabel is a critical factor in ensuring that the detected signal accurately represents the location of the labeled cells over time, rather than eluted, free radiotracer. This guide delves into the quantitative data on the in vivo performance of ¹¹¹In-oxine and its competitors, offering a clear perspective on their respective strengths and limitations.
Comparative In Vivo Stability of Cell Tracking Agents
The in vivo stability of ¹¹¹In-oxine has been extensively studied across various cell types. While generally considered a stable label, the degree of elution can vary depending on the cell type and the specific in vivo environment. Here, we compare its performance with other common and emerging radiolabeling agents.
| Radiotracer | Cell Type | Key In Vivo Stability Findings | Reference |
| ¹¹¹In-oxine | Leukocytes | Circulation half-time of approximately 7.5 hours. The label has been demonstrated to be stable for localizing inflammatory processes.[1] | [1] |
| Platelets | Mean lifespan of approximately 9.5 to 10.7 days.[2] Some studies show similar lifespan compared to ¹¹¹In-tropolone.[3] | [2][3] | |
| Mesenchymal Stem Cells (MSCs) | Approximately 61% of the incorporated ¹¹¹In remained in the cells at 48 hours post-labeling. | ||
| ¹¹¹In-tropolone | Platelets | Some studies suggest a longer platelet lifespan and better preservation in circulation compared to ¹¹¹In-oxine.[2] Other studies report no significant difference in platelet lifespan.[3] | [2][3] |
| ⁹⁹mTc-HMPAO | Leukocytes | Less stable in vivo compared to ¹¹¹In-oxine, with a notable elution rate.[4] However, it is considered the agent of choice for detecting active inflammatory bowel disease due to better image quality and lower radiation dose.[5] | [4][5] |
| ⁸⁹Zr-oxine | Leukocytes / Myeloma Cells | Demonstrates better in vitro retention compared to ¹¹¹In-oxine. In vivo studies show higher retention of ⁸⁹Zr in target organs over time.[6][7] Offers the advantages of PET imaging, including higher sensitivity and spatial resolution.[8][9][10] | [6][7][8][9][10] |
Experimental Protocol: Assessing In Vivo Stability of Radiolabeled Cells
A robust assessment of in vivo label stability is crucial for validating any cell tracking study. The following is a generalized protocol for evaluating the stability of radiolabeled cells in an animal model.
Objective: To determine the percentage of radiolabel that remains associated with the target cells after intravenous administration in a murine model.
Materials:
-
Radiolabeled cells (e.g., ¹¹¹In-oxine labeled leukocytes)
-
Control solution (free radiotracer, e.g., ¹¹¹In-oxine)
-
Animal model (e.g., BALB/c mice)
-
Gamma counter
-
SPECT/CT scanner
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue harvesting tools
-
Saline
Procedure:
-
Cell Preparation and Injection:
-
Prepare a suspension of radiolabeled cells at a known concentration and radioactivity.
-
Administer a defined volume of the cell suspension intravenously to the experimental animals.
-
In a control group, inject a solution containing the free radiotracer at a similar radioactive dose.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), collect blood samples via a suitable method (e.g., retro-orbital sinus).
-
Measure the total radioactivity in each blood sample using a gamma counter.
-
-
In Vivo Imaging:
-
At selected time points, perform whole-body SPECT/CT imaging to visualize the biodistribution of the radioactivity.
-
Acquire images for both the cell-labeled group and the free radiotracer control group.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the animals.
-
Harvest key organs and tissues (e.g., liver, spleen, lungs, kidneys, bone marrow, muscle, and injection site).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Blood Clearance: Plot the percentage of injected dose remaining in the blood over time to determine the clearance kinetics.
-
Label Elution: Compare the biodistribution of the radiolabeled cells with that of the free radiotracer. Accumulation of radioactivity in organs known for clearing free radiometals (e.g., kidneys) in the cell-labeled group is indicative of label elution.
-
Stability Calculation: A more direct measure of stability can be obtained by separating the cellular and plasma components of the blood samples and measuring the radioactivity in each fraction. The percentage of radioactivity in the cellular fraction represents the stable label.
-
Visualizing the Workflow
To better understand the experimental process for validating the in vivo stability of a radiolabel, the following workflow diagram is provided.
Caption: Workflow for assessing the in vivo stability of radiolabeled cells.
Mechanism of Indium-111 Oxine Labeling
The mechanism by which ¹¹¹In-oxine labels cells is a key aspect of its utility. The process is passive and relies on the lipophilic nature of the ¹¹¹In-oxine complex.
Caption: Cellular uptake and intracellular fate of the ¹¹¹In-oxine complex.
Conclusion
The in vivo stability of the ¹¹¹In-oxine label has established it as a valuable tool for cell tracking studies. However, the choice of radiolabel should be carefully considered based on the specific research question, the cell type being tracked, and the required duration of the study. For short-term studies and applications in inflammatory bowel disease, ⁹⁹mTc-HMPAO presents a viable alternative with advantages in imaging quality and dosimetry. For long-term tracking and studies requiring higher sensitivity and resolution, the emerging PET agent ⁸⁹Zr-oxine shows great promise and may become the new standard. This guide provides the foundational information and methodologies to assist researchers in making informed decisions for their in vivo cell tracking experiments.
References
- 1. Indium-111-labeled autologous leukocytes in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium-111 platelet kinetics in normal human subjects: tropolone versus oxine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of oxine and tropolone methods for labeling human platelets with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of simultaneous 99mTc-HMPAO and 111In oxine labelled white cell scans in the assessment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [89Zr]Oxinate4 for long-term in vivo cell tracking by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Protein Binding of Zr-89 Oxine Cell Labeling for PET Cell Tracking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kit formulation for the preparation of [89Zr]Zr(oxinate)4 for PET cell tracking: White blood cell labelling and comparison with [111In]In(oxinate)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging of cell-based therapy using 89Zr-oxine ex vivo cell labeling for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Indium Oxine: A Guide for Laboratory Professionals
The proper disposal of Indium Oxine, particularly when labeled with the radionuclide Indium-111 (In-111), is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this radioactive material.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard radiation safety protocols. Personnel handling Indium-111 Oxine waste must be trained in the safe handling of radioactive materials.[1]
Personal Protective Equipment (PPE):
-
Disposable gloves (latex or nitrile)
-
Lab coat
-
Safety glasses[1]
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a fume hood when there is a potential for the generation of volatile radioactive materials.[1]
-
Ensure an eyewash station is readily accessible.[2]
General Hygiene:
-
Prohibit eating, drinking, smoking, and the application of cosmetics in areas where radioactive materials are handled.[1][2]
-
Wash hands thoroughly after handling radioactive materials.
Quantitative Data Summary
The following tables summarize key quantitative data for Indium-111, the radioactive component of Indium-111 Oxine.
| Physical Characteristics of Indium-111 | Value | Unit |
| Physical Half-Life | 67.2 (2.8) | hours (days)[3][4] |
| Principal Photon Energies | 171.3, 245.4 | keV |
| Exposure Rate Constant (at 1 cm) | 3.21 | R/h/mCi |
| Shielding Requirements for Indium-111 | Material | Thickness |
| First Half-Value Layer | Lead (Pb) | 0.023 cm |
| Recommended Shielding | Lead (Pb) | 0.6 cm (~1/4 inch)[1] |
Disposal Procedures for Indium-111 Oxine Waste
Indium-111 Oxine is classified as radioactive waste and must be managed according to your institution's Radiation Safety Program and in compliance with local, state, and federal regulations.[2] The primary method for the disposal of short-lived radionuclides like Indium-111 is decay-in-storage.
Step 1: Waste Segregation
Proper segregation of radioactive waste at the point of generation is crucial.[5]
-
Dry Solid Waste: Includes items such as contaminated gloves, absorbent paper, and plasticware. These should be placed in a designated, clearly labeled radioactive waste container with a yellow bag.[5]
-
Liquid Waste: Aqueous radioactive liquid waste must not be disposed of down the sanitary sewer.[6] It should be collected in a clearly labeled, leak-proof container. The pH of the liquid waste should be maintained between 5.5 and 9.5.[6]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant, labeled radioactive sharps container.[7]
Step 2: Labeling and Storage
All radioactive waste containers must be clearly labeled with:
-
The universal radiation symbol.
-
The words "Caution, Radioactive Material".[8]
-
The isotope (Indium-111).
-
The activity level and the date.
Waste containers should be stored in a designated, shielded, and secure area to prevent unauthorized access and to minimize radiation exposure to personnel.[1][7]
Step 3: Decay-in-Storage
Due to its short half-life of 2.8 days, Indium-111 is an excellent candidate for decay-in-storage.[6] The general rule is to allow the material to decay for at least 10 half-lives. For Indium-111, this is approximately 28 days. After this period, the radioactivity will have decayed to less than 0.1% of the original activity.
Step 4: Survey and Disposal
After the decay period, the waste must be surveyed with a suitable radiation detection instrument (e.g., a Geiger-Müller counter) to ensure that the radioactivity is indistinguishable from background radiation.[6]
-
If the survey indicates that the waste is no longer radioactive, all radiation labels must be removed or defaced.[6]
-
The non-radioactive waste can then be disposed of according to standard laboratory procedures for chemical or biological waste, as appropriate.[6]
-
If the waste is still detectable above background, it must be returned to storage for further decay.
A detailed log of all radioactive waste, including the isotope, initial activity, storage date, and disposal date, must be maintained for regulatory inspection.[7]
Experimental Protocol: Waste Survey Procedure
Objective: To determine if decayed Indium-111 Oxine waste can be disposed of as non-radioactive waste.
Materials:
-
Calibrated survey meter with a low-energy gamma probe (e.g., a sodium iodide probe).
-
Personal protective equipment (gloves, lab coat).
-
Decayed waste container.
-
Background radiation measurement log.
Methodology:
-
Background Measurement: In an area away from any radioactive sources, measure and record the background radiation level. Take several readings to establish an average background count rate.
-
Waste Survey:
-
Bring the survey meter probe to the surface of the waste container.
-
Slowly move the probe over all surfaces of the container, paying close attention to any areas where the waste may be concentrated.
-
Record the highest measurement obtained.
-
-
Comparison: Compare the highest measurement from the waste container to the average background reading. The waste can be considered non-radioactive if the reading is less than twice the background level and below 100 disintegrations per minute (DPM).[6]
-
Final Disposal: If the waste meets the criteria for non-radioactive disposal, remove or deface all radioactive labels and dispose of the waste in the appropriate non-radioactive waste stream.[6] Record the survey results and disposal information in the radioactive waste log.
Logical Workflow for Indium-111 Oxine Disposal
Caption: Workflow for the proper disposal of Indium-111 Oxine waste.
References
- 1. hpschapters.org [hpschapters.org]
- 2. gehealthcare.com [gehealthcare.com]
- 3. DailyMed - INDIUM IN 111 OXYQUINOLINE- indium in-111 oxyquinoline liquid [dailymed.nlm.nih.gov]
- 4. case.edu [case.edu]
- 5. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 6. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. ehso.uic.edu [ehso.uic.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Indium Oxine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with specialized chemical compounds. This guide provides essential safety and logistical information for the handling of Indium Oxine, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical for minimizing exposure and ensuring the integrity of your work.
Indium-111 (¹¹¹In) Oxine is a diagnostic radiopharmaceutical agent.[1] Handling it requires stringent safety measures due to its radioactive nature. The procedures outlined below are designed to provide clear, step-by-step guidance for laboratory personnel.
Radiological Profile of Indium-111 Oxine
Understanding the radiological characteristics of Indium-111 is the first step in establishing safe handling protocols. Key quantitative data is summarized below.
| Parameter | Value | Source(s) |
| Physical Half-Life | 67.2 hours (2.8 days) | [1] |
| Radiation Emissions | Gamma and Beta particles | [2] |
| Shielding Requirements | 2 mm of lead for gamma radiation | [2] |
| 0.5 mm of plastic for beta particles | [2] | |
| Exposure Rate Constant | 3.21 R/h at 1 cm (for 1 mCi) | |
| Lead (Pb) Half Value Layer | 0.023 cm |
Operational Plan: From Preparation to Disposal
A systematic approach is crucial for safety and efficiency. This section details the procedural steps for handling this compound.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the most critical barrier against contamination and exposure.
-
Lab Coat: A standard laboratory coat should be worn at all times.[3]
-
Gloves: Disposable waterproof gloves, such as latex or nitrile, are required.[3][4] Always use sterile gloves when aseptic conditions are necessary for the experimental procedure.[4]
-
Eye Protection: Safety glasses or a face shield must be used to protect against splashes.[3]
-
Dosimetry: Body and ring badges are necessary to monitor radiation exposure.[2]
-
Respiratory Protection: Not typically required under normal conditions of use.[3]
Handling and Storage Protocol
Strict adherence to these procedures minimizes the risk of radiation exposure and contamination.
-
Preparation:
-
Work in a designated area for radioactive materials.
-
Cover work surfaces with plastic-backed absorbent paper.
-
Ensure an operational and calibrated radiation survey meter is available.[2]
-
Assemble all necessary equipment, including lead shielding for vials and syringes, and remote handling tools (e.g., tongs).[2]
-
-
Procedure:
-
Always use appropriate shielding for vials and syringes containing this compound.[5]
-
Employ strict aseptic techniques throughout the entire procedure to maintain sterility.[6]
-
Use tools to handle unshielded sources indirectly, avoiding direct hand contact.[2]
-
Observe good health physics and hygiene practices; no smoking, eating, or drinking is permitted in the handling area.[3]
-
Store this compound solution at room temperature (15-25°C, 59-77°F) in a properly shielded container.
-
-
Post-Handling:
-
Monitor the work area, hands, and clothing for contamination using a survey meter after completion.
-
Decontaminate any affected surfaces as required by your institution's Radiation Safety Program.
-
Remove and dispose of PPE in the designated radioactive waste container before leaving the work area.[2]
-
Emergency Procedures
In the event of an accident, immediate and correct action is vital.
-
Skin Contact: Wash the exposed area thoroughly with soap and water or other approved decontamination agents. Notify the Radiation Safety Officer (RSO) immediately.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes. Notify the RSO and seek medical attention if irritation develops.[3]
-
Spills: Any cleanup of spilled radioactive material must be conducted under the direction of site radiation safety personnel.[3] Report any packages delivered in a damaged condition to the appropriate emergency response number.[3]
Disposal Plan
Proper disposal is a critical component of the substance lifecycle and is mandated by regulation.
-
This compound is considered radioactive waste and must be managed according to procedures established by your institution's Radiation Safety Program.[3]
-
Waste should be stored in shielded containers until the radioactivity has decayed to non-detectable levels.[3]
-
Consult and adhere to all local, state, and federal regulations for proper disposal.[3][5]
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow diagram for the safe handling and disposal of this compound.
References
- 1. Indium In-111 Oxyquinoline | C27H18InN3O3 | CID 119117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. case.edu [case.edu]
- 3. gehealthcare.com [gehealthcare.com]
- 4. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
